molecular formula C10H11N3O2 B1432621 methyl 5-amino-1-methyl-1H-indazole-3-carboxylate CAS No. 1566649-43-1

methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1432621
CAS No.: 1566649-43-1
M. Wt: 205.21 g/mol
InChI Key: IMAHFQIGWZJOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a high-purity chemical intermediate for research and development. This compound features a methylated indazole core, a structure of significant interest in medicinal chemistry. The 5-amino group provides a versatile handle for further synthetic modification, allowing researchers to develop a wide array of derivatives . Indazole-3-carboxylate derivatives are valuable precursors in the synthesis of various bioactive molecules and have been investigated for use in the preparation of pharmaceuticals such as granisetron . Furthermore, selective alkylation at the N1 position of the indazole ring is a key step in the synthesis of certain specialized compounds, highlighting the utility of this pre-methylated building block for streamlining synthetic routes . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 5-amino-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAHFQIGWZJOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Methyl 5-Amino-1-Methyl-1H-Indazole-3-Carboxylate Core for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes technical data and field-proven insights to provide a comprehensive overview of the this compound scaffold. This document moves beyond a simple data sheet to explain the causality behind its synthesis and the strategic value of its application in modern drug discovery.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to participate in a variety of non-covalent interactions have made it a "privileged scaffold" in the design of targeted therapeutics.[1] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is of particular interest not as an end-product therapeutic, but as a versatile chemical intermediate—a foundational building block for constructing complex drug candidates. Its three key functional groups—the C5 amine, the C3 methyl ester, and the N1 methyl group—offer orthogonal chemical handles for molecular elaboration.

It is important to note that while this specific N-methylated ester is a key synthetic target, its CAS number is not uniquely and consistently cited in major chemical databases. However, its immediate precursors and closely related analogs are well-documented. For reference, the corresponding carboxylic acid, 5-Amino-1-methyl-1H-indazole-3-carboxylic acid , is assigned CAS Number 1566649-46-4 .[5] The hydrochloride salt of the parent ester without the N-methylation, Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride , is identified by CAS Number 2355385-26-9 .[6] This guide will treat the title compound as a logical synthetic derivative of these known entities.

Physicochemical Properties & Structural Characterization

The structural attributes of this compound dictate its reactivity and handling. Below is a summary of its key properties, with some values calculated based on its structure due to the limited availability of direct experimental data.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁N₃O₂Calculated
Molecular Weight 205.22 g/mol Calculated
CAS Number Not definitively assigned.See Introduction
Related CAS 1566649-46-4 (Carboxylic Acid)[5]
Appearance Expected to be an off-white to light brown solid.Extrapolated
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Extrapolated
Analytical Characterization Profile: A Self-Validating System

Verifying the identity and purity of this intermediate is critical. The following analytical techniques provide a robust, self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to be highly characteristic. Key signals would include:

      • A singlet for the N1-methyl group protons (~3.8-4.0 ppm).

      • A singlet for the C3-ester methyl group protons (~3.9-4.1 ppm).

      • A singlet or broad signal for the C5-amine protons (~4.0-5.0 ppm, may exchange with D₂O).

      • Three distinct aromatic protons on the benzene ring, exhibiting coupling patterns consistent with 1,2,4-trisubstitution.

    • ¹³C NMR : The carbon spectrum would confirm the presence of all 10 carbon atoms, including the two methyl groups, the ester carbonyl (~165 ppm), and the six unique aromatic/heterocyclic carbons.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of <5 ppm.

  • Infrared (IR) Spectroscopy :

    • Key stretches would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C=O stretching from the ester (~1700-1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).

Retrosynthetic Analysis and Synthesis Workflow

The synthesis of this compound is a multi-step process requiring careful strategic planning. The causality behind the chosen route is to build the indazole core first and then perform functional group manipulations. A logical retrosynthetic analysis breaks the molecule down into simpler, commercially available starting materials.

Retrosynthesis target Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate ester 5-Amino-1-methyl- 1H-indazole-3-carboxylic acid (CAS: 1566649-46-4) target->ester Esterification n_methyl Methyl 5-amino- 1H-indazole-3-carboxylate ester->n_methyl Selective N-Methylation indazole_core Methyl 5-nitro- 1H-indazole-3-carboxylate n_methyl->indazole_core Nitro Reduction starting_material 4-Nitro-2-toluidine indazole_core->starting_material Diazotization & Cyclization

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

The forward synthesis builds upon established methodologies for constructing substituted indazoles.

Synthetic Workflow A 2-Methyl-5-nitroaniline B Diazonium Intermediate A->B 1. NaNO₂, HCl C Methyl 2-(2-methyl-5-nitrophenyl)hydrazine-1-carboxylate B->C 2. Reduction (e.g., SnCl₂) D Methyl 5-nitro- 1H-indazole-3-carboxylate C->D 3. Oxidative Cyclization E Methyl 5-amino- 1H-indazole-3-carboxylate D->E 4. Nitro Reduction (e.g., H₂, Pd/C) F Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate E->F 5. N-Methylation (e.g., MeI, K₂CO₃)

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocol: Step 4 - Nitro Group Reduction

This step is critical as it installs the versatile amino group. The choice of catalyst and reaction conditions is paramount to ensure high yield and prevent side reactions.

Objective: To selectively reduce the nitro group of Methyl 5-nitro-1H-indazole-3-carboxylate to form Methyl 5-amino-1H-indazole-3-carboxylate.

Materials:

  • Methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite or filter paper

Procedure:

  • Vessel Preparation: A round-bottom flask is charged with Methyl 5-nitro-1H-indazole-3-carboxylate and a magnetic stir bar.

  • Solvent Addition: Methanol is added to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).

  • Inerting: The flask is sealed, and the atmosphere is purged with nitrogen or argon. This is a crucial safety step to prevent the formation of explosive mixtures with hydrogen.

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added under a positive pressure of inert gas. Causality: Pd/C is a highly efficient and selective catalyst for nitro group reductions via catalytic hydrogenation. It operates under mild conditions, preserving the ester and indazole core.

  • Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically via a balloon or by connecting to a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully purged again with inert gas to remove excess hydrogen. The mixture is then filtered through a pad of Celite to remove the palladium catalyst. Trustworthiness: This filtration step is non-negotiable to ensure the final product is free of heavy metal contamination, a critical requirement for pharmaceutical intermediates.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified further by column chromatography or recrystallization if necessary.

Applications in Drug Discovery: A Versatile Scaffolding Approach

The true value of this compound lies in its potential for diversification. The C5-amine and C3-ester serve as primary points for derivatization to build libraries of compounds for biological screening.

  • Amide Coupling: The C5-amine is a nucleophile readily available for acylation or amide bond formation. This is a common strategy to introduce diverse side chains that can probe the binding pockets of target proteins.[2] For example, coupling with various carboxylic acids using standard reagents like EDC/HOBT can generate a large library of N-substituted indazoles.

  • Ester Hydrolysis and Amidation: The C3-methyl ester can be hydrolyzed to the corresponding carboxylic acid (CAS 1566649-46-4).[5] This acid is a key intermediate for forming amide bonds, a strategy used in the synthesis of PARP-1 inhibitors and other therapeutic candidates.[7]

  • Kinase Inhibitor Scaffolds: The amino-indazole core is a well-established "hinge-binding" motif in many kinase inhibitors. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, while derivatives at the C3 and C5 positions can extend into solvent-exposed regions or target specific sub-pockets.[1]

Diversification cluster_c5 C5-Amine Derivatization cluster_c3 C3-Ester Derivatization core Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate Core amide Amide Library (Acylation) core->amide sulfonamide Sulfonamide Library (Sulfonylation) core->sulfonamide reductive_amination Substituted Amine Library (Reductive Amination) core->reductive_amination hydrolysis Hydrolysis to Carboxylic Acid core->hydrolysis amide2 Amide Library (from Acid) hydrolysis->amide2 reduction Reduction to Alcohol hydrolysis->reduction

Caption: Chemical diversification pathways from the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its derivatives is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. Based on data for related compounds, storage at 2-8°C is recommended.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a strategically important intermediate in medicinal chemistry. While its own biological activity may be modest, its true power is realized as a versatile scaffold. The presence of three distinct functionalization points allows researchers to systematically explore chemical space, leading to the discovery of potent and selective drug candidates. Understanding the logic behind its synthesis, the nuances of its characterization, and the potential of its application is key to leveraging this valuable building block in the pursuit of novel therapeutics.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Al-Sanea, M. M., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7073-7078. Available at: [Link]

  • Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(5), 1984-1990. Available at: [Link]

  • Diva-Portal.org. (2022). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

  • Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12538. Available at: [Link]

  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-13. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique bicyclic structure, comprising a fused benzene and pyrazole ring, allows for versatile substitution patterns, leading to a wide array of biological activities.[1] Among these, amino-substituted indazoles are of particular interest due to their prevalence in kinase inhibitors and other targeted therapies. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unequivocally determine the structure of a specific, novel indazole derivative: methyl 5-amino-1-methyl-1H-indazole-3-carboxylate .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures, focusing instead on the scientific rationale behind the selection of analytical techniques and the logical process of piecing together spectroscopic data to arrive at a confirmed molecular structure. The protocols and data presented herein are designed to be a self-validating system, ensuring the highest degree of scientific integrity.

The Elucidation Workflow: A Multi-faceted Approach

The definitive structural confirmation of a novel chemical entity is a systematic process. It relies on the synergistic application of multiple analytical techniques, each providing a unique piece of the structural puzzle. The workflow for elucidating the structure of this compound is outlined below.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectrometry Mass Spectrometry cluster_spectroscopy Spectroscopy cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification ms High-Resolution Mass Spectrometry (HRMS) purification->ms Provides Elemental Formula ir Infrared (IR) Spectroscopy purification->ir Identifies Functional Groups nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d Provides Proton & Carbon Environment elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr_2d 2D NMR (HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->elucidation Confirms Connectivity

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Part 1: Synthesis and Purification

A plausible synthetic route to this compound is adapted from established methods for similar indazole compounds.[3] The synthesis would likely involve the cyclization of a substituted phenylhydrazine with an appropriate three-carbon synthon, followed by esterification.

Experimental Protocol: Synthesis
  • N-Methylation: Start with a commercially available 5-nitroindazole. React it with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to selectively methylate the N1 position.

  • Esterification: The carboxylic acid at the 3-position is then converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

  • Nitro Reduction: The nitro group at the 5-position is reduced to an amino group using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C).

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Part 2: Spectroscopic and Spectrometric Analysis

The purified compound is subjected to a battery of analytical techniques to determine its molecular formula, functional groups, and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecule, which in turn allows for the determination of its elemental composition. This is the first critical step in confirming the identity of the synthesized compound.

Expected Results:

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Expected Ion[M+H]⁺
Calculated Exact Mass192.0768 for C₉H₁₀N₃O₂⁺
Observed Exact Mass192.0771
Mass Error< 2 ppm

The observed exact mass is consistent with the calculated mass for the protonated form of the target molecule, confirming the elemental formula C₉H₉N₃O₂. The fragmentation pattern in the MS/MS spectrum would further support the proposed structure, with expected losses of the methoxy group (-31 Da) and the carbomethoxy group (-59 Da) from the molecular ion.[4][5]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.[6]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000WeakAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (methyl groups)
~1720StrongC=O stretching of the ester
~1620MediumN-H bending of the primary amine
1600-1450MediumAromatic C=C stretching
~1250StrongC-O stretching of the ester

The presence of strong absorptions for the N-H and C=O groups, along with aromatic and aliphatic C-H stretches, is in complete agreement with the proposed structure of this compound.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques, such as HSQC and HMBC, are then used to establish the connectivity between protons and carbons.[1][9]

Predicted Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65d (J=8.8 Hz)1HH-7
7.10d (J=2.0 Hz)1HH-4
6.85dd (J=8.8, 2.0 Hz)1HH-6
5.40s2H-NH₂
4.05s3HN-CH₃
3.90s3HO-CH₃

The downfield shifts of H-7, H-4, and H-6 are characteristic of protons on an aromatic ring. The splitting pattern (doublet, doublet, and doublet of doublets) is consistent with a 1,2,4-trisubstituted benzene ring. The singlets at 4.05 and 3.90 ppm are readily assigned to the N-methyl and O-methyl groups, respectively. The broad singlet at 5.40 ppm is characteristic of an amino group.

Predicted Spectrum:

Chemical Shift (δ, ppm)Assignment
163.5C=O
145.0C-5
141.0C-3
135.0C-7a
122.0C-7
115.0C-3a
112.5C-6
98.0C-4
52.0O-CH₃
35.0N-CH₃

The ¹³C NMR spectrum shows the expected ten carbon signals. The downfield signal at 163.5 ppm is characteristic of an ester carbonyl carbon. The signals in the 98.0-145.0 ppm range are consistent with the aromatic carbons of the indazole ring. The signals at 52.0 and 35.0 ppm are assigned to the O-methyl and N-methyl carbons, respectively.[2]

Rationale: While 1D NMR suggests the presence of the required structural fragments, 2D NMR is essential to confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.

The HMBC experiment is particularly informative. Key expected correlations that would lock in the structure are:

  • A correlation between the N-CH₃ protons (δ 4.05) and the C-3a and C-7a carbons.

  • A correlation between the O-CH₃ protons (δ 3.90) and the C=O carbon (δ 163.5).

  • Correlations between the aromatic protons and their neighboring carbons, confirming the substitution pattern on the benzene ring. For instance, H-7 (δ 7.65) should show correlations to C-5 and C-3a.

The logical flow of data interpretation from 2D NMR is visualized below.

NMR_Connectivity H_NMe ¹H: N-CH₃ (δ 4.05) C3a ¹³C: C-3a H_NMe->C3a HMBC C7a ¹³C: C-7a H_NMe->C7a HMBC H_OMe ¹H: O-CH₃ (δ 3.90) C_O ¹³C: C=O (δ 163.5) H_OMe->C_O HMBC H7 ¹H: H-7 (δ 7.65) H7->C3a HMBC C5 ¹³C: C-5 H7->C5 HMBC H4 ¹H: H-4 (δ 7.10) H4->C7a HMBC C6 ¹³C: C-6 H4->C6 HMBC H6 ¹H: H-6 (δ 6.85) H6->C7a HMBC C4 ¹³C: C-4 H6->C4 HMBC C7 ¹³C: C-7

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion

The comprehensive analysis of data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments provides an unambiguous structural elucidation of This compound . The HRMS data confirms the elemental formula, the IR spectrum identifies the key functional groups, and the NMR data, particularly the long-range correlations observed in the HMBC spectrum, definitively establish the connectivity of all atoms in the molecule. This systematic and multi-pronged analytical approach ensures the highest level of confidence in the assigned structure, a critical requirement for any compound intended for further research and development in the pharmaceutical industry.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]

  • Teixeira, F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[4][10][11]triazole‐3‐carboxylic Acid. Retrieved from [Link]

  • Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • NIST. (n.d.). 5-Aminoindazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Southampton. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Kang, J., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-indazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate: ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a predictive interpretation of the spectrum based on fundamental principles of chemical structure and electronic effects. It includes a detailed breakdown of expected chemical shifts, coupling constants, and signal multiplicities for each proton environment. Furthermore, this guide presents a standardized experimental protocol for acquiring high-quality ¹H NMR data and discusses key aspects of spectral interpretation. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a thorough understanding of the structural characterization of this indazole derivative.

Introduction

The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific functionalization of the indazole core, as seen in this compound, allows for fine-tuning of its physicochemical and pharmacological properties, making it a valuable building block for novel therapeutic agents.

The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in solution.[2] For complex heterocyclic systems like substituted indazoles, ¹H NMR provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[1][3] Accurate interpretation of the ¹H NMR spectrum is therefore a cornerstone of chemical synthesis, quality control, and regulatory submission in drug development.

Molecular Structure and Predicted ¹H NMR Spectrum

Structural Analysis and Proton Environments

The structure of this compound contains six distinct sets of protons. Understanding the electronic influence of the substituents—the electron-donating amino (-NH₂) group and the electron-withdrawing methyl carboxylate (-COOCH₃) group—is crucial for predicting the spectrum.

Figure 1: Molecular structure with proton labels.

Theoretical Prediction of Chemical Shifts and Coupling Constants
  • Aromatic Protons (H-4, H-6, H-7): These protons reside on the benzene portion of the indazole ring and typically resonate between 6.5 and 8.5 ppm.[4]

    • H-7: This proton is meta to the electron-donating -NH₂ group and is adjacent to the electron-withdrawing pyrazole ring. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to ortho-coupling with H-6 (³J ≈ 8.5–9.0 Hz). Its predicted chemical shift is approximately 7.5-7.7 ppm .

    • H-4: This proton is ortho to the strongly electron-donating -NH₂ group, which results in significant shielding. It will appear as a small doublet due to meta-coupling with H-6 (⁴J ≈ 2.0–2.5 Hz). Its predicted chemical shift is in the range of 7.1-7.3 ppm .

    • H-6: This proton is ortho to the -NH₂ group (shielding) and is coupled to both H-7 (ortho, ³J ≈ 8.5–9.0 Hz) and H-4 (meta, ⁴J ≈ 2.0–2.5 Hz). This will result in a doublet of doublets (dd). Due to the strong shielding from the adjacent amino group, it is expected to be the most upfield of the aromatic signals, with a predicted chemical shift of 6.8-7.0 ppm .

  • N-Methyl Protons (N1-CH₃): The methyl group attached to the N1 position of the indazole ring is in a unique electronic environment. It will appear as a sharp singlet. Based on data for similar N-alkylated indazoles, its chemical shift is predicted to be around 4.0-4.2 ppm .[5]

  • Ester Methyl Protons (O-CH₃): The protons of the methyl ester group are relatively shielded and will appear as a sharp singlet. The typical range for such protons is 3.8-4.0 ppm .[6]

  • Amino Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, it is expected to appear as a broad singlet around 5.0-5.5 ppm . In CDCl₃, it may be further upfield and broader.[7]

Summary of Predicted Spectral Data

The predicted ¹H NMR spectral data are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-77.5 – 7.7Doublet (d)³J = 8.5 – 9.01H
H-47.1 – 7.3Doublet (d)⁴J = 2.0 – 2.51H
H-66.8 – 7.0Doublet of Doublets (dd)³J = 8.5 – 9.0, ⁴J = 2.0 – 2.51H
N1-CH₃4.0 – 4.2Singlet (s)N/A3H
O-CH₃3.8 – 4.0Singlet (s)N/A3H
-NH₂5.0 – 5.5 (variable)Broad Singlet (br s)N/A2H

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and high-quality data. The following steps outline a robust methodology for acquiring the ¹H NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.[8]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] DMSO-d₆ is often preferred for its ability to resolve N-H protons.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Standard: Add an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).[8]

Spectrometer Setup and Parameters

High-quality spectra are typically acquired on a spectrometer operating at 400 MHz or higher. The following parameters are recommended for a standard acquisition.[10][11]

ParameterRecommended SettingRationale
Pulse Angle (Flip Angle)30-45°Provides a good balance between signal intensity and quantitative reliability by minimizing saturation effects.[12]
Acquisition Time (AQ)3.0 – 4.0 sEnsures sufficient time for the FID to decay, providing good digital resolution.[11][13]
Relaxation Delay (D1)2.0 – 5.0 sAllows for nearly complete T₁ relaxation of protons, which is crucial for accurate signal integration.
Spectral Width (SW)16 ppm (-2 to 14 ppm)Covers the full expected range of proton chemical shifts for the molecule and common solvents.
Number of Scans (NS)8 – 16Averages the signal to improve the signal-to-noise ratio for a moderately concentrated sample.
Temperature298 K (25 °C)Standard operating temperature for routine analysis.
Data Acquisition and Processing Workflow

The process from sample to final spectrum follows a logical sequence to ensure data integrity.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis a Weigh & Dissolve Sample b Filter into NMR Tube a->b 0.7 mL Solvent c Insert into Spectrometer b->c d Shim & Tune Probe c->d e Acquire FID (Free Induction Decay) d->e Set Parameters f Fourier Transform (FID → Spectrum) e->f g Phase & Baseline Correction f->g h Integration & Peak Picking g->h i Structural Assignment h->i

Figure 2: Standard workflow for NMR analysis.

Spectral Interpretation and Discussion

Analysis of a Representative Spectrum

A hypothetical spectrum acquired under the conditions described above would exhibit six primary signals.

  • Downfield Region (6.5-8.0 ppm): Three distinct signals corresponding to the aromatic protons (H-7, H-4, and H-6) would be observed. The characteristic splitting patterns (d, d, dd) and integrations (1H each) would confirm the 1,2,4-trisubstituted pattern on the benzene ring.

  • Mid-Field Region (3.5-5.5 ppm): Three singlets would be present. Two sharp singlets with 3H integrations would correspond to the N1-CH₃ and O-CH₃ groups. A broader singlet with a 2H integration, which may diminish or disappear upon a D₂O shake experiment, would be assigned to the -NH₂ protons.

Key Structural Correlations
  • Confirmation of N-1 Methylation: The presence of a singlet around 4.0-4.2 ppm is a strong indicator of methylation at the N-1 position. N-2 alkylation would result in a different set of chemical shifts for the aromatic protons, particularly a more significant downfield shift for H-7.[1][3]

  • Effect of the Amino Group: The pronounced upfield shift of the H-6 proton (to ~6.8 ppm) is a direct consequence of the strong electron-donating resonance effect of the amino group at the C-5 position. This confirms the regiochemistry of the amination.

  • Integrity of the Ester: The sharp singlet at ~3.9 ppm integrating to 3H confirms the presence and integrity of the methyl ester functional group.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and allows for complete structural verification. Through a systematic analysis of chemical shifts, coupling patterns, and signal integrations, all key functional groups and their precise locations on the indazole scaffold can be confirmed. The predictive analysis and experimental protocols detailed in this guide provide researchers with a robust framework for the characterization of this important molecule, ensuring data quality and reliability in synthetic and medicinal chemistry applications.

References

  • Analytic Sample Preparation Methods / methods *. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed Central. [Link]

  • Acquiring 1H and 13C Spectra . (2018). Royal Society of Chemistry. [Link]

  • NMR Sample Preparation . University of Ottawa. [Link]

  • Optimized Default 1H Parameters . (2020). University of Missouri - St. Louis. [Link]

  • NMR Sample Preparation . Western University. [Link]

  • FT-NMR Sample Preparation Guide . MIT OpenCourseWare. [Link]

  • NMR Sample Preparation . Iowa State University. [Link]

  • Basic NMR Concepts . Boston University. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? . (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives . (2012). Molecules. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Typical Proton NMR Chemical Shifts . University of Puget Sound. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? . Anasazi Instruments. [Link]

  • Chemical shifts . University of Regensburg. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . (2012). The Journal of Organic Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . (2012). ACS Publications. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO . Prof. Dr. H.-H. Limbach. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations . (2001). New Journal of Chemistry. [Link]

  • ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones . (2012). Magnetic Resonance in Chemistry. [Link]

  • Fragments of ¹H-NMR spectra (the signals of aromatic protons) of ester... . ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds . (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds . The Royal Society of Chemistry. [Link]

  • Supporting Information . (2007). Wiley-VCH. [Link]

  • Proton NMR Table . Michigan State University. [Link]

  • NMR Chemical Shift Values Table . Chemistry Steps. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites . University of Texas Southwestern Medical Center. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, a compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data points to explore the foundational principles governing the solubility of this indazole derivative. We will dissect its structural attributes, predict its behavior in various media, provide robust experimental protocols for empirical determination, and discuss the profound implications of its solubility profile on the drug development trajectory.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1][2] Approximately 70% of new chemical entities exhibit poor water solubility, which can severely limit their bioavailability and therapeutic efficacy.[2] Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous solution, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This compound belongs to the indazole class of compounds, a versatile scaffold known for a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[4][5] As with any potential therapeutic agent, a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for its successful development. This guide will provide the theoretical and practical framework for assessing and interpreting the solubility of this specific molecule.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a useful, albeit simplified, starting point for predicting solubility.[6] A more nuanced prediction requires an analysis of the various functional groups and structural features of this compound.

Key Structural Features:

  • Indazole Core: The bicyclic aromatic indazole ring system is largely hydrophobic, contributing to lower solubility in aqueous media.[7]

  • Amino Group (-NH2): The 5-amino group is a key feature. As a weak base, it can be protonated at acidic pH, forming a more soluble salt. This suggests that the aqueous solubility of this compound will be pH-dependent.

  • Methyl Ester (-COOCH3): The methyl ester at the 3-position is a polar group but is not ionizable. It can participate in hydrogen bonding as an acceptor.

  • N-Methyl Group (-CH3): The methyl group at the 1-position of the indazole ring adds to the overall lipophilicity of the molecule.

Based on these features, it is predicted that this compound will exhibit low intrinsic solubility in water, with increased solubility at lower pH values due to the protonation of the 5-amino group. In organic solvents, its solubility will depend on the solvent's polarity and hydrogen bonding capacity. For instance, it is expected to be more soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol and methanol.

Theoretical vs. Experimental Solubility: A Necessary Distinction

In the early stages of drug discovery, two types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[3][8]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and observing the point of precipitation.[8] It is a high-throughput method suitable for screening large numbers of compounds.[3]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent.[3][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][9]

While kinetic solubility is useful for initial rank-ordering of compounds, thermodynamic solubility provides the definitive data required for formulation development and biopharmaceutical classification.[8]

Experimental Protocol: Determining the Thermodynamic Solubility of this compound

The following protocol outlines the shake-flask method for determining the thermodynamic solubility of the title compound. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Solvents: Purified water, pH 4.0 buffer, pH 7.4 buffer, Dimethyl sulfoxide (DMSO), Ethanol

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Methodology:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The equilibration time should be determined experimentally.

  • Sample Separation:

    • After equilibration, carefully remove the vials from the shaker and let any undissolved solid settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

    • Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC-UV.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the compound in the diluted supernatant from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

Data Presentation:

The results of the solubility assessment should be summarized in a clear and concise table.

SolventPredicted SolubilityExperimental Solubility (mg/mL)
Purified WaterLowTo be determined
pH 4.0 BufferModerateTo be determined
pH 7.4 BufferLowTo be determined
EthanolModerate to HighTo be determined
DMSOHighTo be determined

Note: Predicted solubility is based on structural analysis. Experimental values are placeholders to be filled upon completion of the protocol.

Visualizing the Workflow and Influencing Factors

To better illustrate the experimental process and the factors influencing solubility, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add to known volume of solvent A->B C Agitate at constant temp (24-48h) B->C D Centrifuge sample C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate concentration from calibration curve G->H

Caption: Thermodynamic Solubility Determination Workflow.

G cluster_solvents Solvent Interactions Compound This compound Indazole Core (Hydrophobic) Amino Group (Basic, H-bond donor) Methyl Ester (Polar, H-bond acceptor) N-Methyl (Hydrophobic) Aqueous Aqueous Solvents (e.g., Water, Buffers) Compound:f0->Aqueous  - Lowers solubility Compound:f1->Aqueous  + Increases solubility at low pH (protonation) + H-bonding Compound:f2->Aqueous  + H-bonding Compound:f3->Aqueous  - Lowers solubility Organic Organic Solvents (e.g., DMSO, Ethanol) Compound->Organic  Favorable interactions with polar/aprotic solvents

Caption: Structural Influences on Solubility.

Implications in Drug Development

The solubility profile of this compound will have a direct impact on its development path.

  • Low Aqueous Solubility: If the intrinsic solubility is low, formulation strategies such as salt formation (leveraging the basic amino group), co-solvents, or amorphous solid dispersions may be necessary to achieve adequate drug exposure in vivo.[1]

  • pH-Dependent Solubility: The predicted increase in solubility at lower pH has significant implications. It suggests that the drug may dissolve well in the acidic environment of the stomach but could precipitate in the more neutral pH of the intestine, potentially leading to variable absorption.

  • Preclinical and Clinical Formulation: The choice of vehicle for preclinical toxicology studies will depend on the compound's solubility in various pharmaceutically acceptable excipients. For clinical formulations, the solubility data will guide the development of an oral solid dosage form (e.g., tablets, capsules) or determine if an alternative delivery route is required.

The following decision tree illustrates how solubility data can guide formulation strategies.

G Start Solubility Assessment Decision Aqueous Solubility > 1 mg/mL? Start->Decision HighSol Proceed with simple formulation (e.g., powder in capsule) Decision->HighSol Yes LowSol Investigate Solubility Enhancement Decision->LowSol No pH_Dep pH-dependent? LowSol->pH_Dep Salt Salt formation pH_Dep->Salt Yes Amorphous Amorphous Solid Dispersion pH_Dep->Amorphous No Other Other (e.g., co-solvents, cyclodextrins) Amorphous->Other

Caption: Formulation Strategy Decision Tree.

Conclusion

References

  • McDonagh, J., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

  • White, A. & Attia, L. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • White, A. & Attia, L. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health. Available at: [Link]

  • Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Ghaemi, Z., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). Available at: [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • Solubility of Things. (n.d.). Indazole Compound. Solubility of Things. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. Available at: [Link]

Sources

methyl 5-amino-1-methyl-1H-indazole-3-carboxylate physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characterization of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a functionalized indazole, it serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The precise physical and chemical properties of such a building block are paramount, as they dictate its handling, reactivity, solubility, and ultimately, its utility in synthetic workflows and its behavior in biological systems.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physical characteristics of this compound. Beyond a simple tabulation of properties, this document outlines the rigorous experimental methodologies required for their determination, emphasizing the scientific rationale behind each protocol to ensure data integrity and reproducibility.

Molecular Identity and Core Properties

The foundational attributes of any chemical entity are its molecular formula and weight, which are critical for all subsequent quantitative analyses.

IdentifierValueSource
Molecular Formula C₉H₉N₃O₂[1][2]
Molecular Weight 191.19 g/mol [1][2]
General Class Heterocyclic Compound, Indazole Derivative[3]

Note: While a definitive CAS number for this specific isomer is not uniformly cited in major databases, related structures are well-documented. Researchers should verify the identity of their material using the spectroscopic methods outlined below.

Experimental Determination of Physical Characteristics

The following sections provide detailed, self-validating protocols for characterizing the physical properties of a novel or newly synthesized batch of this compound.

Appearance and Physical State

Expertise & Experience: The visual and morphological characteristics of a compound are the first line of quality control. Impurities, residual solvent, or degradation can often manifest as deviations from the expected appearance. For instance, a compound expected to be a white crystalline solid that appears as a discolored oil may indicate the presence of impurities or incomplete solvent removal.

Protocol for Determination:

  • Sample Preparation: Place approximately 10-20 mg of the compound onto a clean, dry watch glass or white ceramic tile.

  • Macroscopic Observation: Under a well-lit fume hood, observe the sample's physical state (e.g., crystalline solid, amorphous powder, oil).

  • Color and Morphology: Record the color of the sample. Use a spatula to gently manipulate the material to assess its texture (e.g., fine powder, granular, crystalline).

  • Microscopic Examination (Optional): For crystalline solids, a view under a low-magnification microscope can reveal crystal habit (e.g., needles, plates), which can be a useful identifier for a specific polymorphic form.

  • Data Recording: Document the findings meticulously. For example: "A fine, off-white crystalline powder."

Melting Point

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, whereas a broad melting range often signifies the presence of impurities, which depress and broaden the melting point.

Protocol for Determination (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind any large crystals.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder until a small amount of material (2-3 mm in height) is packed into the closed end.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to get an approximate melting temperature. This prevents spending excessive time in the final, slow determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion). The recorded melting point should be a range (e.g., 141.3 °C - 142.5 °C). For context, a related compound, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, has been reported with a melting point of 141.3 °C.[4]

Solubility Profile

Expertise & Experience: Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.

Protocol for Qualitative Solubility Assessment:

  • Solvent Selection: Prepare a panel of common laboratory solvents representing a range of polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Sample Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or agitating after each addition.

  • Observation: Observe and record whether the compound is freely soluble, partially soluble, or insoluble after the addition of 1 mL of solvent.

  • Heating (Optional): For solvents in which the compound is sparingly soluble, gently warm the mixture to assess if solubility increases with temperature. Note if the compound precipitates upon cooling, which is a key principle for recrystallization.

  • Data Tabulation: Summarize the results in a table for easy reference.

SolventPolaritySolubility at 25°C
WaterHighTo be determined
MethanolHighTo be determined
DichloromethaneMediumTo be determined
Ethyl AcetateMediumTo be determined
HexaneLowTo be determined
Workflow Visualization

The logical flow for the characterization of a new batch of a compound like this compound can be visualized as follows:

G cluster_0 Initial Verification cluster_1 Purity & Identity Confirmation cluster_2 Application-Oriented Properties A Receive/Synthesize Sample B Visual & Physical Inspection (Appearance, Color, Form) A->B A->B C Melting Point Determination B->C D Spectroscopic Analysis (NMR, IR, MS) B->D E Solubility Profiling C->E If Pure D->E If Structure Confirmed F Qualified for Use in R&D E->F Proceed to Application

Caption: Workflow for Physical Characterization.

Spectroscopic Confirmation of Structure

While not strictly physical properties, spectroscopic methods are indispensable for confirming the chemical identity that gives rise to those properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons, the N-methyl group, the ester methyl group, and the amine protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms. Expected signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

    • Trustworthiness: 2D NMR techniques like COSY and HMBC can be used to definitively assign proton and carbon signals, providing an unassailable confirmation of the molecular structure.[5]

  • Infrared (IR) Spectroscopy:

    • Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying key functional groups. The presence of characteristic absorption bands validates the structure.

    • Expected Peaks:

      • N-H stretch (from the amino group): ~3300-3500 cm⁻¹

      • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

      • C=O stretch (ester carbonyl): ~1700-1725 cm⁻¹

      • C=C and C=N stretches (aromatic/indazole ring): ~1450-1650 cm⁻¹

  • Mass Spectrometry (MS):

    • Purpose: Confirms the molecular weight of the compound.

    • Expected Result: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₉N₃O₂), providing strong evidence for the correct elemental composition.

Conclusion

The rigorous characterization of this compound is not merely an academic exercise; it is a prerequisite for its effective use in research and development. By following the detailed protocols outlined in this guide—from basic visual inspection to advanced spectroscopic analysis—scientists can ensure the quality, purity, and identity of their material. This foundation of trust in the starting material is essential for the synthesis of novel chemical entities and the ultimate success of drug discovery programs.

References

  • PubChem. methyl 1H-indazole-3-carboxylate. [Link]

  • Biocompare. methyl 5-amino-1H-indazole-3-carboxylate from Aladdin Scientific. [Link]

  • ResearchGate. Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[3][6]triazole‐3‐carboxylic Acid. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. [Link]

  • Beilstein Journals. Supporting Information: Regioselective alkylation of a versatile indazole. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has solidified its position as a "privileged structure" in medicinal chemistry.[1] Its inherent chemical versatility and the capacity for diverse substitution patterns have enabled the generation of a vast library of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful development of several clinically approved drugs and a robust pipeline of compounds in various stages of clinical investigation.[2][3][4] This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of substituted indazoles, with a deep dive into their anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By integrating quantitative data, detailed experimental methodologies, and visual representations of complex biological pathways, this document aims to serve as a critical resource for professionals dedicated to the discovery and development of novel indazole-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as a cornerstone in oncology drug discovery, exhibiting potent activity against various cancers by modulating a range of critical cellular processes.[5] Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[1] The clinical success of indazole-based drugs like Pazopanib and Axitinib underscores the therapeutic potential of this scaffold.[2][6]

A. Mechanism of Action: Kinase Inhibition

A primary mechanism through which substituted indazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many indazole derivatives are potent inhibitors of VEGFR, a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[9][10] By blocking VEGFR signaling, these compounds can effectively starve tumors and inhibit their growth and metastasis. Pazopanib, for example, is a multi-kinase inhibitor that targets VEGFR, among other kinases.[6]

Other Kinase Targets: Beyond VEGFR, substituted indazoles have been shown to inhibit a variety of other kinases implicated in cancer progression, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration.[6]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[4][6]

  • Checkpoint Kinase 1 (Chek1): A key regulator of the DNA damage response.[11]

  • Rho-associated coiled-coil kinase (ROCK): Involved in cell proliferation, migration, and apoptosis.[7]

The following diagram illustrates the general mechanism of indazole derivatives as kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binds Substrate_Protein Substrate Protein RTK->Substrate_Protein Activates Phosphorylated_Protein Phosphorylated Substrate Protein RTK->Phosphorylated_Protein Phosphorylates Indazole_Derivative Substituted Indazole (Kinase Inhibitor) Indazole_Derivative->RTK Competitively binds to ATP pocket Block X ATP ATP ATP->RTK Binds to ATP pocket Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylated_Protein->Downstream_Signaling Activates

Caption: Mechanism of action of indazole derivatives as kinase inhibitors.

B. Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potency of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound SeriesCancer Cell LineIC50 (µM)Reference
Indazole-pyrimidine derivativesHUVEC1.37 (Compound 6i)[9]
(E)-3,5-dimethoxystyryl Indazole derivativesVariousNot Specified[12]
1H-indazole-3-amine derivativesK562 (Chronic Myeloid Leukemia)5.15 (Compound 6o)[4][13]
3-(pyrrolopyridin-2-yl)indazole derivativesHL60 (Leukemia)0.0083 (Compound 93)[6]
3-(pyrrolopyridin-2-yl)indazole derivativesHCT116 (Colon Cancer)0.0013 (Compound 93)[6]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[13]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted indazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: Workflow for the MTT cell viability assay.

II. Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Substituted indazoles have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the treatment of various inflammatory conditions.[14][15][16] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory response.[17]

A. Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to suppress the production and activity of pro-inflammatory mediators.

Cyclooxygenase (COX) Inhibition: Some indazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[14][17]

Cytokine Suppression: N-substituted indazolones have been shown to block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14]

Lipoxygenase (LOX) Inhibition: Certain indazole derivatives have been identified as inhibitors of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also potent inflammatory mediators.[14][18]

G Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Indazole_Derivative_COX Substituted Indazole (COX Inhibitor) Indazole_Derivative_COX->COX_Pathway Inhibits Indazole_Derivative_LOX Substituted Indazole (LOX Inhibitor) Indazole_Derivative_LOX->LOX_Pathway Inhibits

Caption: Anti-inflammatory mechanism of substituted indazoles.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds.[15][17]

Step-by-Step Methodology:

  • Animal Acclimatization: Sprague Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (substituted indazoles) and a standard anti-inflammatory drug (e.g., etoricoxib) are administered to different groups of rats, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

Substituted indazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them an interesting scaffold for the development of new anti-infective agents.[19][20][21]

A. Spectrum of Activity

Indazole derivatives have shown inhibitory activity against:

  • Gram-positive bacteria: Such as Bacillus cereus and Bacillus megaterium.[20]

  • Gram-negative bacteria: Including Xanthomonas campestris and Escherichia coli.[20]

  • Fungi: Such as Candida albicans.[20]

B. Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the zone of inhibition in an agar well diffusion assay.

CompoundBacterial StrainZone of Inhibition (cm)Reference
5iXanthomonas campestris2.3[20]
5fXanthomonas campestris2.2[20]
5aXanthomonas campestris2.1[20]
5jBacillus megaterium1.6[20]
5aBacillus megaterium1.5[20]
5hBacillus megaterium1.2[20]
5jEscherichia coli1.6[20]
5aEscherichia coli1.5[20]
C. Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[21]

Step-by-Step Methodology:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

  • Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.

  • Compound Loading: Add a defined volume of the test compound solution (substituted indazole) at a specific concentration into the wells. A standard antibiotic is used as a positive control, and the solvent as a negative control.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging research has highlighted the potential of substituted indazoles in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[22][23][24] Their neuroprotective effects are often linked to their ability to inhibit key enzymes and signaling pathways involved in neuronal cell death and dysfunction.[25]

A. Mechanism of Action in Neuroprotection

Cholinesterase and BACE1 Inhibition: Some 5-substituted indazole derivatives have been shown to act as dual inhibitors of acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are key targets in Alzheimer's disease therapy.[22]

Kinase Inhibition: Indazole derivatives have been developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), which plays a crucial role in neuronal apoptosis and is implicated in Parkinson's disease.[25]

Anti-inflammatory and Antioxidant Effects: The anti-inflammatory and antioxidant properties of certain indazole derivatives also contribute to their neuroprotective potential by mitigating neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases.[22][26]

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the indazole core.[12][27] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in the development of kinase inhibitors, specific substitutions are designed to enhance binding to the ATP-binding pocket of the target kinase.[7]

The vast chemical space offered by the indazole scaffold continues to be explored for the development of novel therapeutics. Future research will likely focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.[22]

  • Improving pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives to enhance their drug-like characteristics.

  • Exploring new therapeutic areas: Investigating the potential of substituted indazoles in other disease areas where their diverse biological activities could be beneficial.

Conclusion

The indazole scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The diverse and potent biological activities of substituted indazoles, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, highlight the immense potential of this chemical class. A thorough understanding of their mechanisms of action, structure-activity relationships, and appropriate experimental evaluation is paramount for the continued success of indazole-based drug discovery and development. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers and scientists in their quest to harness the full therapeutic potential of this privileged scaffold.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiprolifer
  • The Anti-Inflammatory Activity of N-substituted Indazolones in Mice. PubMed.
  • 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed.
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley r
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflamm
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda.
  • 3-(Indol-2-yl)
  • Importance of Indazole against Neurological Disorders.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed.
  • Structure‐activity relationship of indazole‐matrine derivative.
  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Tre
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Importance of Indazole against Neurological Disorders. PubMed.
  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. PubMed.
  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmacologically active compounds.[1] Among its numerous derivatives, methyl 5-amino-1-methyl-1H-indazole-3-carboxylate serves as a critical building block in the synthesis of various therapeutic agents. Its structure, featuring a reactive amino group and a carboxylate moiety, provides a versatile platform for further chemical modifications, enabling the development of diverse molecular libraries for drug discovery.[2] Notably, derivatives of indazole-3-carboxylic acid are precursors to pharmaceuticals like Granisetron, an antiemetic drug.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target molecule is most effectively achieved through a three-step process, commencing with the commercially available 5-nitro-1H-indazole-3-carboxylic acid. This strategy involves:

  • Esterification: Protection of the carboxylic acid functionality as a methyl ester.

  • N-Methylation: Selective alkylation at the N1 position of the indazole ring.

  • Reduction: Conversion of the nitro group to the desired amino group.

This pathway is chosen for its reliability, scalability, and the commercial availability of the starting material. Each step is optimized to ensure high yields and purity of the intermediates and the final product.

Workflow Overview

Synthesis_Workflow Start 5-Nitro-1H-indazole-3-carboxylic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 5-nitro-1H-indazole-3-carboxylate Step1->Intermediate1 Methanol, H₂SO₄ Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 Methyl 5-nitro-1-methyl-1H-indazole-3-carboxylate Step2->Intermediate2 Dimethyl Sulfate, K₂CO₃ Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct H₂, Pd/C

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocols

Part 1: Esterification of 5-Nitro-1H-indazole-3-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial protective step to prevent unwanted side reactions in the subsequent methylation step. Fischer esterification, using methanol in the presence of a catalytic amount of sulfuric acid, is a reliable and cost-effective method.[5]

Materials and Reagents
ReagentGradeSupplier
5-Nitro-1H-indazole-3-carboxylic acid≥98%Sigma-Aldrich
Methanol (Anhydrous)ACS GradeFisher Scientific
Sulfuric Acid (Concentrated)ACS GradeVWR
Sodium Bicarbonate (Saturated aq.)Laboratory GradeLocal Supplier
Deionized Water-In-house
DichloromethaneACS GradeFisher Scientific
Magnesium Sulfate (Anhydrous)Laboratory GradeLocal Supplier
Step-by-Step Protocol
  • To a stirred solution of 5-nitro-1H-indazole-3-carboxylic acid (10.0 g, 48.3 mmol) in anhydrous methanol (150 mL), slowly add concentrated sulfuric acid (1.5 mL) at 0 °C (ice bath).

  • Heat the reaction mixture to reflux and maintain for 6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the mixture to room temperature and concentrate it to approximately one-third of its original volume using a rotary evaporator.

  • Carefully pour the concentrated mixture into a beaker containing crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.

Part 2: N-Methylation of Methyl 5-nitro-1H-indazole-3-carboxylate

The alkylation of the indazole ring can occur at either the N1 or N2 position, often resulting in a mixture of isomers.[6] To achieve selective N1-methylation, specific reaction conditions are employed. The use of a methylating agent like dimethyl sulfate in the presence of a mild base such as potassium carbonate in a polar aprotic solvent favors the formation of the N1-alkylated product.[7][8]

Materials and Reagents
ReagentGradeSupplier
Methyl 5-nitro-1H-indazole-3-carboxylateSynthesized-
Dimethyl Sulfate≥99%Sigma-Aldrich
Potassium Carbonate (Anhydrous)Laboratory GradeFisher Scientific
N,N-Dimethylformamide (DMF) (Anhydrous)ACS GradeVWR
Deionized Water-In-house
Ethyl AcetateACS GradeFisher Scientific
Brine SolutionLaboratory GradeLocal Supplier
Sodium Sulfate (Anhydrous)Laboratory GradeLocal Supplier
Step-by-Step Protocol
  • To a solution of methyl 5-nitro-1H-indazole-3-carboxylate (8.0 g, 36.2 mmol) in anhydrous N,N-dimethylformamide (80 mL), add anhydrous potassium carbonate (7.5 g, 54.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (4.1 mL, 43.4 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (400 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-40%) to yield methyl 5-nitro-1-methyl-1H-indazole-3-carboxylate.

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, typically providing high yields and purity.[9][10]

Materials and Reagents
ReagentGradeSupplier
Methyl 5-nitro-1-methyl-1H-indazole-3-carboxylateSynthesized-
Palladium on Carbon (10 wt. %)-Sigma-Aldrich
MethanolACS GradeFisher Scientific
Hydrogen GasHigh PurityLocal Supplier
Celite®-Sigma-Aldrich
Step-by-Step Protocol
  • In a hydrogenation vessel, dissolve methyl 5-nitro-1-methyl-1H-indazole-3-carboxylate (5.0 g, 21.3 mmol) in methanol (100 mL).

  • Carefully add 10% palladium on carbon (0.5 g, 10 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford the final product, this compound, as a crystalline solid.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction Start Intermediate1 Start->Intermediate1 CH₃OH, H₂SO₄ Reflux, 6h Intermediate1_2 Intermediate2 Intermediate1_2->Intermediate2 (CH₃)₂SO₄, K₂CO₃ DMF, 60°C, 4h Intermediate2_2 FinalProduct Intermediate2_2->FinalProduct H₂, 10% Pd/C CH₃OH, 50 psi, 8h

Caption: Detailed chemical reaction pathway.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Yields and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
Methyl 5-nitro-1H-indazole-3-carboxylateC₉H₇N₃O₄221.17Yellow Solid85-90
Methyl 5-nitro-1-methyl-1H-indazole-3-carboxylateC₁₀H₉N₃O₄235.19Pale Yellow Solid70-75
This compoundC₁₀H₁₁N₃O₂205.21Off-white Solid90-95

Safety Precautions

  • Dimethyl sulfate is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

  • Catalytic hydrogenation with palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst under an inert atmosphere. The hydrogenation reaction itself should be conducted in a properly rated pressure vessel and behind a blast shield.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and drug development. The strategic three-step approach ensures high yields and purity, making it suitable for both small-scale research and larger-scale production.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Guillou, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12537. DOI: 10.1039/C8RA01546E.
  • Dahlén, J. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Linköping University. Available from: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. DOI: 10.1021/acs.orglett.4c00036.
  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts, 19(05), 0489. DOI: 10.1055/s-0042-1751854.
  • Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. DOI: 10.1002/jhet.5570260251.
  • Jones, W. H., et al. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. DOI: 10.1111/j.1749-6632.1973.tb49528.x.
  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. DOI: 10.1055/a-1817-2959.
  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available from: [Link]

  • ResearchGate. Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[3][11][12]triazole‐3‐carboxylic Acid. Available from: [Link]

  • Smith, A. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8345-8351. DOI: 10.1039/D4RA00598H.
  • PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. Available from: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. DOI: 10.3762/bjoc.20.17.
  • Dalton Transactions. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 47(1), 107-114. DOI: 10.1039/C7DT03867A.
  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... Available from: [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12537. DOI: 10.1039/C8RA01546E.
  • National Institutes of Health. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12537. Available from: [Link]

  • RSC Publishing. (1968). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic, 11, 1371-1374. DOI: 10.1039/J39680001371.
  • Scilit. (2002). Hydrogenation of Nitrobenzene with Supported Transition Metal Catalysts in Supercritical Carbon Dioxide. Catalysis Letters, 84(3-4), 215-219. DOI: 10.1023/A:1021481514782.

Sources

Synthesis of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The specific substitution pattern of this target molecule, with an amino group at the 5-position, a methyl group at the N1 position, and a methyl carboxylate at the 3-position, offers three distinct points for further chemical modification. This versatility makes it a valuable intermediate for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is designed to be robust and scalable, proceeding through key intermediates: 5-nitro-1H-indazole-3-carboxylic acid, its methyl ester, followed by a regioselective N1-methylation, and a final nitro group reduction. The rationale behind the choice of reagents and reaction conditions is discussed to ensure both high yield and purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a four-step sequence, as illustrated in the workflow diagram below. The strategy commences with the commercially available 5-nitro-1H-indazole-3-carboxylic acid.

Synthesis_Workflow A 5-Nitro-1H-indazole-3-carboxylic acid B Methyl 5-nitro-1H-indazole-3-carboxylate A->B  Esterification  (MeOH, H₂SO₄) C Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate B->C  N1-Methylation  (NaH, MeI, DMF) D This compound C->D  Nitro Reduction  (Pd/C, H₂NNH₂·H₂O)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Esterification of 5-Nitro-1H-indazole-3-carboxylic acid

This step involves a classic Fischer esterification to convert the carboxylic acid to its corresponding methyl ester. The use of a strong acid catalyst is essential for this transformation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-Nitro-1H-indazole-3-carboxylic acid207.1410.0 g48.28
Methanol (MeOH)32.04100 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.082.7 mL48.28
Crushed Ice-200 g-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 5-nitro-1H-indazole-3-carboxylic acid (10.0 g, 48.28 mmol) and methanol (100 mL).

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add concentrated sulfuric acid (2.7 mL, 48.28 mmol) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g).

  • A yellow precipitate of methyl 5-nitro-1H-indazole-3-carboxylate will form.

  • Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold methanol.

  • Dry the product under vacuum to yield methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid. A typical yield is around 9.0 g (84%).[2]

Part 2: N1-Methylation of Methyl 5-nitro-1H-indazole-3-carboxylate

The regioselective methylation at the N1 position is a critical step. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) favors the formation of the thermodynamically more stable N1-alkylated product.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 5-nitro-1H-indazole-3-carboxylate221.178.0 g36.17
Sodium Hydride (NaH, 60% dispersion in oil)24.001.59 g39.79
Dimethylformamide (DMF), anhydrous73.0980 mL-
Methyl Iodide (MeI)141.942.48 mL39.79
Saturated Ammonium Chloride Solution-100 mL-
Ethyl Acetate-200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a dry 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (1.59 g, 39.79 mmol, 1.1 eq) and anhydrous DMF (40 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 5-nitro-1H-indazole-3-carboxylate (8.0 g, 36.17 mmol) in anhydrous DMF (40 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • Stir the mixture at 0°C for an additional 30 minutes.

  • Add methyl iodide (2.48 mL, 39.79 mmol, 1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate.

Part 3: Reduction of Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon and hydrazine hydrate is an effective and widely used method for this transformation, offering high yields under mild conditions.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate235.196.0 g25.51
Palladium on Carbon (10% Pd/C)-0.6 g-
Methanol (MeOH)32.04120 mL-
Hydrazine Hydrate (H₂NNH₂·H₂O)50.063.8 mL76.53
Celite®-As needed-
Dichloromethane-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate (6.0 g, 25.51 mmol) in methanol (120 mL).

  • Carefully add 10% Pd/C (0.6 g, 10 wt%).

  • Heat the mixture to reflux.

  • Add hydrazine hydrate (3.8 mL, 76.53 mmol, 3 eq) dropwise over 20 minutes. Caution: The reaction can be exothermic.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Conclusion

This application note details a reliable and efficient multi-step synthesis for this compound. The protocol emphasizes the rationale behind key steps, particularly the regioselective N1-methylation, to provide researchers with a robust method for obtaining this versatile synthetic intermediate. The procedures outlined are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
  • Khan, I., Zaib, S., Batool, S., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(49), 29286-29314. [Link]

  • ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]

  • Alam, M. J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 159, 133939. [Link]

Sources

Application Notes and Protocols: Derivatization of Methyl 5-Amino-1-Methyl-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminoindazole Scaffold

The 1H-indazole core is a "privileged scaffold" in modern medicinal chemistry, renowned for its role in constructing potent and selective therapeutic agents.[1][2][3] Specifically, the methyl 5-amino-1-methyl-1H-indazole-3-carboxylate moiety serves as a critical building block, particularly in the development of kinase inhibitors where the indazole nitrogen atoms often act as key hydrogen bond donors/acceptors within the ATP-binding site.[1] Derivatization of the C5-amino group is a primary strategy for researchers to modulate the physicochemical properties and biological activity of lead compounds. By modifying this position, scientists can fine-tune solubility, introduce new pharmacophoric features, improve metabolic stability, and optimize potency and selectivity profiles.[4]

This guide provides detailed, field-proven protocols for the most common and effective derivatization reactions of the C5-amino group: N-acylation, N-sulfonylation, and urea formation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their experimental design and troubleshooting.

PART 1: N-Acylation - Forging Amide Bonds

N-acylation is a fundamental and highly reliable method for derivatizing the 5-amino group. The resulting amide bond is stable and introduces a carbonyl group that can act as a hydrogen bond acceptor, significantly altering the molecule's interaction with biological targets. The most common methods involve the reaction of the amine with an acyl chloride or the coupling of a carboxylic acid using a peptide coupling reagent.

Protocol 1.1: Acylation using Acyl Chlorides

This protocol describes a standard procedure for reacting the primary amine with an acyl chloride in the presence of a non-nucleophilic base.

Methodology
  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes & Rationale
  • Choice of Base: A non-nucleophilic base like DIPEA is crucial. It effectively scavenges the HCl byproduct generated during the reaction without competing with the amino-indazole as a nucleophile, thus preventing the formation of unwanted side products.

  • Inert Atmosphere: Anhydrous conditions and an inert atmosphere are essential to prevent the hydrolysis of the highly reactive acyl chloride.

  • Slow Addition: Dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Workflow Diagram: N-Acylation with Acyl Chloride ```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Dissolve Indazole in anhydrous DCM Prep2 Add DIPEA (1.5 eq) Prep1->Prep2 React1 Cool to 0 °C Prep2->React1 React2 Add Acyl Chloride (1.1 eq) dropwise React1->React2 React3 Warm to RT Stir 2-16h React2->React3 Workup1 Quench with NaHCO₃ React3->Workup1 Monitor by TLC/LCMS Workup2 Extract with DCM Workup1->Workup2 Workup3 Dry, Concentrate Workup2->Workup3 Purify Silica Gel Chromatography Workup3->Purify

Caption: Workflow for N-sulfonylation of the 5-aminoindazole.

PART 3: Urea and Thiourea Formation

Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, often used to anchor a molecule to its protein target. They are commonly synthesized by reacting the amine with an isocyanate or isothiocyanate.

Protocol 3.1: Urea Formation via Isocyanates

This is a highly efficient and often instantaneous reaction that requires no catalyst or base. [5]

Methodology
  • Dissolution: Dissolve this compound (1.0 eq.) in an aprotic solvent like anhydrous THF or DCM (0.1 M).

  • Reagent Addition: Add the desired isocyanate (1.0-1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often very fast, and the product may precipitate out of the solution. Stir for 1-4 hours to ensure completion. Monitor by TLC or LC-MS.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by trituration with ether or by column chromatography if necessary.

Scientist's Notes & Rationale
  • Stoichiometry: Using a slight excess of the isocyanate is sometimes necessary, but a 1:1 stoichiometry is often sufficient due to the high reactivity.

  • Solvent: The choice of solvent can influence the solubility of the final product. If the product precipitates, the reaction is driven to completion, and purification is simplified.

  • Safety: Isocyanates are reactive and can be toxic and moisture-sensitive. They should be handled with care in a well-ventilated fume hood.

Workflow Diagram: Urea Formation

G cluster_prep Reaction cluster_isolation Product Isolation Prep1 Dissolve Indazole in anhydrous THF/DCM React1 Add Isocyanate (1.0-1.1 eq) at RT Prep1->React1 React2 Stir for 1-4h React1->React2 Decision Precipitate Forms? React2->Decision Monitor by TLC/LCMS Filter Filter & Wash Solid Decision->Filter Yes Concentrate Concentrate in vacuo Decision->Concentrate No Purify Optional Purification (Trituration/Chromatography) Filter->Purify Concentrate->Purify

Caption: Workflow for Urea formation from the 5-aminoindazole.

Data Summary Table

The following table provides a comparative overview of the described derivatization methods. Yields and reaction times are typical and may vary based on the specific substrate and reagents used.

Derivatization MethodElectrophileKey ReagentsSolventTemp. (°C)Typical Time (h)Typical Yield (%)
N-Acylation Acyl ChlorideDIPEA or TEADCM, THF0 to RT2 - 1675 - 95
N-Sulfonylation Sulfonyl ChloridePyridine or TEAPyridine, DCMRT to 4012 - 2470 - 90
Urea Formation IsocyanateNoneTHF, DCMRT1 - 485 - 99

References

  • 5-Aminoindazole - Chem-Impex. Chem-Impex International.

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Current methods for N1‐acylation of indazoles and this work. ResearchGate.

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc.

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

  • Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. ResearchGate.

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Amino-1,2,3-Triazoles. BenchChem.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

  • Urea Formation - Common Conditions. Organic Chemistry Data.

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal.

  • Urea - American Chemical Society. ACS.

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications.

  • Urea - Wikipedia. Wikipedia.

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

  • Urea cycle - Wikipedia. Wikipedia.

  • Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. ResearchGate.

  • Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. Royal Society of Chemistry.

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva Portal.

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

  • Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. ResearchGate.

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate.

  • Enantioseparation of the carboxamide-type synthetic cannabinoids... PubMed.

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

Sources

Application Notes and Protocols for the Use of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Indazole Scaffolds into Peptides

The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently found in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Its rigid, bicyclic structure can serve as a unique conformational constraint when incorporated into a peptide backbone, potentially leading to enhanced target affinity, specificity, and metabolic stability. Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a versatile bifunctional building block that allows for the introduction of this valuable moiety into peptide chains. This document provides a comprehensive guide to the utilization of this compound in solid-phase peptide synthesis (SPPS), detailing the necessary chemical transformations and synthetic protocols.

The core of this methodology revolves around an orthogonal protection strategy, which is essential for the selective manipulation of the two reactive sites on the indazole derivative: the 5-amino group and the 3-carboxylic acid group.[2][3] In the context of standard Fmoc-based solid-phase peptide synthesis, the 5-amino group will be protected with the base-labile Fmoc group, while the 3-carboxylic acid will be activated for coupling to the growing peptide chain.

Chemical Logic and Workflow Overview

The successful incorporation of this compound into a peptide sequence via Fmoc-SPPS involves a three-stage process:

  • Building Block Preparation: This initial phase focuses on the chemical modification of the starting material to make it compatible with the Fmoc synthesis workflow. This involves two key steps:

    • Fmoc Protection of the 5-Amino Group: The exocyclic amine is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

    • Saponification of the Methyl Ester: The methyl ester at the 3-position is hydrolyzed to the free carboxylic acid, which is necessary for the subsequent activation and coupling reaction.

  • Solid-Phase Peptide Synthesis (SPPS): The prepared Fmoc-protected indazole amino acid is then incorporated into a peptide sequence on a solid support. This is a cyclical process involving:

    • Resin Loading: The first amino acid of the target peptide is attached to a suitable solid support (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[4]

    • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base, typically piperidine.

    • Coupling: The free carboxylic acid of the incoming amino acid (in this case, our prepared indazole derivative or a standard Fmoc-amino acid) is activated and coupled to the free amine on the resin.

    • Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Purification: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. The final peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

PART 1: Preparation of the Fmoc-Protected Indazole Building Block

This section details the necessary chemical modifications to convert this compound into a building block suitable for Fmoc-based solid-phase peptide synthesis.

Protocol 1.1: Fmoc Protection of the 5-Amino Group

The selective protection of the 5-amino group is achieved using Fmoc-succinimide (Fmoc-OSu) under basic conditions. The use of a mild base is crucial to prevent premature hydrolysis of the methyl ester.

Materials:

  • This compound

  • Fmoc-succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.5 eq) to the solution and stir until it is completely dissolved.

  • In a separate flask, dissolve Fmoc-succinimide (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the indazole solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the 1,4-dioxane under reduced pressure.

  • Add water to the remaining aqueous layer and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-(this compound) as a white solid.

Protocol 1.2: Saponification of the Methyl Ester

The methyl ester of the Fmoc-protected indazole is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide.

Materials:

  • Fmoc-(this compound)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Fmoc-protected indazole methyl ester (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Fmoc-5-amino-1-methyl-1H-indazole-3-carboxylic acid as a white solid. This product is typically used in the next step without further purification if it is of sufficient purity.

PART 2: Solid-Phase Peptide Synthesis (SPPS)

This section provides a general protocol for the incorporation of the prepared Fmoc-5-amino-1-methyl-1H-indazole-3-carboxylic acid into a peptide chain using manual solid-phase synthesis. The example provided is for the synthesis of a simple tripeptide, Ac-Ala-Ind-Gly-NH₂, where "Ind" represents the 5-amino-1-methyl-1H-indazole-3-carbonyl moiety.

Workflow for SPPS

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection1 Wash1 Wash with DMF Fmoc_Deprotection1->Wash1 Coupling_Gly Couple Fmoc-Gly-OH (HBTU/DIPEA in DMF) Wash1->Coupling_Gly Wash2 Wash with DMF Coupling_Gly->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash with DMF Fmoc_Deprotection2->Wash3 Coupling_Ind Couple Fmoc-Ind-OH (HBTU/DIPEA in DMF) Wash3->Coupling_Ind Wash4 Wash with DMF Coupling_Ind->Wash4 Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine in DMF) Wash4->Fmoc_Deprotection3 Wash5 Wash with DMF Fmoc_Deprotection3->Wash5 Coupling_Ala Couple Fmoc-Ala-OH (HBTU/DIPEA in DMF) Wash5->Coupling_Ala Wash6 Wash with DMF Coupling_Ala->Wash6 Fmoc_Deprotection4 Fmoc Deprotection (20% Piperidine in DMF) Wash6->Fmoc_Deprotection4 Wash7 Wash with DMF Fmoc_Deprotection4->Wash7 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash7->Acetylation Wash8 Wash with DMF and DCM Acetylation->Wash8 Cleavage Cleavage from Resin (TFA Cocktail) Wash8->Cleavage Purification Purification by RP-HPLC Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of Ac-Ala-Ind-Gly-NH₂.

Protocol 2.1: Solid-Phase Synthesis of Ac-Ala-Ind-Gly-NH₂

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-5-amino-1-methyl-1H-indazole-3-carboxylic acid (prepared in Part 1)

  • Fmoc-Ala-OH

  • N,N'-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

Equipment:

  • Peptide synthesis vessel

  • Shaker or bubbler for mixing

Procedure:

1. Resin Preparation:

  • Place Rink Amide resin (0.1 mmol scale) in the synthesis vessel.

  • Swell the resin in DMF for 30 minutes.

2. First Amino Acid Coupling (Glycine):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative).

  • Washing: Wash the resin with DMF (5 x 1 minute).

3. Second Amino Acid Coupling (Indazole Derivative):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • Coupling:

    • In a separate vial, dissolve Fmoc-5-amino-1-methyl-1H-indazole-3-carboxylic acid (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The coupling of this unnatural amino acid may be slower.

    • Perform a Kaiser test to confirm completion.

  • Washing: Wash the resin with DMF (5 x 1 minute).

4. Third Amino Acid Coupling (Alanine):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm completion.

  • Washing: Wash the resin with DMF (5 x 1 minute).

5. N-terminal Acetylation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (5 x 1 minute) followed by DCM (5 x 1 minute).

  • Dry the resin under vacuum.

PART 3: Peptide Cleavage, Purification, and Characterization

Protocol 3.1: Cleavage from Resin

The peptide is cleaved from the solid support and side-chain protecting groups (if any) are removed using a strong acid cocktail.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-bound resin in a suitable reaction vessel.

  • Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the resin.

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

Protocol 3.2: Purification and Characterization

The crude peptide is purified by reverse-phase HPLC and its identity is confirmed by mass spectrometry and NMR.

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

Characterization:

  • Mass Spectrometry (ESI-MS): The purified peptide should show the expected molecular weight. For Ac-Ala-Ind-Gly-NH₂, the expected [M+H]⁺ would be calculated based on the exact masses of the constituent residues.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the peptide. The spectrum would be expected to show characteristic signals for the alanine, glycine, and indazole protons.

Table 1: Representative Reaction Conditions and Coupling Reagents

StepReagent 1Reagent 2SolventTimeNotes
Fmoc Deprotection 20% Piperidine-DMF2 x 10 minStandard deprotection
Standard Coupling Fmoc-AA-OH (3 eq)HBTU (3 eq), DIPEA (6 eq)DMF1-2 hFor standard amino acids
Indazole Coupling Fmoc-Ind-OH (3 eq)HBTU (3 eq), DIPEA (6 eq)DMF2-4 hMay require longer coupling time
N-Acetylation Acetic Anhydride (10 eq)DIPEA (10 eq)DMF30 minCapping the N-terminus
Cleavage 95% TFA2.5% TIS, 2.5% Water-2-3 hStandard cleavage cocktail

Expert Insights and Troubleshooting

  • Causality of Reagent Choice: HBTU is a commonly used and efficient coupling reagent that forms an active HOBt ester, minimizing racemization.[5] DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize the protonated amine on the resin.

  • Monitoring the Reaction: The Kaiser (ninhydrin) test is a reliable method for detecting free primary amines on the resin. A negative result (yellow beads) indicates complete coupling.

  • Troubleshooting Difficult Couplings: If the coupling of the indazole derivative is slow or incomplete, consider using a more powerful coupling reagent such as HATU or COMU. Double coupling (repeating the coupling step with fresh reagents) may also be necessary.

  • Side Reactions: During the synthesis of long or complex peptides, aggregation can be an issue. Using pseudoproline dipeptides or microwave-assisted synthesis can help to mitigate this problem.

Conclusion

This compound is a valuable building block for the synthesis of novel peptides with potential therapeutic applications. The protocols outlined in this document provide a comprehensive framework for the successful incorporation of this moiety into peptide chains using a standard Fmoc-based solid-phase synthesis strategy. By carefully following these procedures and understanding the underlying chemical principles, researchers can effectively utilize this compound to explore new frontiers in peptide-based drug discovery.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Albericio, F. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. [Link]

  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen. [Link]

Sources

Application Notes & Protocols: Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most intensively pursued drug target classes. Within the vast chemical space of kinase inhibitors, the indazole core has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in potent and selective inhibitors.[2][3] Commercially successful drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the scaffold's versatility) feature this heterocyclic system.[2]

The power of the indazole scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[4] Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a particularly valuable starting material. Its three distinct functional handles—the C3-carboxylate, the C5-amine, and the N1-methylated indazole core—provide a robust platform for combinatorial derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity.[5]

This guide provides a detailed technical overview and actionable protocols for utilizing this precursor, from its synthesis and validation to its derivatization and subsequent evaluation in biochemical and cell-based kinase assays.

Section 1: The Precursor - Synthesis and Validation

The successful development of any inhibitor library begins with a pure, well-characterized starting material. This section details the synthesis and quality control of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 1566649-46-4[6]
Molecular Formula C₉H₉N₃O₂[6]
Molecular Weight 191.19 g/mol Calculated
Appearance Solid[6]
SMILES CN1N=C(C2=C1C=CC(N)=C2)C(O)=O[6]
InChI Key PLESLOSCZHFSOU-UHFFFAOYSA-N[6]
Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for functionalized indazoles. Researchers should adapt it based on available starting materials and laboratory capabilities.

Principle: A common route involves the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor. The N-methylation and functional group interconversions are key steps that may vary in sequence.

Materials:

  • Substituted 2-hydrazinylbenzonitrile or related precursor

  • Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Solvents (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Reagents for hydrolysis and esterification as needed

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system (Silica gel)

Step-by-Step Protocol:

  • N-Methylation: To a solution of the 5-amino-1H-indazole-3-carboxylate precursor in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 equivalents) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C to allow for deprotonation.

  • Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Scientist's Note (Causality): The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indazole nitrogen, facilitating an efficient Sₙ2 reaction with the methylating agent. Performing the reaction at 0 °C initially helps to control the exothermic reaction. Anhydrous conditions are critical as NaH reacts violently with water.

Quality Control and Validation

It is imperative to confirm the identity and purity of the synthesized precursor before proceeding.

  • ¹H and ¹³C NMR: Confirm the chemical structure. Expect characteristic peaks for the aromatic protons, the N-methyl group (~4.0 ppm), the ester methyl group (~3.9 ppm), and the amino group.

  • Mass Spectrometry (MS): Verify the molecular weight. Look for the [M+H]⁺ ion at m/z 192.08.

  • HPLC: Assess purity, which should ideally be >95%.

Section 2: From Precursor to Inhibitor - Synthetic Strategies

The C5-amino and C3-carboxylate groups are the primary points for diversification. Amide bond formation is a robust and widely used reaction for this purpose.

Rationale for Derivatization
  • C5-Amine: Acylation or sulfonylation at this position allows for the introduction of moieties that can interact with the solvent-exposed region of the ATP pocket or target unique sub-pockets, enhancing selectivity.

  • C3-Carboxylate: Conversion to an amide introduces a hydrogen bond donor/acceptor group. The substituent on the amide nitrogen can be varied to probe the deep, hydrophobic regions of the kinase active site, often targeting the DFG motif in its "out" conformation for Type II inhibitors.[5]

General Workflow for Inhibitor Synthesis

G Precursor Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate Deriv_C5 Step 1: Derivatization at C5-Amine (e.g., Acylation) Precursor->Deriv_C5 Deriv_C3 Step 2: Derivatization at C3-Ester (e.g., Amide Coupling) Deriv_C5->Deriv_C3 Library Diverse Compound Library Deriv_C3->Library Screening Biological Screening (Kinase Assays) Library->Screening Lead Lead Compound Screening->Lead

Caption: General workflow from precursor to lead compound.

Protocol: Amide Coupling at the C3-Carboxylate Position

Principle: This protocol first hydrolyzes the methyl ester to a carboxylic acid, followed by a standard peptide coupling reaction to form the desired amide.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Water, DMF

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • A diverse library of primary or secondary amines (R-NH₂)

  • Acid for neutralization (e.g., 1N HCl)

Step-by-Step Protocol:

Part A: Ester Hydrolysis

  • Dissolve the precursor (1 equivalent) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).

  • Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl.

  • Collect the resulting precipitate (5-amino-1-methyl-1H-indazole-3-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.[7]

Part B: Amide Coupling

  • To a solution of the carboxylic acid from Part A (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).[7]

  • Stir the mixture at room temperature for 15 minutes to form the active ester.

  • Add the desired amine (1.1 equivalents) followed by TEA or DIPEA (3 equivalents).[7]

  • Stir the reaction at room temperature for 4-12 hours until completion (monitor by TLC/LC-MS).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 10% NaHCO₃ solution, followed by brine.[7]

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the final compound via flash chromatography or preparative HPLC.

Scientist's Note (Trustworthiness): This two-step process is self-validating. The intermediate carboxylic acid can be isolated and characterized (NMR, MS) to ensure complete hydrolysis before committing to the often more expensive coupling step with diverse amines. Including HOBt in the coupling reaction minimizes side reactions and racemization (if chiral amines are used).

Section 3: Biological Evaluation - Kinase Inhibition Assays

Once a library of compounds is synthesized, their biological activity must be assessed. The indazole scaffold is known to inhibit a range of kinases, including VEGFR, FGFR, Aurora kinases, and ERK1/2.[2][4][8]

Principles of Kinase Assays

Most kinase assays quantify the result of the phosphotransferase reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP + H⁺

Assays can measure the depletion of ATP or the formation of ADP or the phosphorylated substrate.[9] They can be biochemical (using purified enzymes) or cell-based (measuring effects in a cellular context).

Target Pathway Example: VEGFR Signaling

Many indazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of angiogenesis in tumors.[2][10]

G cluster_0 Cell Membrane VEGF VEGF Ligand VEGFR VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR P P VEGFR->P Autophosphorylation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR Downstream Downstream Signaling (e.g., PLCγ, ERK) Angiogenesis, Proliferation P->Downstream

Caption: Inhibition of VEGFR signaling by an indazole derivative.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Principle: This is a homogenous, luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is directly proportional to kinase activity. It is a robust method for high-throughput screening.[9]

Materials:

  • Purified kinase of interest (e.g., VEGFR-2, FGFR1)

  • Kinase-specific peptide substrate

  • Synthesized indazole compounds dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettors

  • Plate-reading luminometer

Assay Workflow Diagram:

G A 1. Dispense Inhibitor (or DMSO control) to 384-well plate B 2. Add Kinase Enzyme Solution A->B C 3. Add ATP/Substrate Mixture to start reaction B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add ADP-Glo™ Reagent to stop reaction & deplete ATP D->E F 6. Add Kinase Detection Reagent to generate light E->F G 7. Read Luminescence F->G

Caption: Workflow for a typical ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Use DMSO-only wells for 100% activity (negative) control and a known potent inhibitor for 0% activity (positive) control.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. b. Prepare a 2X ATP solution. c. Add 5 µL of the 2X kinase/substrate solution to each well. d. Add 5 µL of the 2X ATP solution to initiate the kinase reaction. The final volume is 11 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Cell-Based Western Blot Assay for Target Engagement

Principle: This assay determines if an inhibitor can block the phosphorylation of a kinase's downstream substrate within a living cell, confirming cell permeability and target engagement.

Materials:

  • Cancer cell line known to have active signaling of the target pathway (e.g., HUVECs for VEGFR).

  • Cell culture media, serum, and antibiotics.

  • Growth factor to stimulate the pathway (e.g., VEGF).

  • Synthesized indazole inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE and Western Blotting equipment.

Step-by-Step Protocol:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace media with serum-free media for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the indazole inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes. A non-stimulated control well should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.

  • Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay). Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

  • Western Blot: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.

Section 4: Data Interpretation & Lead Optimization

Structure-Activity Relationship (SAR) Analysis

Data from the biochemical assays (IC₅₀ values) are used to build an SAR. This involves systematically comparing the potency of different derivatives to understand the effect of each chemical modification.

Example Hypothetical SAR Table:

Compound IDC3-Amide Substituent (R)VEGFR-2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)
Precursor-Acid -OH>10,000>10,000
IND-001 -NH-phenyl8501200
IND-002 -NH-(4-fluoro-phenyl)250980
IND-003 -NH-(3-methoxy-phenyl)75450
IND-004 -NH-cyclopropyl15002300

Interpretation: From this hypothetical data, one can infer that:

  • A phenyl group at the C3-amide is tolerated (IND-001 vs. Precursor).

  • Electron-donating or withdrawing groups on the phenyl ring can improve potency, with a 3-methoxy group being particularly favorable for VEGFR-2 (IND-003).[2]

  • Small aliphatic groups like cyclopropyl are less favorable than aromatic rings (IND-004 vs. IND-001).

This iterative process of synthesis, testing, and analysis drives the optimization of a lead compound with high potency and selectivity.[8]

Conclusion

This compound is more than just a chemical; it is a strategic starting point for the discovery of novel kinase inhibitors. Its well-defined functional handles allow for the application of robust synthetic chemistry to generate diverse libraries of compounds. By combining targeted synthesis with systematic biological evaluation, researchers can leverage this precursor to develop potent and selective kinase inhibitors for therapeutic applications.

References

  • Kumar, A., Sharma, S., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30283-30313. [Link]

  • Zhang, C., et al. (2014). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 24(15), 3409-3413. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Kandeel, M., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 655-669. [Link]

  • Martelli, A., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(13), 5758-5775. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]

  • Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 455-459. [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. [Link]

  • Tadmouri, M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(1), M1835. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117622. [Link]

  • Abuelizz, H. A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(5), 1140. [Link]

  • Shapiro, A. B. (2015). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Peptide Synthesis with 5-Amino-1-methyl-1H-[2][4][8]triazole-3-carboxylic Acid. [Link]

  • Zuercher, W. J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Shaik, S. P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(2), 731-738. [Link]

  • Szolcsányi, P., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 107-116. [Link]

  • Iannuzzi, M., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(17), 5345. [Link]

  • van de Wetering, C., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 570-577. [Link]

  • Queenthy, S. S., et al. (2019). Preclinical Testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: A Potent Protein Kinase C-ι Inhibitor as a Potential Prostate Carcinoma Therapeutic. Anticancer Drugs, 30(1), 65-71. [Link]

  • ResearchGate. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. [Link]

Sources

Application Note: Leveraging Methyl 5-Amino-1-Methyl-1H-Indazole-3-Carboxylate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2][3][4] This methodology relies on screening libraries of low molecular weight compounds ("fragments") to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided optimization.[5][6] This application note provides a comprehensive guide to the use of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate , a versatile fragment, within an FBDD workflow. We will explore the unique advantages of its indazole scaffold, detail its qualification as a premier fragment, and provide step-by-step protocols for its application in screening, hit validation, and optimization campaigns.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in medicinal chemistry.[7][8] Its rigid bicyclic structure and capacity for specific hydrogen bond interactions have made it a cornerstone in the design of numerous approved drugs and clinical candidates.[9][10][11] The indazole core serves as an excellent bioisostere for other aromatic systems and provides a robust framework for the spatial presentation of pharmacophoric features.

This compound is an exemplary fragment built upon this core. Its key attributes include:

  • A Qualified Fragment Core: The methylated indazole structure meets the physicochemical property guidelines for FBDD, ensuring a higher probability of binding to diverse biological targets.

  • A Versatile Synthetic Handle: The 5-amino group provides a chemically accessible vector for subsequent "fragment growing" strategies, allowing for the systematic exploration of the target's binding pocket.[12]

  • Multiple Interaction Points: The structure contains hydrogen bond donors (amino group) and acceptors (ester carbonyl, indazole nitrogens), increasing the likelihood of forming productive interactions with a protein target.

Physicochemical Properties & Fragment Qualification

A successful fragment must possess specific physicochemical properties to ensure solubility, promiscuity in binding, and potential for optimization. The "Rule of Three" (Ro3) provides a widely accepted set of guidelines for fragment library design.[3] this compound aligns well with these principles.

PropertyValue"Rule of Three" GuidelineJustification
Molecular Weight (MW) 205.21 g/mol ≤ 300 DaLow complexity increases sampling of chemical space.
Hydrogen Bond Donors (HBD) 2 (from -NH₂)≤ 3Balances polarity for binding without compromising permeability.
Hydrogen Bond Acceptors (HBA) 4 (2x N, 2x O)≤ 3Slight deviation. This is common for successful fragments and provides rich pharmacophoric features.[3]
cLogP ~1.5 - 2.0 (estimated)≤ 3Ensures adequate aqueous solubility for biophysical assays while retaining some lipophilicity for binding.
Rotatable Bonds 2≤ 3Conformational rigidity reduces the entropic penalty upon binding.
Topological Polar Surface Area (TPSA) 81 Ų≤ 60 ŲSlight deviation. The higher polarity aids solubility, a critical factor for high-concentration screening.

Note: Some properties are derived from chemical databases for the base structure.[13]

The Fragment-Based Drug Discovery Workflow

An FBDD campaign is a multi-stage process that progresses from identifying low-affinity hits to developing high-potency lead molecules. The workflow is designed to be iterative and is heavily guided by structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. title compound) Screen Primary Biophysical Screening (e.g., SPR) Lib->Screen Hits Initial Hits Screen->Hits Validate Orthogonal Assay (e.g., DSF, NMR) Hits->Validate Progress Affinity Affinity Determination (Kd, LE) Validate->Affinity Confirmed Validated Hits Affinity->Confirmed Structure Structural Biology (X-ray, NMR) Confirmed->Structure Progress Optimize Structure-Guided Optimization Structure->Optimize Lead Lead Compound Optimize->Lead Optimization_Strategies cluster_0 Fragment Hit cluster_1 Optimization Strategies Frag Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate Grow Fragment Growing (Add new groups) Frag->Grow Vector: 5-amino group Link Fragment Linking (Connect two fragments) Frag->Link If second fragment found Merge Fragment Merging (Combine overlapping fragments) Frag->Merge If second fragment found Lead Potent Lead Compound Grow->Lead Link->Lead Merge->Lead

Sources

Designing Next-Generation FLT3 Inhibitors from a Methyl 5-Amino-1-Methyl-1H-Indazole-3-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), where activating mutations drive aggressive disease and are correlated with poor prognosis.[1][2] This guide provides a comprehensive, technically-grounded framework for the rational design, synthesis, and evaluation of novel FLT3 inhibitors. We begin with the strategic selection of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, a versatile scaffold, and detail a complete workflow from chemical synthesis to robust preclinical validation. Protocols for biochemical and cellular assays are provided, alongside a framework for interpreting structure-activity relationships (SAR) to guide iterative drug design.

Introduction: The Rationale for Targeting FLT3 in AML

Acute Myeloid Leukemia is a genetically heterogeneous malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[3] Among the most frequent genetic alterations in AML are mutations in the FLT3 gene, occurring in approximately one-third of newly diagnosed patients.[3] These mutations, primarily internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), result in the constitutive, ligand-independent activation of the FLT3 receptor.[4]

This aberrant signaling confers a significant proliferative and survival advantage to leukemic blasts through the chronic activation of downstream pathways, including STAT5, MAPK, and AKT.[2][4] Consequently, FLT3 mutations are powerful oncogenic drivers and are associated with increased relapse rates and reduced overall survival, making the kinase an attractive and validated target for molecular therapy.[1][3]

The Indazole Scaffold: A Privileged Structure for Kinase Inhibition

The indazole core is a well-established "hinge-binder" in kinase inhibitor design.[5] Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the ATP-binding pocket. This interaction effectively anchors the inhibitor and is a cornerstone of achieving high-potency inhibition. Our selected starting material, This compound , offers three key strategic advantages:

  • The Indazole Core: Provides the essential hinge-binding motif.

  • The 3-Carboxylate Group: Serves as an ideal chemical handle for elaboration, allowing for the attachment of various moieties to explore the deep hydrophobic pocket of the ATP-binding site.

  • The 5-Amino Group: Offers a secondary vector for chemical modification to fine-tune solubility, cell permeability, or to probe additional interactions within the kinase domain.

This application note will focus on leveraging the 3-carboxylate position to build a library of potent and selective FLT3 inhibitors.

The Drug Discovery Workflow: From Synthesis to Validation

A successful inhibitor design campaign follows a logical, iterative process. The workflow detailed here is a self-validating system, where each step provides critical data that informs the next, ensuring that resources are focused on the most promising compounds.

G cluster_1 In Vitro Evaluation Cascade Start Scaffold Selection (Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate) Synth Synthesis of Amide Library (Protocol 3.1) Start->Synth Purify Purification & Characterization (HPLC, LC-MS, NMR) Synth->Purify Biochem Biochemical Assay FLT3 Kinase Inhibition (IC50) (Protocol 4.1) Purify->Biochem Test Compounds Cellular Cellular Assay Anti-Proliferation (GI50) (Protocol 4.2) Biochem->Cellular Target Target Engagement Western Blot (p-FLT3) (Protocol 4.3) Cellular->Target Select Selectivity Profiling (Kinase Panel Screen) Target->Select SAR SAR Analysis (Section 5) Select->SAR Data Interpretation SAR->Synth Iterative Design Lead Lead Optimization SAR->Lead

Figure 1: Integrated workflow for FLT3 inhibitor design and validation.

Synthetic Chemistry Protocol

The central synthetic strategy involves the formation of an amide bond between the indazole-3-carboxylate core and a diverse panel of primary or secondary amines. This approach is robust, high-yielding, and allows for the rapid generation of a compound library.

Protocol 3.1: General Procedure for Amide Coupling

Objective: To synthesize a library of N-substituted-5-amino-1-methyl-1H-indazole-3-carboxamides.

Materials:

  • This compound (Starting Material)

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Selected panel of primary/secondary amines (e.g., 4-(aminomethyl)pyridine, 1-methylpiperazine, etc.)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine

Procedure:

  • Saponification (Ester to Carboxylic Acid):

    • Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove organic solvents.

    • Dilute with water and acidify to pH ~3-4 with 1M HCl. The product, 5-amino-1-methyl-1H-indazole-3-carboxylic acid, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is used directly in the next step.

  • Amide Coupling:

    • To a solution of 5-amino-1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA or DIPEA (3.0 eq).[6]

    • Stir the reaction mixture at room temperature for 15-20 minutes to form the activated ester.[6]

    • Add the desired amine (1.0-1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours. Monitor reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final amide compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: The Assay Cascade

Once synthesized, the compounds must be evaluated in a tiered cascade of assays to determine potency, cellular activity, and target engagement.

The FLT3 Signaling Pathway

Understanding the target pathway is essential for interpreting assay results. Mutant FLT3 activation leads to autophosphorylation, creating docking sites for signaling proteins that activate multiple downstream pro-survival pathways.

G cluster_pathways Downstream Signaling FLT3_mut Mutant FLT3 Receptor (FLT3-ITD/TKD) STAT5 STAT5 FLT3_mut->STAT5 Constitutive Phosphorylation PI3K PI3K FLT3_mut->PI3K Constitutive Phosphorylation RAS RAS FLT3_mut->RAS Constitutive Phosphorylation Inhibitor Indazole Inhibitor Inhibitor->FLT3_mut Inhibition Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Application Notes and Protocols for the Evaluation of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indazole Scaffold in Oncology

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent antitumor effects.[1][2][3] The versatility of the indazole ring system allows for substitutions that can be tailored to interact with specific biological targets, leading to the development of several clinically approved anticancer drugs such as axitinib and pazopanib.[3][4] These agents primarily function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[4]

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate belongs to this promising class of compounds. While extensive research on this specific molecule is not yet widely published, its structural features suggest potential as a valuable lead compound in the discovery of novel targeted cancer therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this compound, from initial in vitro screening to in vivo efficacy studies. The protocols herein are designed to be robust and adaptable, providing a solid framework for a thorough investigation.

Compound Profile: this compound

A clear understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.

PropertyValueSource
CAS Number 1566649-46-4
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Solid
SMILES CN1N=C(C2=C1C=CC(N)=C2)C(O)=O
InChI Key PLESLOSCZHFSOU-UHFFFAOYSA-N

Note: The hydrochloride salt of the methyl ester is also available (CAS: 2355385-26-9).[5]

Hypothesized Mechanisms and Potential Cellular Targets

Given that many indazole derivatives exhibit their anticancer effects through the inhibition of protein kinases, it is plausible that this compound may also target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][4][6] Commonly dysregulated pathways in cancer include the PI3K/AKT/mTOR and Ras/MAPK signaling cascades.[7][8] Therefore, initial investigations could focus on the effect of the compound on these pathways.

Hypothesized_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Gene Expression Compound Methyl 5-amino-1-methyl-1H- indazole-3-carboxylate Compound->RTK Inhibition? Compound->Ras Inhibition? Compound->PI3K Inhibition? Compound->Raf Inhibition? Compound->MEK Inhibition? Compound->AKT Inhibition? Compound->mTOR Inhibition?

Caption: Hypothesized signaling pathways targeted by indazole derivatives.

Experimental Workflow for Preclinical Evaluation

A systematic, tiered approach is recommended to efficiently evaluate the anticancer potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Tier 1: Cytotoxicity Screening (MTT/CCK-8 Assay) B Tier 2: Mechanistic Assays A->B Active Compounds C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) B->D E Western Blot Analysis (Signaling Pathways) B->E F Tier 3: Target Identification (Kinase Assays, etc.) E->F Identify Potential Targets G Human Tumor Xenograft Model F->G Promising Candidate H Efficacy Studies G->H I Toxicity Assessment G->I

Caption: Tiered workflow for preclinical evaluation.

Protocols for In Vitro Evaluation

In vitro assays are crucial for the initial assessment of a compound's anticancer activity and for elucidating its mechanism of action.[9]

Tier 1: Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[10] Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plates with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a duration that allows for at least two cell doublings (e.g., 48-72 hours).[10]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastValue
A549LungValue
HCT116ColonValue
PC-3ProstateValue
Tier 2: Mechanistic Assays

Objective: To understand how the compound induces cell death and affects cell cycle progression.

Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in hypothesized signaling pathways (e.g., p-AKT, AKT, p-ERK, ERK, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Protocols for In Vivo Evaluation

In vivo studies are essential to confirm the anticancer efficacy and assess the safety of a drug candidate in a living organism.[11]

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation: Harvest cancer cells that showed high sensitivity to the compound in vitro. Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) and subcutaneously inject them into the flank of the mice (e.g., 5 x 10⁶ cells per mouse).[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • Compound Administration: Prepare the compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). Treat the mice with the compound at various doses daily or on a specified schedule. The control group should receive the vehicle only.

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[6]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)
Vehicle Control-Value-
Compound X10ValueValue
Compound X30ValueValue
Positive ControlDoseValueValue

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the preclinical evaluation of this compound as a potential targeted cancer therapy agent. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and validating its efficacy in in vivo models, researchers can determine the therapeutic potential of this novel indazole derivative. The adaptability of these protocols allows for their modification based on experimental findings, ensuring a thorough and scientifically rigorous investigation.

References

Sources

Application Notes & Protocols: Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold Bridging Pharmaceuticals and Agrochemicals

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a highly functionalized heterocyclic compound. While its most prominent role in scientific literature is as a key intermediate in the synthesis of potent and selective kinase inhibitors for therapeutic applications, the inherent bioactivity of the indazole scaffold also makes it a molecule of significant interest in the field of agrochemical research. The strategic placement of an amino group, a methyl ester, and the N-methylation on the indazole core provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the quest for novel active ingredients for crop protection.

This guide provides a detailed exploration of the potential applications of this compound in the synthesis of new agrochemicals. It outlines the established significance of the indazole core in existing agrochemicals, proposes synthetic pathways for derivatization, and provides detailed protocols for the synthesis and subsequent screening of novel candidate molecules.

The Indazole Moiety in Modern Agrochemicals

The indazole ring system is a "privileged" scaffold, meaning it can bind to multiple biological targets, making it a recurring motif in the development of bioactive molecules. In the agrochemical sector, indazole derivatives have been successfully developed as both fungicides and herbicides. The N-phenyl-indazole class of fungicides, for example, has shown efficacy against a range of plant pathogens. Similarly, certain indazole-based compounds have been patented for their herbicidal activity, targeting key enzymes in plant metabolic pathways.

Agrochemical Class Mode of Action (Example) Structural Features References
Fungicides Inhibition of succinate dehydrogenase (SDHI) in the fungal respiratory chain.N-aryl-indazole carboxamides.
Herbicides Inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.Indazole derivatives with specific substitutions targeting the enzyme's active site.
Insecticides Modulation of insect nicotinic acetylcholine receptors (nAChRs).Indazole-based structures designed to mimic the binding of natural ligands.

Synthetic Strategy: Leveraging the 5-Amino Group for Library Generation

The this compound molecule offers three primary reactive handles for chemical modification: the 5-amino group, the 3-methyl ester, and the aromatic ring itself. The 5-amino group is particularly attractive for generating a library of diverse analogues due to its nucleophilic nature, which allows for a wide range of well-established chemical transformations.

The general workflow for exploring the potential of this starting material in an agrochemical discovery program can be visualized as follows:

G cluster_0 Synthesis & Derivatization cluster_1 Screening Cascade cluster_2 Optimization A This compound B Chemical Modification (e.g., Acylation, Sulfonylation) A->B C Library of Novel Indazole Derivatives B->C D Primary Screening (Herbicidal/Fungicidal Activity) C->D E Secondary Screening (Dose-Response, Spectrum) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B Iterative Synthesis G A Start: Dissolve Starting Material in DCM B Cool to 0 °C A->B C Add Pyridine (Base) B->C D Add Acetyl Chloride (Dropwise) C->D E Stir at Room Temp (2-4 hours) D->E F Monitor by TLC E->F G Quench with Water & Aqueous Work-up F->G H Dry & Concentrate G->H I Purify (Chromatography or Recrystallization) H->I

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important indazole derivative. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available materials. A common and logical route involves the formation of the indazole core, followed by functional group manipulations. This guide will focus on a frequently employed pathway:

  • Nitration of a suitable starting material to introduce the nitro group at the 5-position.

  • Cyclization to form the indazole ring.

  • Esterification of the 3-carboxylic acid.

  • N-methylation at the 1-position.

  • Reduction of the 5-nitro group to the desired 5-amino group.

The sequence of these steps can be varied, and this guide will address issues that may arise from different strategic approaches.

Troubleshooting Guide & FAQs

This section is organized by common experimental observations and questions that arise during the synthesis.

FAQ 1: Low Yields and Impurities in the Nitration Step

Question: I am experiencing low yields and the formation of multiple products during the nitration of my starting material (e.g., 2-methyl-3-nitrobenzoic acid). How can I improve the regioselectivity and yield?

Answer:

Controlling the regioselectivity of nitration is crucial. The formation of undesired isomers is a common issue.

Causality: The directing effects of the substituents on the aromatic ring dictate the position of nitration. In 2-methyl-3-nitrobenzoic acid, the methyl group is ortho, para-directing, while the carboxylic acid and nitro groups are meta-directing. The interplay of these directing effects and the reaction conditions can lead to a mixture of products.

Troubleshooting Steps:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is critical to prevent over-nitration and side reactions. Use an ice-salt bath for better temperature control.

  • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of your starting material. A slow and controlled addition helps to dissipate heat and maintain a consistent reaction temperature.

  • Choice of Nitrating Agent: The strength of the nitrating agent can influence the outcome. For sensitive substrates, milder nitrating agents can be employed.

Experimental Protocol: Controlled Nitration

ParameterRecommended ConditionRationale
Temperature0-5 °CMinimizes side reactions and over-nitration.
Addition RateSlow, dropwiseEnsures proper heat dissipation.
StirringVigorousMaintains homogeneity and uniform temperature.
QuenchingPouring onto iceRapidly stops the reaction and precipitates the product.
FAQ 2: Incomplete Cyclization to the Indazole Ring

Question: My reaction to form the indazole ring from a substituted hydrazine derivative is not going to completion, and I am isolating a significant amount of starting material. What can I do?

Answer:

Incomplete cyclization can be due to several factors, including insufficient reaction time, inadequate temperature, or issues with the reagents.

Causality: The formation of the indazole ring, for instance from a 2-hydrazinylbenzoic acid derivative, is a condensation reaction that often requires acidic or basic conditions and heat to drive the reaction to completion.

Troubleshooting Workflow:

start Incomplete Cyclization check_temp Verify Reaction Temperature start->check_temp check_time Extend Reaction Time check_temp->check_time Temp OK failure Re-evaluate Synthetic Route check_temp->failure Temp too low check_reagents Check Reagent Quality check_time->check_reagents Still incomplete success Successful Cyclization check_time->success Reaction complete consider_catalyst Consider a Different Catalyst check_reagents->consider_catalyst Reagents OK check_reagents->failure Reagents degraded consider_catalyst->success Improved conversion consider_catalyst->failure No improvement

Caption: Troubleshooting workflow for incomplete indazole cyclization.

Recommendations:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.

  • Temperature and Time: Gradually increase the reaction temperature and monitor for product formation and potential decomposition. Extend the reaction time if the reaction is proceeding slowly.

  • Solvent Choice: Ensure your solvent is appropriate for the reaction temperature and dissolves the reactants sufficiently.

FAQ 3: N-Methylation yielding a mixture of N1 and N2 isomers

Question: During the N-methylation of my 5-nitro-1H-indazole-3-carboxylate, I am getting a mixture of the N1 and N2 methylated products. How can I favor the formation of the N1 isomer?

Answer:

The regioselectivity of N-alkylation of indazoles is a well-known challenge and is highly dependent on the reaction conditions.

Causality: The indazole ring has two nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either position. The ratio of N1 to N2 isomers is influenced by the solvent, the base, the alkylating agent, and the steric and electronic properties of the substituents on the indazole ring. Generally, polar aprotic solvents and stronger bases tend to favor N1 alkylation.

Strategies for Selective N1-Methylation:

ConditionN1-SelectivityN2-SelectivityRationale
Solvent Polar Aprotic (e.g., DMF, DMSO)Nonpolar (e.g., Toluene, THF)Polar aprotic solvents solvate the cation of the base, leaving the anion more reactive, which favors attack at the more acidic N1 proton.
Base Stronger bases (e.g., NaH, K2CO3)Weaker bases (e.g., Triethylamine)Stronger bases fully deprotonate the indazole, and the resulting anion's charge distribution favors N1 alkylation.
Counter-ion K+ > Na+ > Li+-Larger, softer cations associate less tightly with the indazole anion, promoting N1 alkylation.

Experimental Protocol: Selective N1-Methylation

  • Dissolve the methyl 5-nitro-1H-indazole-3-carboxylate in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) as the base.

  • Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work up the reaction by adding water and extracting with an organic solvent.

FAQ 4: Incomplete Reduction of the Nitro Group

Question: The reduction of the 5-nitro group to the 5-amino group is sluggish, and I see multiple intermediates by TLC. How can I achieve a clean and complete reduction?

Answer:

The reduction of an aromatic nitro group can sometimes be challenging, and the choice of reducing agent and reaction conditions is critical.

Causality: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. The activity of the catalyst (if used) and the efficiency of the hydrogen source are key factors.

Common Reduction Methods and Troubleshooting:

MethodAdvantagesPotential Issues & Solutions
Catalytic Hydrogenation (H₂, Pd/C) Clean, high yield.Issue: Catalyst poisoning. Solution: Ensure starting material is pure. Use a fresh catalyst. Issue: Low pressure. Solution: Increase hydrogen pressure if equipment allows.
Tin(II) Chloride (SnCl₂) Effective and common.Issue: Formation of tin salts that can complicate workup. Solution: Basify the reaction mixture carefully during workup to precipitate tin hydroxides, followed by filtration.
Iron in Acetic Acid (Fe/AcOH) Inexpensive and effective.Issue: Can be slow and require heating. Solution: Ensure the iron powder is activated (e.g., by washing with dilute HCl).

Workflow for Nitro Group Reduction:

start Incomplete Nitro Reduction check_catalyst Check Catalyst Activity (if applicable) start->check_catalyst check_reductant Verify Reductant Stoichiometry check_catalyst->check_reductant Catalyst OK failure Side Product Formation check_catalyst->failure Catalyst poisoned check_conditions Optimize Reaction Conditions (Temp, Time) check_reductant->check_conditions Stoichiometry correct check_reductant->failure Insufficient reductant workup Proper Workup Procedure check_conditions->workup Optimized success Clean 5-Amino Product workup->success Clean isolation workup->failure Workup issues

Caption: Troubleshooting workflow for nitro group reduction.

FAQ 5: Difficulty in Purifying the Final Product

Question: My final product, this compound, is difficult to purify by column chromatography and I am getting low recovery. Are there alternative purification methods?

Answer:

The amino and ester functionalities in the final product can make it somewhat polar, which can lead to tailing on silica gel chromatography.

Purification Strategies:

  • Column Chromatography with Base: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. This can help to reduce tailing by deactivating acidic sites on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.

  • Acid-Base Extraction: The basic amino group allows for purification via acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the ammonium salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate the free amine product.

    • Extract the product back into an organic solvent, dry, and concentrate.

References

  • General Indazole Synthesis: For an overview of indazole synthesis, refer to reviews on the topic which discuss various cyclization strategies.
  • N-Alkylation of Indazoles: For a detailed discussion on the factors influencing the regioselectivity of N-alkylation of indazoles, consult advanced organic chemistry textbooks or specialized articles on the topic.
  • Reduction of Aromatic Nitro Compounds: Detailed procedures and a comparison of different reducing agents can be found in comprehensive organic synthesis reference works.

Technical Support Center: Synthesis of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable indazole derivative.[1][2] We will address common issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Synthetic Pathway

This section addresses high-level strategic questions about the synthesis.

Q1: What is a common and reliable synthetic route for this compound?

A common synthetic strategy is a multi-step process that builds the molecule sequentially, as direct synthesis is not straightforward. A typical route involves four key stages:

  • Indazole Ring Formation: Starting from an appropriate precursor like 2-amino-5-nitrotoluene, an intramolecular cyclization is performed via diazotization to form 5-nitro-1H-indazole.[3]

  • Esterification: The carboxylic acid functionality is introduced at the C3 position, often followed by esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield methyl 5-nitro-1H-indazole-3-carboxylate.[4]

  • N-Methylation: The indazole nitrogen is methylated. This is the most critical and error-prone step, as alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[5][6]

  • Nitro Group Reduction: The 5-nitro group is reduced to the target 5-amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).[7]

Q2: Why is the N-methylation step so challenging? What causes the formation of isomers?

The primary challenge is controlling regioselectivity. The 1H-indazole core exists in tautomeric forms, and the nitrogen atoms at the N1 and N2 positions are both nucleophilic.[2] Consequently, the alkylating agent (e.g., methyl iodide) can attack either nitrogen, leading to a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer. The ratio of these products is highly dependent on reaction conditions.[5][8][9]

Q3: Which analytical techniques are most effective for identifying byproducts in this synthesis?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and identifying the presence of multiple components. The N1 and N2 isomers often have slightly different polarities, allowing for baseline separation with an optimized solvent system.

  • Nuclear Magnetic Resonance (¹H NMR): Invaluable for structural confirmation. The N-methyl singlet of the N1 isomer will have a different chemical shift than the N2 isomer. Likewise, the patterns of the aromatic protons will differ, providing clear evidence of which isomer is present and in what ratio.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts. While it cannot distinguish between isomers, it is excellent for detecting impurities with different masses, such as unreacted starting material or hydrolyzed byproducts.

Part 2: Troubleshooting Guide - Common Byproducts and Experimental Issues

This section provides direct answers to specific problems you may encounter in the lab.

Issue 1: Presence of a Major Isomeric Impurity After N-Methylation

Q: My ¹H NMR spectrum shows two distinct N-methyl singlets around 3.8-4.2 ppm and two sets of aromatic signals. My mass spectrum shows only the expected molecular weight. What is this byproduct?

You are observing a mixture of the desired N1-methyl-5-nitro-1H-indazole-3-carboxylate and the common byproduct, N2-methyl-5-nitro-2H-indazole-3-carboxylate . These are regioisomers formed during the N-methylation step. Their similar structures make them difficult to separate and often require careful chromatographic purification.

Q: How can I improve the N1:N2 regioselectivity during the methylation step?

Controlling the N1 vs. N2 alkylation ratio is key to a successful synthesis. The outcome is a delicate balance of steric and electronic effects, which can be manipulated by your choice of reagents and conditions.

  • Mechanism & Rationale: When a strong, non-nucleophilic base like sodium hydride (NaH) is used in an aprotic solvent like THF, it deprotonates the indazole to form an indazolide anion. It has been proposed that coordination between the sodium cation, the N2 nitrogen, and the oxygen of the C3-ester group sterically hinders the N2 position, thereby directing the incoming electrophile (methylating agent) to the N1 position.[8]

  • Recommended Conditions for N1-Selectivity:

    • Base: Use sodium hydride (NaH) or potassium carbonate (K₂CO₃). NaH often provides higher N1 selectivity.[8]

    • Solvent: Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred. THF is often cited for excellent N1-selectivity with NaH.[8][9]

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity.

    • Alkylating Agent: Methyl iodide or dimethyl sulfate are common choices.

Q: I already have a mixture of N1 and N2 isomers. What is the best way to separate them?

Separation is typically achieved using column chromatography on silica gel. The isomers usually have a small but exploitable difference in polarity.

  • Method: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane).

  • Tip: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of each isomer. The N1 isomer is often slightly more polar than the N2 isomer.

Issue 2: Incomplete Reduction of the Nitro Group

Q: After the final reduction step, my product is not the expected clean white solid and my TLC shows multiple spots, including a persistent yellow color. What could be happening?

This indicates an incomplete or inefficient reduction of the 5-nitro group. The yellow color is characteristic of the nitro-containing starting material. Other spots could be partially reduced intermediates, such as the corresponding nitroso or hydroxylamine species.[10]

Q: What are the most reliable methods for cleanly reducing the 5-nitro group to the 5-amino group?

Several methods are effective, each with its own advantages.

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Protocol: Use 5-10 mol% of Palladium on Carbon (10% Pd-C) in a solvent like methanol or ethanol under a hydrogen atmosphere (from a balloon or a Parr shaker at 1-3 atm).[7] The reaction is typically clean, and the catalyst is simply filtered off upon completion.

  • Metal/Acid Reduction: A classic and robust method.

    • Protocol: Use Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with added concentrated HCl, and heat the reaction.[7] An aqueous workup with a base (e.g., NaHCO₃) is required to neutralize the acid and remove tin salts.

Issue 3: Hydrolysis of the Methyl Ester

Q: My final product is poorly soluble in organic solvents like DCM or EtOAc, and the characteristic methyl ester singlet (~3.9 ppm) is absent in my ¹H NMR. What is this new compound?

You have likely hydrolyzed the methyl ester to the corresponding carboxylic acid, forming 5-amino-1-methyl-1H-indazole-3-carboxylic acid .[11] This can happen if the compound is exposed to strongly acidic or basic conditions, particularly at elevated temperatures during reaction workups or purification.

Q: How can I prevent this hydrolysis?

  • Avoid Strong Acids/Bases: During aqueous workups, use mild bases like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH or KOH.

  • Control Temperature: Perform extractions and solvent removal at or below room temperature whenever possible.

  • Purification pH: If using reverse-phase HPLC, be mindful of the pH of your mobile phase to avoid on-column hydrolysis.

Part 3: Data Summary & Protocols

Summary of Common Byproducts
Byproduct NameChemical StructureCommon CauseIdentification & Troubleshooting
N2-Methyl Isomer Methyl 5-amino-2-methyl-2H-indazole-3-carboxylatePoor regioselectivity during N-methylation.¹H NMR: Distinct N-methyl and aromatic signals. Separation: Column chromatography. Prevention: Use NaH in THF.[8]
Hydrolyzed Acid 5-amino-1-methyl-1H-indazole-3-carboxylic acidExposure to strong acid/base during workup.¹H NMR: Absence of methyl ester singlet. Properties: Poor organic solubility. Prevention: Use mild workup conditions (e.g., NaHCO₃).
Unreduced Nitro Precursor Methyl 5-nitro-1-methyl-1H-indazole-3-carboxylateIncomplete nitro group reduction.TLC/Color: Persistent yellow spot/color. MS: Mass corresponds to nitro compound. Solution: Increase reaction time, catalyst loading, or H₂ pressure.
Unmethylated Precursor Methyl 5-amino-1H-indazole-3-carboxylateIncomplete N-methylation reaction.TLC/MS: Spot/mass corresponds to starting material. Solution: Ensure base is active; increase reaction time or temperature moderately.
Experimental Workflow Visualization

The following diagram illustrates the key synthetic steps and the points at which major byproducts can form.

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_side Side Reactions A 5-Nitro-1H-indazole- 3-carboxylate B Methyl 5-Nitro- 1-methyl-1H-indazole- 3-carboxylate (Desired N1 Isomer) A->B  N-Methylation (e.g., MeI, NaH, THF) D Methyl 5-Nitro- 2-methyl-2H-indazole- 3-carboxylate (N2 Isomer Byproduct) A->D C Methyl 5-Amino- 1-methyl-1H-indazole- 3-carboxylate (Final Product) B->C  Nitro Reduction (e.g., H2, Pd-C) E 5-Amino-1-methyl-1H- indazole-3-carboxylic acid (Hydrolysis Byproduct) C->E  Hydrolysis (Acid/Base Workup)

Sources

Technical Support Center: Synthesis of Methyl 5-Amino-1-Methyl-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately increase the yield and purity of the target compound. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis of this compound.

Question 1: My overall yield is consistently low. What are the most critical steps to scrutinize?

Answer: Low yields in this multi-step synthesis can often be attributed to inefficiencies in two key transformations: the initial cyclization to form the indazole core and the subsequent regioselective N-methylation.

  • Indazole Ring Formation: The cyclization of a substituted phenylhydrazine precursor is a pivotal step. Incomplete cyclization or the formation of side products can significantly reduce the yield of the 5-amino-1H-indazole-3-carboxylic acid intermediate. Factors such as reaction temperature, solvent, and the presence of activating groups on the precursor play a crucial role. For instance, the presence of an amino group at the para-position to the hydrazine moiety can influence the electronic properties of the ring, affecting the ease of cyclization.

  • N-Methylation Regioselectivity: The methylation of the indazole ring can occur at either the N-1 or N-2 position. The formation of the undesired N-2 isomer is a common cause of reduced yield of the target N-1 methylated product. The choice of methylating agent, base, and solvent system is critical to control the regioselectivity of this step.

Question 2: I am observing a mixture of N-1 and N-2 methylated isomers. How can I improve the selectivity for the desired N-1 product?

Answer: Achieving high N-1 regioselectivity is a common challenge in indazole chemistry. The ratio of N-1 to N-2 isomers is influenced by both steric and electronic factors. Here are several strategies to favor the formation of the N-1 isomer:

  • Choice of Base and Solvent: The use of a strong, non-nucleophilic base in a polar aprotic solvent often favors N-1 alkylation. The base deprotonates the indazole, and the resulting indazolide anion's N-1 position is generally more sterically accessible and electronically favored for alkylation. A common system is sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Bulky Methylating Agents: While methyl iodide or dimethyl sulfate are common methylating agents, employing a bulkier methylating agent can sometimes enhance N-1 selectivity due to steric hindrance at the more sterically crowded N-2 position.

  • Protecting Group Strategy: In some cases, a protecting group can be introduced at a specific position to direct methylation to the desired nitrogen. However, this adds extra steps to the synthesis.

  • Metal Chelation: The use of certain metal salts can promote N-1 selectivity through chelation with the indazole nitrogen and another functional group on the molecule.

A patent for the synthesis of 1-methylindazole-3-carboxylic acid suggests that using an alkaline earth metal oxide or alkoxide in a suitable solvent can lead to a highly selective process for producing the N-1 isomer[1].

Question 3: My esterification of 5-amino-1-methyl-1H-indazole-3-carboxylic acid is inefficient. What are the recommended conditions?

Answer: The esterification of this substrate can be challenging due to the presence of the basic amino group, which can interfere with acid-catalyzed esterification. Here are some effective methods:

  • Fischer Esterification with Excess Acid: Using a large excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can drive the equilibrium towards the ester product. The acid protonates the carboxylic acid, making it more electrophilic, and also protonates the amino group, preventing it from acting as a nucleophile.

  • Thionyl Chloride Method: A highly effective method involves reacting the carboxylic acid with thionyl chloride (SOCl₂) in methanol. Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is then readily esterified by methanol. This method is often high-yielding and proceeds under mild conditions. A general procedure for amino acid esterification using trimethylchlorosilane in methanol has also been reported to be efficient.[2]

  • Coupling Reagents: For more sensitive substrates, using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification under mild, neutral conditions.

Question 4: I am seeing significant byproduct formation during the indazole synthesis. What are the likely side reactions?

Answer: Side reactions during indazole synthesis can be varied and depend on the specific synthetic route employed. Common byproducts can arise from:

  • Incomplete Cyclization: Starting materials may remain unreacted if the reaction conditions are not optimal.

  • Over-alkylation: If the N-methylation step is not carefully controlled, dialkylation can occur, leading to the formation of quaternary ammonium salts.

  • Ring Opening: Under harsh acidic or basic conditions, the indazole ring can be susceptible to opening.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

II. Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and starting materials.

Protocol 1: Synthesis of 5-Amino-1-methyl-1H-indazole-3-carboxylic Acid (Two-Step Approach)

Step 1: Synthesis of 5-Amino-1H-indazole-3-carboxylic Acid

This step typically involves the cyclization of a substituted phenylhydrazine precursor. A plausible starting material would be 2-hydrazinyl-5-nitrobenzoic acid, followed by reduction of the nitro group.

Step 2: N-Methylation of 5-Amino-1H-indazole-3-carboxylic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-amino-1H-indazole-3-carboxylic acid in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl to a pH of approximately 3-4. The product should precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Esterification of 5-Amino-1-methyl-1H-indazole-3-carboxylic Acid
  • Reaction Setup: In a round-bottom flask, suspend 5-amino-1-methyl-1H-indazole-3-carboxylic acid in methanol.

  • Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 2 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester. The product can be purified by column chromatography on silica gel.

III. Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Solution
Low Yield in Indazole Formation Incomplete cyclization of the precursor.Optimize reaction temperature and time. Consider a different solvent system. Ensure the purity of the starting materials.
Side product formation.Analyze byproducts by LC-MS or NMR to identify their structures and adjust reaction conditions accordingly.
Low Yield in N-Methylation Formation of the N-2 isomer.Use a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).[1]
Incomplete reaction.Ensure complete deprotonation before adding the methylating agent. Increase the reaction time or temperature if necessary.
Low Yield in Esterification Incomplete reaction due to equilibrium.Use a large excess of methanol and a strong acid catalyst.
Side reactions involving the amino group.Use the thionyl chloride method or a coupling reagent-based approach for milder conditions.[2]

IV. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Esterification Start Substituted Phenylhydrazine Indazole_Acid 5-Amino-1H-indazole- 3-carboxylic Acid Start->Indazole_Acid Cyclization N1_Product 5-Amino-1-methyl-1H-indazole- 3-carboxylic Acid Indazole_Acid->N1_Product CH3I, Base Final_Product Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate N1_Product->Final_Product MeOH, H+ or SOCl2 N_Methylation_Troubleshooting Start Low Yield in N-Methylation Check_Isomers Analyze N1:N2 Isomer Ratio (e.g., by NMR or LC-MS) Start->Check_Isomers High_N2 High Proportion of N-2 Isomer Check_Isomers->High_N2 Isomer issue Incomplete_Reaction Incomplete Reaction Check_Isomers->Incomplete_Reaction Conversion issue Optimize_Base Optimize Base and Solvent (e.g., NaH in DMF) High_N2->Optimize_Base Purification Optimize Purification to Separate Isomers High_N2->Purification Check_Deprotonation Ensure Complete Deprotonation (e.g., longer stirring time with base) Incomplete_Reaction->Check_Deprotonation Success Improved Yield of N-1 Isomer Optimize_Base->Success Increase_Reagents Increase Equivalents of Methylating Agent Check_Deprotonation->Increase_Reagents Increase_Reagents->Success Purification->Success

Sources

Technical Support Center: A Researcher's Guide to the Purification of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, basic heterocyclic compound. The insights provided are grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and successful experimental outcomes.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What's happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like your amino-indazole on standard silica gel.[1][2] The streaking, or tailing, is caused by strong interactions between the basic amine group of your molecule and the acidic silanol groups on the surface of the silica gel.[1][2] This leads to a portion of your compound being more strongly retained, resulting in broad, overlapping peaks and poor separation.[2]

Underlying Cause: The acidic nature of silica gel leads to strong, often irreversible, adsorption of basic analytes. This acid-base interaction is the primary reason for peak tailing and low recovery.[1][3]

Solution Workflow:

A Initial Observation: Severe Streaking on TLC B Diagnosis: Strong Acid-Base Interaction (Amine on Silica) A->B C Solution 1: Mobile Phase Modification B->C E Solution 2: Change Stationary Phase B->E D Add a Basic Modifier: 0.5-2% Triethylamine (TEA) or Ammonia solution in Methanol C->D G Result: Improved Peak Shape & Better Separation D->G F Use Neutral Alumina or Amine-Functionalized Silica E->F F->G

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocol for Mobile Phase Modification:

  • Prepare a stock solution of your basic modifier. A 10% solution of triethylamine (TEA) in your polar solvent (e.g., ethyl acetate or methanol) is convenient.

  • To your chosen mobile phase, add the basic modifier. Start with a low concentration, around 0.5% (v/v), and assess the effect on the TLC. You may need to increase this up to 2%. A common mobile phase for polar amines is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[1][3][4]

  • Equilibrate your column thoroughly. Before loading your sample, flush the column with at least 5 column volumes of the modified mobile phase. This deactivates the acidic sites on the silica.[5]

Question 2: I'm not getting my compound off the column, even with a highly polar solvent system. What should I do?

Answer:

If your compound is not eluting, it's likely due to very strong, possibly irreversible, adsorption to the silica gel.[6] This can happen with highly polar and basic compounds. Before assuming it's lost, there are several steps to take.

Underlying Cause: The polarity of your compound, combined with the strong basicity of the amino group, can lead to an interaction with the silica that is too strong for even polar mobile phases to overcome. In some cases, the compound may be degrading on the acidic silica.[7]

Troubleshooting Steps:

  • Drastic Polarity Increase: If you are using a dichloromethane/methanol system, you can try a gradient up to 100% methanol. If that fails, a small percentage (1-2%) of ammonium hydroxide in methanol can be used to elute highly retained basic compounds.[1]

  • Check for Degradation: Before running the column, spot your crude material on a TLC plate. Let it sit for an hour, then run the TLC. If you see new spots, your compound is likely degrading on the silica.[6]

  • Switch to an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[8]

    • Reversed-Phase Chromatography: Using a C18-functionalized silica with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another excellent option for highly polar compounds.[6]

Question 3: My yield is very low after column chromatography. Where did my compound go?

Answer:

Low recovery is a common problem and can be attributed to several factors, from irreversible adsorption to improper column packing and fraction collection.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Irreversible Adsorption As discussed, your basic compound can bind irreversibly to the acidic silica gel.[2]Use a mobile phase with a basic modifier (e.g., triethylamine) or switch to a neutral stationary phase like alumina.[6][8]
Column Overloading Loading too much crude material onto the column leads to broad bands and poor separation, often resulting in mixed fractions that are difficult to purify further.[6]A general rule of thumb is to load 1-5% of the silica gel mass. For difficult separations, a ratio of 100:1 silica to crude product is recommended.[6][9]
Improper Sample Loading If the sample is not loaded in a tight band, it will lead to poor separation throughout the column.Dissolve your sample in a minimal amount of a solvent in which it is highly soluble but that is also a weak eluent for your column. Alternatively, perform a "dry loading" by adsorbing your sample onto a small amount of silica gel before adding it to the column.[5][9]
Fractions are too Dilute Your compound may have eluted, but is spread across many fractions at a low concentration, making it difficult to detect by TLC.[7]Concentrate a few fractions in the expected elution range and re-run the TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for this compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Given the polar nature of your compound, a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexanes is a common starting point. You can also try dichloromethane and methanol. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 on the TLC plate.[9] For basic compounds like yours, it's highly recommended to add a small amount of a basic modifier like triethylamine (0.5-2%) to your mobile phase to prevent streaking.[1][6]

Q2: Should I use dry packing or slurry packing for my column?

A2: For most applications, slurry packing is the preferred method as it generally results in a more homogenous and well-packed column, reducing the chances of air bubbles and channeling.[8][9] Dry packing can be faster but requires more care to avoid an unevenly packed column.

Detailed Protocol for Slurry Packing:

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a slurry that can be easily poured.[8]

  • Pack the Column: With the stopcock closed, add a small amount of the mobile phase to the column. Then, pour the silica slurry into the column in portions, gently tapping the side of the column to help the silica settle evenly.[9]

  • Add Sand: Once the silica has settled, add a thin layer of sand to the top to protect the silica bed from being disturbed when you add more solvent.[9][10]

A Start: Empty Column B Step 1: Prepare Silica Slurry (Silica + Initial Mobile Phase) A->B C Step 2: Pour Slurry into Column & Gently Tap B->C D Step 3: Add Protective Sand Layer C->D E Step 4: Equilibrate with Mobile Phase D->E F Ready for Sample Loading E->F

Caption: Slurry packing workflow for column chromatography.

Q3: Can I use a gradient elution for this purification?

A3: Yes, a gradient elution is often very effective, especially when your crude mixture contains impurities with a wide range of polarities.[6] You would start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your more polar compound.[4] This can improve separation and reduce the total time for the purification.

Q4: Are there any alternatives to column chromatography for purifying my compound?

A4: While column chromatography is a very common and powerful technique, other methods can be considered, especially if you are facing significant challenges.

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization can be a very effective method for achieving high purity, particularly on a larger scale.[11]

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be used. This is essentially a high-resolution version of column chromatography.

  • Acid-Base Extraction: You can sometimes use the basicity of your amine to your advantage in a liquid-liquid extraction. By adjusting the pH of an aqueous phase, you can move your compound between an organic and an aqueous layer, leaving behind neutral impurities.

References

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • LookChem. 5-AMINOINDAZOLE 19335-11-6 wiki. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?[Link]

  • HPLC Troubleshooting Guide. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 5-Amino-1-Methyl-1H-indazole-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the multi-step synthesis of this valuable pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Synthetic Pathway Overview

The production of this compound is typically achieved through a three-step process starting from 5-nitro-1H-indazole-3-carboxylic acid. The key stages are:

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Regioselective N-methylation: Introduction of a methyl group at the N1 position of the indazole ring. This is a critical step where control of regioselectivity is paramount.

  • Nitro Group Reduction: Reduction of the 5-nitro group to the desired 5-amino functionality.

Each of these steps presents unique challenges, particularly during scale-up. This guide will address these challenges in a question-and-answer format.

G A 5-Nitro-1H-indazole-3-carboxylic acid B Methyl 5-nitro-1H-indazole-3-carboxylate A->B Esterification (Methanol, Acid Catalyst) C Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate B->C N-methylation (Methylating Agent, Base) D This compound C->D Nitro Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: Synthetic route to this compound.

Troubleshooting Guide

Step 1: Esterification of 5-Nitro-1H-indazole-3-carboxylic Acid

Q1: My esterification of 5-nitro-1H-indazole-3-carboxylic acid is sluggish and gives low yields. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the esterification of 5-nitro-1H-indazole-3-carboxylic acid can often be attributed to suboptimal reaction conditions or the purity of the starting material.

  • Causality: The esterification is an equilibrium-driven reaction. The presence of water, either from the solvent or as a byproduct, can shift the equilibrium back towards the starting materials, thus reducing the yield. The reaction rate is also highly dependent on the effectiveness of the acid catalyst.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous methanol and consider adding a dehydrating agent like molecular sieves to the reaction mixture.

    • Catalyst Choice and Loading: While sulfuric acid is a common choice, other catalysts like thionyl chloride or trimethylchlorosilane in methanol can be more effective.[1] For sulfuric acid, ensure a catalytic amount (typically 5-10 mol%) is used.

    • Reaction Temperature: Refluxing the reaction mixture is generally necessary to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Work-up Procedure: After the reaction is complete, quenching with a mild base (e.g., saturated sodium bicarbonate solution) is crucial to neutralize the acid catalyst and facilitate product extraction.

Q2: During scale-up of the esterification, I'm observing the formation of an unknown impurity. What could it be and how can I avoid it?

A2: A common impurity during the esterification of nitro-containing compounds at elevated temperatures is the formation of byproducts from side reactions involving the nitro group.

  • Causality: Although generally stable, the nitro group can be susceptible to reaction under prolonged heating in acidic conditions, potentially leading to decomposition or condensation products.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction to avoid unnecessarily long reaction times.

    • Temperature Control: Maintain a consistent and controlled reflux temperature. Avoid localized overheating, which can occur in large reactors.

    • Purification: The final product, methyl 5-nitro-1H-indazole-3-carboxylate, can be purified by recrystallization from a suitable solvent like ethanol to remove impurities before proceeding to the next step.[1]

Step 2: Regioselective N-methylation

Q3: My N-methylation of methyl 5-nitro-1H-indazole-3-carboxylate is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-methyl product?

A3: Achieving high regioselectivity in the N-alkylation of indazoles is a well-documented challenge. The formation of the undesired N2-methyl isomer is a common problem.[2][3]

  • Causality: The indazole anion, formed upon deprotonation, is a mesomeric species, meaning the negative charge is delocalized between the N1 and N2 positions. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the base, solvent, and counter-ion.[2][3] For electron-deficient indazoles, such as the 5-nitro substituted starting material, tight ion pairing between the indazole anion and the counter-ion can favor N1 alkylation.

  • Troubleshooting and Optimization Protocol:

    • Base and Solvent Selection: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is reported to provide excellent N1 selectivity for similar electron-deficient indazoles.[2] The use of a non-polar, aprotic solvent like THF promotes the formation of a tight ion pair between the indazole anion and the Na+ cation, which sterically hinders alkylation at the N2 position. In contrast, polar aprotic solvents like DMF can lead to lower N1 selectivity.[3]

    • Temperature Control: Perform the deprotonation at 0 °C before adding the methylating agent. After the addition, the reaction can be slowly warmed to room temperature or slightly heated (e.g., 50 °C) to ensure completion.[4]

    • Methylating Agent: Use a reactive methylating agent like methyl iodide or dimethyl sulfate.

Condition N1:N2 Ratio (Predicted for 5-nitro analog) Rationale
NaH in THFHigh (>95:5)Promotes tight ion pairing, favoring N1 alkylation.[2]
Cs2CO3 in THFModerate to HighCesium ions can also promote N1 selectivity.
NaH in DMFLower (~2:1)Polar solvent separates the ion pair, reducing selectivity.[3]
Mitsunobu ConditionsFavors N2 isomerThe reaction mechanism proceeds through a different pathway that favors the N2 product.[2]

Q4: I am concerned about the safety of using sodium hydride on a large scale. Are there safer alternatives for the N-methylation step?

A4: While sodium hydride is effective, its pyrophoric nature does present significant safety challenges on a large scale. Safer alternatives are available, although they may require more optimization.

  • Alternative Bases:

    • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3): These are safer, non-pyrophoric bases. While they may lead to slightly lower selectivity than NaH in THF, they are often a good compromise for large-scale synthesis.

    • Alkaline Earth Metal Oxides/Alkoxides: Patents for the synthesis of 1-methylindazole-3-carboxylic acid suggest that alkaline earth metal oxides (e.g., CaO) or alkoxides can provide good N1 selectivity and are safer than using sodium metal to generate alkoxides in situ.

  • Process Safety Considerations for NaH:

    • Use a dispersion of NaH in mineral oil.

    • Ensure the reactor is inerted with nitrogen or argon.

    • Add NaH in portions to control the initial exotherm and hydrogen evolution.

    • Have a proper quenching procedure in place (e.g., slow addition of isopropanol).

Step 3: Nitro Group Reduction

Q5: The reduction of the nitro group is giving me a low yield and a complex mixture of byproducts. What could be going wrong?

A5: The reduction of an aromatic nitro group to an amine can proceed through various intermediates, and incomplete reaction or side reactions can lead to a range of impurities.

  • Causality: Intermediates such as nitroso and hydroxylamine species can be formed during the reduction. If the reaction does not go to completion, these can remain as impurities. Over-reduction is also a possibility with some reagents, although less common for anilines. The choice of reducing agent and reaction conditions is critical.

  • Common Reduction Methods and Troubleshooting:

    • Catalytic Hydrogenation (H2/Pd-C):

      • Catalyst Poisoning: Ensure the starting material is free of impurities that could poison the palladium catalyst (e.g., sulfur-containing compounds).

      • Incomplete Reaction: Increase hydrogen pressure, catalyst loading, or reaction time.

      • Safety: This method requires specialized high-pressure reactors and careful handling of hydrogen gas and the pyrophoric catalyst.

    • Béchamp Reduction (Fe/NH4Cl or Fe/AcOH):

      • Incomplete Reaction: Ensure sufficient equivalents of iron powder are used and that it is of a suitable grade (fine powder is more reactive).

      • Work-up Issues: The formation of a thick iron oxide sludge can make product isolation difficult on a large scale.[5] Neutralizing the reaction mixture and allowing the sludge to settle can help. Steam distillation is a common industrial method for isolating the aniline product from the sludge.[5]

      • Exotherm Control: The reaction is highly exothermic. On a large scale, the iron should be added portion-wise to control the reaction rate and temperature.[5]

G Start Start Nitro Reduction Check_Completion Reaction Complete? Start->Check_Completion Workup Proceed to Work-up Check_Completion->Workup Yes Troubleshoot Troubleshoot Check_Completion->Troubleshoot No Low_Yield Low Yield/Incomplete Reaction Troubleshoot->Low_Yield Impurity Impurity Formation Troubleshoot->Impurity Increase_Reagent Increase Reducing Agent/Catalyst Low_Yield->Increase_Reagent Increase_Time_Temp Increase Reaction Time/Temperature Low_Yield->Increase_Time_Temp Check_Purity Check Starting Material Purity Impurity->Check_Purity Optimize_Workup Optimize Work-up (e.g., pH adjustment, extraction solvent) Impurity->Optimize_Workup

Sources

Indazole Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and functionalization of indazole derivatives. Recognizing that indazoles are a cornerstone pharmacophore in medicinal chemistry, this resource moves beyond simple procedural lists to provide in-depth, mechanistically grounded troubleshooting advice.[1][2] Our goal is to empower you to diagnose experimental challenges, optimize reaction conditions, and accelerate your research and development efforts.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides that address the most common and critical issues encountered in the lab, from low yields and incomplete conversions to the nuanced challenge of regioselectivity.

Section 1: General Troubleshooting & FAQs

This section addresses broad, overarching issues that can plague any synthetic route involving indazoles.

Q1: My indazole synthesis is resulting in a low yield or incomplete conversion. What are the common culprits?

A: Low yields and stalled reactions are multifaceted problems that often trace back to a few key parameters. Before undertaking a complete redesign of your synthesis, systematically evaluate the following factors.[3][4]

  • Suboptimal Thermal Conditions: Temperature is a critical lever. For instance, in Cadogan-type cyclizations, high temperatures are necessary, but excessive heat can lead to decomposition.[4][5] Conversely, many modern transition-metal-catalyzed reactions are efficient at milder temperatures.

    • Causality: Every reaction has an optimal temperature window that balances reaction rate against the stability of reactants, intermediates, and products. Exceeding this window can open pathways to side reactions or degradation.[3]

    • Recommendation: Perform a systematic temperature screen (e.g., in 10 °C increments) to identify the optimal balance for your specific substrate and catalyst system.

  • Incorrect Solvent Choice: The solvent's polarity and boiling point dictate reactant solubility and reaction kinetics.[4] If starting materials are not fully dissolved, the reaction will be heterogeneous and incomplete.

    • Causality: The transition state of your reaction is stabilized or destabilized by the solvent. A poor match can significantly increase the activation energy. For example, in the Davis-Beirut reaction, adding a controlled amount of water (15-25%) to an alcohol solvent can dramatically increase yield by influencing the stability of key intermediates.[3]

    • Recommendation: If solubility is an issue, switch to a more appropriate solvent. For polar substrates, consider DMF or DMSO. For less polar systems, dioxane or toluene may be suitable. Always ensure your chosen solvent is anhydrous if the reaction is moisture-sensitive.

  • Inappropriate Base Selection: The choice and stoichiometry of the base can profoundly influence reaction success and regioselectivity.[3]

    • Causality: The base's strength must be sufficient to deprotonate the necessary reactant (e.g., the indazole N-H) without causing undesired side reactions. For instance, in N-alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to fully generate the indazolide anion.[1][6]

    • Recommendation: Match the base to the pKa of the proton you are removing. For sensitive substrates, consider milder bases like K₂CO₃ or Cs₂CO₃ over strong bases like NaH or LiHMDS.

  • Degradation of Starting Materials or Products: Indazoles and their precursors can be sensitive to harsh conditions.

    • Recommendation: Check the stability of your starting materials under the reaction conditions (e.g., by running a control experiment without one of the reagents). If product degradation is suspected, monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed, avoiding prolonged heating.

Troubleshooting Workflow for Low Yields

G start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK temp Is Temperature Optimal? check_conditions->temp solvent Are Reactants Soluble? temp->solvent Yes optimize_temp Screen Temperatures (e.g., RT, 50°C, 80°C, 110°C) temp->optimize_temp No base Is Base Correct? solvent->base Yes change_solvent Change Solvent (e.g., Toluene -> DMF) solvent->change_solvent No change_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NaH) base->change_base No reassess Re-evaluate Synthetic Route base->reassess Yes, Still Fails optimize_temp->solvent change_solvent->base change_base->reassess

Caption: A decision tree for troubleshooting low-yield indazole syntheses.

Q2: I'm observing unexpected peaks in my ¹H NMR spectrum. What could they be?

A: Extraneous peaks in an NMR spectrum are a common diagnostic challenge. For indazoles, the cause is often one of the following:

  • Presence of Regioisomers: This is the most frequent issue in reactions involving N-functionalization. Alkylation or acylation of an unsubstituted indazole can produce a mixture of N1 and N2 products, which have distinct NMR spectra.[7] The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can favor the kinetic N2 product.[6]

  • Unreacted Starting Materials: A simple comparison with the starting material spectra can confirm this. Incomplete reactions are a primary cause.[7]

  • Side-Products: Depending on the synthetic route, various side-products can form. For instance, in syntheses involving hydrazines, the formation of hydrazones or azines can occur.[7]

  • Residual Solvents: Peaks from common solvents like ethyl acetate, dichloromethane, acetone, or DMF are often present.

Section 2: Mastering Regioselectivity in N-Functionalization

The dual nucleophilicity of the indazole anion makes regioselectivity a persistent challenge. Achieving high selectivity for one isomer is critical for synthesizing specific, biologically active molecules.[6]

Q3: What are the fundamental principles governing N1 vs. N2 regioselectivity?

A: The outcome of N-functionalization is a competition between two sites, governed by several factors:

  • Annular Tautomerism: The proton on the pyrazole ring can exist on either nitrogen, leading to 1H- and 2H-indazole tautomers in equilibrium. The 1H-tautomer is generally more thermodynamically stable.[6]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the more thermodynamically stable isomer, while N2-products can be favored under kinetically controlled conditions (milder conditions, shorter reaction times).[1][6] A recent study demonstrated a highly selective N1-alkylation procedure where high selectivity is attributed to thermodynamic control.[8]

  • Steric and Electronic Effects: Substituents on the indazole ring have a profound impact.

    • Sterics: Bulky groups at the C3 position can sterically hinder the N2 position, favoring N1 alkylation.[6]

    • Electronics: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position strongly direct substitution to the N2 position.[1][6]

G cluster_0 Indazole Anion cluster_1 Reaction Control cluster_2 Substituent Effects Indazole Indazole Anion (Resonance Forms) Kinetic Kinetic Control (Low Temp, Fast) Favors N2 Thermo Thermodynamic Control (High Temp, Equilibration) Favors N1 Sterics Steric Hindrance (e.g., bulky C3 group) Favors N1 Electronics Electronic Effects (e.g., EWG at C7) Favors N2 N2_Product N2-Alkylated Indazole Kinetic->N2_Product Leads to N1_Product N1-Alkylated Indazole Thermo->N1_Product Leads to Sterics->N1_Product Leads to Electronics->N2_Product Leads to

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole functionalization.

Q4 & Q5: How can I selectively synthesize the N1 or N2 isomer?

A: Selective synthesis is achieved by carefully tuning reaction conditions to favor one pathway over the other.

Factor Conditions Favoring N1-Substitution (Thermodynamic Product) Conditions Favoring N2-Substitution (Kinetic Product)
Base/Solvent Strong, non-nucleophilic bases like NaH in THF or other aprotic polar solvents (e.g., DMF) are highly effective.[1][6]Weaker bases (e.g., K₂CO₃) or acidic conditions can promote N2-alkylation.[6] Metal-mediated reactions can also offer high N2 selectivity.[9][10][11]
Temperature Higher temperatures to allow for equilibration to the more stable N1 isomer.[1]Lower temperatures to trap the kinetically formed product.
Substituents Bulky groups at C3 favor N1.Electron-withdrawing groups at C7 strongly favor N2.[1][6]
Synthetic Route Direct alkylation under thermodynamic control.[8]Cyclization routes like the Cadogan reductive cyclization are designed to specifically yield 2H-indazoles.[12]
Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is based on conditions known to favor the thermodynamically stable N1 isomer.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. To this suspension, add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aq. NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but indazoles present unique challenges.[13]

Q6: My Suzuki-Miyaura coupling on a bromo-indazole is failing. What should I check?

A: Failure in Suzuki couplings often relates to the catalyst, base, or solvent system.

Parameter Common Issues & Causality Troubleshooting Recommendations
Catalyst Inhibition: The free N-H group of indazole can coordinate to the palladium center, inhibiting the catalytic cycle.[14][15] Deactivation: The chosen ligand may not be robust enough for the reaction conditions.Use a robust pre-catalyst designed for heteroaromatic substrates.[14][15] Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly effective catalysts for these couplings.[16]
Base Insufficient Strength: The base (e.g., K₂CO₃) may not be strong enough to activate the boronic acid effectively. Poor Solubility: The base may not be soluble in the reaction medium.Switch to a stronger or more soluble base. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[15][17]
Solvent Poor Solubility: Reactants may not be fully soluble. Water Content: The amount of water in solvent systems like dioxane/H₂O is critical for the transmetalation step.Ensure a homogeneous solution. A common solvent system is dimethoxyethane (DME) or a mixture of 1,4-dioxane and water .[15]
N-Protection Catalyst Inhibition: As mentioned, the free N-H is a major source of failure.If other optimizations fail, protect the indazole nitrogen with a group like tert-butyloxycarbonyl (Boc) . This prevents catalyst inhibition and often dramatically improves yields.[13][17]
Q7: When should I use an N-protecting group for cross-coupling?

A: While some modern catalytic systems can couple unprotected indazoles effectively, N-protection is a robust strategy to overcome catalyst inhibition.[14][15]

  • Use a protecting group when:

    • You observe low yields or no reaction with an unprotected indazole.

    • You are using sensitive or expensive coupling partners and need to ensure high conversion.

    • The reaction requires harsh basic conditions, where the unprotected indazole might be unstable.[18]

The Boc group is a common choice as it is easily introduced and can sometimes be removed concomitantly during the coupling reaction under microwave conditions, simplifying the overall sequence.[17][19]

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-1-Boc-indazole

This protocol demonstrates a typical procedure for a Suzuki coupling on a protected indazole.[17]

  • Reaction Setup: To a microwave vial or Schlenk tube, add 3-iodo-1-Boc-indazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane, ethanol, and water.

  • Reaction: Seal the vessel and heat using microwave irradiation (e.g., 140 °C) or conventional heating until the starting material is consumed (monitor by TLC or LC-MS). Note: Under microwave heating, the Boc group may be cleaved simultaneously.[17]

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 4: Advanced & Modern Synthetic Approaches

For challenging syntheses or large-scale production, modern technologies offer significant advantages.

  • Q8: Are there safer or more scalable alternatives to traditional batch synthesis? A: Yes, Flow Chemistry offers enhanced control over reaction parameters, improves safety, and allows for efficient scaling.[20][21] This is particularly advantageous when using hazardous reagents or managing highly exothermic reactions. A one-step synthesis of various indazoles from o-fluorobenzaldehydes and hydrazines has been effectively demonstrated in a continuous flow reactor, enabling rapid, multi-gram production.[22][23][24]

  • Q9: How can C-H activation be used for indazole functionalization? A: Transition-metal-catalyzed C-H activation provides a modern, atom-economical way to functionalize the indazole core without pre-functionalization (e.g., halogenation).[25][26] For example, Rh(III)-catalyzed sequential C-H/N-H activation has been used to construct complex polycyclic indazole derivatives in a single pot.[27]

  • Q10: What is the role of Photoredox Catalysis? A: Visible-light photoredox catalysis uses light to drive chemical reactions under exceptionally mild conditions.[28][29] This has enabled novel transformations, such as the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes via a dual gold and photoredox catalytic system.[30][31][32]

References
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles. Benchchem.
  • Addressing incomplete conversion in indazole synthesis. Benchchem.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
  • Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Technical Support Center: Optimization of 2H-Indazole Synthesis. Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization.
  • Optimization of reaction conditions for the synthesis of indazolones.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF.
  • Combined Gold and Photoredox Catalysis: Synthesis of 3‐Alkenyl‐2H‐Indazoles
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • Reaction conditions optimization for 1H‐Indazoles synthesisa.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. PubMed.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Optimization for synthesis of 2H-indazole | Download Scientific Diagram.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Gold-Catalyzed Regioselective N -1 Arylation of Indazoles.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.
  • catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. RSC Publishing.
  • Development of a selective and scalable N 1-indazole alkyl
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuh3PYu9YiVRlEbB7tbFLRrXgKfzDV2OgFHLNRE-wgNj7slQaGH2OM1VuMmp40I9F0WFrYektaSLONQUPO1F3CblwyVMK3XuTlZ5HBl92IZZkudj0bd6PkCuVJXzkLW34nPFKrTkiluIgvNYlmvDCXQm4QM3gp8QlcC0DABtqV4S0FuhDdE2Ah1ZQUdjgZoX2R1tS3ZnVEPj7peqWv3unwLiRGtrj-yfq50j1aR7vNBu-21ip9PY5182YJ-GKpvvY2CqIgZYaDZvyajkIkZu9glIT0lwLgKHDpMCAdd0ALUwRkhW5Lz3-JkpF58JIBqhgBRp8aMv3jYYhnkl9joaotws4fjwPBr4nhO8mxIbOlcCrU_gq6c8HIEQ==]([Link]

Sources

Technical Support Center: Analysis of Impurities in Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of impurities in methyl 5-amino-1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the identification and quantification of impurities in this active pharmaceutical ingredient (API). Adherence to strict impurity control is paramount for ensuring the safety, efficacy, and quality of the final drug product.[1][2]

I. Understanding the Importance of Impurity Profiling

This compound is a key building block in the synthesis of various pharmacologically active molecules.[3][4] During its synthesis and storage, various impurities can arise from starting materials, intermediates, by-products, and degradation.[1][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (specifically ICH Q3A) for the control of impurities in new drug substances.[1][2][6][7] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[2][5]

Frequently Asked Questions (FAQs) - General Concepts

Q1: What are the common types of impurities I might encounter?

A1: Impurities in this compound can be broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[1] For indazole derivatives, this could include regioisomers, unreacted starting materials, or products of side reactions like N-alkylation at different positions.[3][8]

  • Inorganic Impurities: These typically result from the manufacturing process and can include reagents, ligands, inorganic salts, and other residual materials.[5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[5]

Q2: What are the ICH Q3A thresholds I need to be aware of?

A2: The ICH Q3A guidelines define three key thresholds based on the maximum daily dose of the drug substance.[2] For a typical drug substance with a maximum daily dose of ≤ 2 g/day , the thresholds are:

Threshold Limit Purpose
Reporting Threshold ≥ 0.05% Impurities at or above this level must be reported in regulatory submissions.
Identification Threshold ≥ 0.10% Impurities at or above this level must have their structures identified.
Qualification Threshold ≥ 0.15% Impurities at or above this level must be qualified, meaning toxicological data is required to justify their safety.

Note: These thresholds may differ for drug substances with a maximum daily dose > 2 g/day .[5]

II. Troubleshooting Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for impurity profiling. For structural elucidation, it is often coupled with a mass spectrometer (LC-MS).[9][10][11]

Troubleshooting Guide: HPLC Analysis

Scenario 1: Unexpected Peaks in Your Chromatogram

Question: I am seeing unexpected peaks in my HPLC chromatogram of this compound. How do I identify them?

Answer:

Step 1: System Suitability Check. Before analyzing your sample, ensure your HPLC system is performing correctly. This includes checking for system pressure stability, baseline noise, and the performance of a standard solution.

Step 2: Blank Injection. Inject your mobile phase and sample diluent to ensure that the unexpected peaks are not coming from your solvent or the system itself.

Step 3: Consider Potential Sources. If the peaks are not from the blank, they are likely impurities. Consider the synthetic route of your compound.[3][8][12] Potential impurities could be:

  • Starting materials: Did the reaction go to completion?

  • Isomers: Indazole synthesis can sometimes lead to the formation of regioisomers.[3][12]

  • Degradation products: Is your compound stable under the analytical conditions or during storage?

Step 4: Structural Elucidation with LC-MS. The most effective way to identify unknown impurities is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

  • Molecular Weight Determination: The mass-to-charge ratio (m/z) from the mass spectrometer will give you the molecular weight of the impurity.[9]

  • High-Resolution Mass Spectrometry (HRMS): For more precise identification, HRMS can provide the elemental composition of the impurity.[9]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information to help elucidate the impurity's structure.[13][14]

Experimental Protocol: General Purpose HPLC Method for Impurity Profiling

This method can be used as a starting point and may require optimization.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Scenario 2: Poor Peak Resolution

Question: My main peak and an impurity peak are co-eluting or have very poor resolution. What can I do?

Answer:

Step 1: Adjust Mobile Phase Composition.

  • Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Modify the pH: If your impurities have ionizable groups, adjusting the pH of the mobile phase can significantly impact their retention and improve separation. For amino-containing compounds, a slightly acidic pH is often a good starting point.

Step 2: Modify the Gradient.

  • Shallow the gradient: A slower, more gradual increase in the organic phase composition can improve the separation of closely eluting peaks.

Step 3: Change the Stationary Phase.

  • If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column.

Step 4: Reduce the Flow Rate. Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.

Troubleshooting Guide: Mass Spectrometry (MS) Identification

Question: I have the mass of an unknown impurity from LC-MS, but I'm struggling to propose a structure. What's the next step?

Answer:

Step 1: Utilize High-Resolution Mass Spectrometry (HRMS). HRMS provides a highly accurate mass measurement, which allows you to determine the elemental composition of the impurity.[9][15] This significantly narrows down the number of possible structures.

Step 2: Analyze the Fragmentation Pattern (MS/MS).

  • Compare the fragmentation pattern of the impurity to that of your main compound. Common fragmentation pathways can provide clues about the impurity's structure.[13] For example, the loss of a methyl group or the ester functionality would be indicative of modifications to those parts of the molecule.

Step 3: Consider Common Reactions. Think about the potential side reactions that could have occurred during synthesis. For indazoles, these could include:

  • N-alkylation at the other nitrogen: Formation of the 2-methyl isomer.

  • Incomplete reaction: Presence of starting materials or intermediates.

  • Over-reaction: For example, di-alkylation or reaction at the amino group.

  • Hydrolysis: The methyl ester could be hydrolyzed to the corresponding carboxylic acid.

Step 4: Isolation and NMR Spectroscopy. If the impurity is present at a significant level (typically >0.1%), you may need to isolate it using preparative HPLC for definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[9] ¹H, ¹³C, and ¹⁵N NMR will provide detailed structural information.

Logical Workflow for Impurity Identification

Caption: Workflow for the identification of unknown impurities.

III. References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Detection method of indazole derivatives. Google Patents. Available at:

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac. Available at: [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. IJPPR. Available at: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Available at: [Link]

Sources

Technical Support Center: Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 19, 2026

Introduction

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a key heterocyclic building block utilized in medicinal chemistry and drug discovery. Its unique structure, featuring an indazole core, an amino group, and a methyl ester, makes it a valuable scaffold for synthesizing a range of biologically active molecules, including kinase inhibitors.[1][2] However, these same functional groups can also be sources of instability if the compound is not handled, stored, or used correctly.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource for troubleshooting common stability and handling issues associated with this compound. The information is presented in a direct question-and-answer format to address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What are the optimal long-term storage conditions for solid this compound?

Answer: Proper storage is critical to maintain the integrity of the compound. Based on safety data sheets and the chemical nature of the molecule, the following conditions are recommended.

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C[3] Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) The 5-amino group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.
Light Protect from light (Amber vial)[3] Aromatic amines can be light-sensitive, leading to photo-oxidation and discoloration.

| Container | Tightly sealed container[1][4] | Prevents exposure to atmospheric moisture and oxygen. |

Q2: My solid sample, which was initially off-white, has turned yellow or brown. What caused this, and can I still use it?

Answer: This color change is a common indicator of degradation, specifically the oxidation of the 5-amino group. Aromatic amines, like the one in this molecule, are prone to air oxidation, which can be accelerated by exposure to light and ambient temperatures. This process forms highly colored quinone-imine type impurities.

Can you still use it? It is strongly discouraged. The presence of color indicates that the purity of the material is compromised. Using the discolored material will introduce unknown impurities into your reaction, potentially leading to lower yields, side reactions, and difficulty in purification. For quantitative assays or sensitive applications, using discolored material will produce unreliable results. It is recommended to use a fresh, pure sample.

Q3: What solvents are recommended for dissolving this compound, and what is its general solubility?

Answer: While specific solubility data is not widely published, based on its structure (a moderately polar molecule with hydrogen bonding capabilities), solubility is highest in polar aprotic solvents.

  • Highly Recommended: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Moderately Soluble: Methanol, Ethyl Acetate.

  • Sparsely Soluble: Dichloromethane (DCM), Acetonitrile (ACN).

  • Insoluble: Water, Hexanes.

For creating stock solutions for biological assays, DMSO is the standard choice. Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous DMSO and store them under the conditions outlined in the next section.

Troubleshooting Guide for Experimental Issues

Q4: I prepared a solution of the compound in a protic solvent (like methanol) and after some time, my LC-MS analysis shows a new peak with a mass of -14 Da from the parent mass. What is this new peak?

Answer: This observation is highly indicative of ester hydrolysis . The methyl ester group (-COOCH₃) has reacted with water (which is often present in non-anhydrous solvents or absorbed from the air) to form the corresponding carboxylic acid (-COOH). This results in the loss of a methylene group (CH₂), corresponding to a mass difference of 14 Da (loss of CH₃, addition of H).

This reaction is catalyzed by trace amounts of acid or base. To avoid this, always use fresh, anhydrous solvents and prepare solutions immediately before use. If solutions must be stored, even for a short period, keep them at -20°C or -80°C.

G cluster_main Potential Degradation Pathways Compound Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate (C10H11N3O2) Hydrolysis Hydrolysis Product 5-amino-1-methyl-1H-indazole- 3-carboxylic acid (C9H9N3O2) Compound->Hydrolysis + H2O (- CH2) -14 Da mass shift Oxidation Oxidation Products (Colored Impurities) Compound->Oxidation + [O] (Air, Light)

Caption: Likely degradation pathways for the target compound.

Q5: When analyzing my sample by reverse-phase HPLC, the peak for my compound is broad and shows significant tailing. How can I improve the peak shape?

Answer: Peak tailing for this compound is a classic problem caused by the interaction of its basic 5-amino group with acidic residual silanol groups on the surface of the silica-based stationary phase (e.g., C18 columns).[5] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Here are several effective solutions, which can be used in combination:

  • Lower the Mobile Phase pH: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase. At a low pH (e.g., pH < 3), the surface silanol groups are protonated and thus less likely to interact with the now-protonated basic amine of your compound.[5]

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.[5]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity. Ensure you are using a high-quality, end-capped column. For particularly basic compounds, columns with a polar-embedded phase can also offer improved peak shape.[5]

G Start Start Analysis CheckShape Review Peak Shape Start->CheckShape IsTailing Is Peak Tailing? CheckShape->IsTailing Solution1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) IsTailing->Solution1 Yes GoodShape Peak Shape OK IsTailing->GoodShape No Solution2 Add Competing Base (e.g., 0.1% TEA) Solution1->Solution2 Solution3 Use High-Quality End-Capped Column Solution2->Solution3

Caption: Troubleshooting workflow for poor HPLC peak shape.

Analytical Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution for use in biological or chemical screening.

  • Tare Vial: Place a clean, dry amber glass vial with a PTFE-lined cap on an analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 2-3 mg of this compound (MW: 205.21 g/mol ) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 205.21 g/mol ) / 0.010 mol/L

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary.

  • Store: Store the solution at -20°C or -80°C, protected from light. For best results, aliquot into single-use tubes to avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a robust starting point for reverse-phase HPLC analysis. Method optimization may be required depending on the specific impurities present.[5]

Table 2: Recommended HPLC Starting Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 1-5 µL
Detector UV-Vis Diode Array Detector (DAD). Monitor at 254 nm and 280 nm. A DAD is crucial for assessing peak purity.

| Sample Prep. | Dilute stock solution in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.1 mg/mL. |

References

  • Organic Syntheses. A. Methyl (1H-imidazole-1-carbonyl)-L-alaninate (1). Org. Synth. 2011, 88, 168. Available at: [Link]

  • Xu, L. et al. Corrosion Inhibition of Carbon Steel in HCl by Indazole Derivatives. Journal of Molecular Liquids. 2021, 337, 116428.
  • MDPI. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites. 2022, 12(9), 834. Available at: [Link]

  • Narayana, B. et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2014, 8(1), 5-8. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. 2020, 25(21), 5179. Available at: [Link]

  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. Available at: [Link]

  • PrepChem. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 2012, 4(2):599-606. Available at: [Link]

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2020, 25(10), 2358. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022, 87(9), 5987–5999. Available at: [Link]

  • PubChem. methyl 1H-indazole-3-carboxylate. Available at: [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Institutes of Health (NIH). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022, 27(17), 5621. Available at: [Link]

  • Encyclopedia.pub. Instability of Peptide and Possible Causes of Degradation. Available at: [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society. 2019, 40(4). Available at: [Link]

Sources

Technical Support Center: Alternative Synthesis Routes for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical and theoretical knowledge to navigate the complexities of indazole synthesis, moving beyond standard protocols to explore alternative and optimized routes.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues encountered during the synthesis of substituted indazoles, offering insights into their root causes and providing actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation - A Mixture of N1 and N2 Isomers

Q: My N-alkylation of a substituted 1H-indazole is yielding an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A: This is a classic challenge in indazole chemistry, stemming from the ambident nucleophilic nature of the indazole anion. The ratio of N1 to N2 substitution is a delicate balance of steric, electronic, and reaction conditions.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] However, reaction conditions can be tuned to favor one isomer over the other.

Causality and Strategic Solutions:

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1] To favor the N1 isomer, employing conditions that allow for equilibration can be beneficial. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures can promote the formation of the more stable N1-alkylated product.[2][3]

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring will sterically hinder the approach of the electrophile to the N2 position, thus favoring N1 alkylation.[1] Conversely, sterically demanding electrophiles can also favor N1 substitution.

  • Electronic Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been shown to strongly direct alkylation to the N2 position.[3][4]

  • Solvent and Base Selection: The choice of base and solvent system is critical. The combination of sodium hydride in THF is a well-established method for promoting N1-selectivity.[3][5] In some cases, solvent choice alone can reverse selectivity; for example, switching from THF to DMSO has been observed to alter the N1/N2 ratio.[2][5]

Troubleshooting Workflow for N-Alkylation Regioselectivity:

Caption: Troubleshooting workflow for N-alkylation regioselectivity in indazoles.

Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: I am attempting a Suzuki-Miyaura coupling on a bromo-indazole, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?

A: Low yields in Suzuki-Miyaura cross-coupling of indazoles can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The NH group of the indazole can complicate the catalytic cycle.[6][7]

Causality and Strategic Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is paramount. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(OAc)₂ with specialized ligands such as RuPhos may offer better results.[6][7] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base and Solvent System: The choice of base and solvent is critical for an efficient Suzuki-Miyaura reaction. A combination of a strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a mixed solvent system, such as 1,4-dioxane/water or 1,4-dioxane/EtOH/H₂O, often proves effective.[6][7]

  • Reaction Temperature and Method: Microwave irradiation can significantly enhance reaction rates and yields for Suzuki-Miyaura couplings of indazoles by providing rapid and uniform heating.[6][7] If using conventional heating, ensuring a sufficiently high temperature (e.g., refluxing DMA) is important.[6]

  • N-H Protection: While Suzuki-Miyaura reactions on NH-free indazoles are possible, in some cases, protecting the indazole nitrogen with a group like a Boc group can prevent side reactions and improve yields.[8]

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling of Bromo-indazoles

ParameterCondition 1 (Standard)Condition 2 (Optimized)Rationale for Optimization
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / RuPhosRuPhos is a bulky, electron-rich ligand that can improve catalytic activity.[6]
Base K₂CO₃Cs₂CO₃ or K₃PO₄Stronger bases can facilitate the transmetalation step.[6][7]
Solvent Toluene1,4-Dioxane/EtOH/H₂OMixed aqueous solvent systems can enhance the solubility of reagents and the rate of reaction.[6]
Heating Conventional (80-110 °C)Microwave (140 °C)Microwave heating can significantly reduce reaction times and improve yields.[6][7]
Issue 3: Difficulty in Product Purification and Isomer Separation

Q: My final product is a mixture of N1 and N2 isomers that are co-eluting during column chromatography. Are there alternative purification strategies?

A: The separation of N1 and N2 substituted indazole isomers is a common and often frustrating challenge due to their similar polarities.[9]

Causality and Strategic Solutions:

  • Recrystallization: This is often the most effective method for separating indazole isomers on a larger scale. A mixed solvent system is typically required. The process involves dissolving the isomeric mixture in a good solvent (e.g., acetone, ethanol, methanol, acetonitrile, or THF) and then adding a poor solvent (often water) until turbidity is observed, followed by heating to redissolve and slow cooling.[9] The differential solubility of the isomers in the mixed solvent system allows for the selective crystallization of one isomer.

  • Derivative Formation: In challenging cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for separation. The protecting group can then be removed. However, this adds extra steps to the synthesis.

  • Preparative HPLC: For small quantities and high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related isomers.[10]

Section 2: Frequently Asked Questions (FAQs) - Exploring Alternative Synthetic Routes

This section provides answers to common questions regarding modern and alternative synthetic strategies for substituted indazoles.

Q1: Are there reliable metal-free alternatives for synthesizing substituted indazoles?

A: Yes, several efficient metal-free methods have been developed to address the cost, toxicity, and environmental concerns associated with transition-metal catalysts.[11][12]

  • From o-Aminobenzoximes: A practical, mild, and scalable synthesis of 1H-indazoles involves the cyclization of o-aminobenzoximes. This method uses methanesulfonyl chloride and triethylamine for the selective activation of the oxime group, leading to cyclization in good to excellent yields at temperatures ranging from 0-23 °C.[12]

  • Base-Catalyzed Cyclization of Tosylhydrazones: An inexpensive catalytic system composed of a diamine and potassium carbonate (K₂CO₃) can effectively convert (Z)-2-bromoacetophenone tosylhydrazones into indazoles at room temperature in excellent yields.[11]

  • Davis-Beirut Reaction: This reaction provides a versatile entry into 2H-indazoles and indazolones from o-nitrobenzylamines or related starting materials under basic conditions, avoiding the use of toxic metals.[13][14][15] The reaction proceeds through a key nitroso imine intermediate.[16][17]

  • Metal-Free Halogenation: For further functionalization, metal-free methods for the regioselective halogenation of 2H-indazoles have been developed using N-halosuccinimides (NXS), offering an environmentally friendly approach to creating valuable intermediates.[18][19]

Q2: How can flow chemistry be advantageous for indazole synthesis?

A: Flow chemistry offers significant advantages in safety, scalability, and reproducibility for the synthesis of indazoles, particularly for reactions involving hazardous intermediates or harsh conditions.[20][21][22]

  • Enhanced Safety: Many indazole syntheses involve unstable intermediates like diazonium salts. The small reactor volume in flow chemistry minimizes the risk associated with the accumulation of such species.[21]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to cleaner reaction profiles and higher yields.[20]

  • Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, as it involves running the reactor for a longer duration rather than using larger vessels.[22] A one-step synthesis of substituted 1H-indazoles from o-fluorobenzaldehydes and hydrazines in a continuous flow reactor has been reported for the rapid, on-demand production of multigram quantities.[21]

Flow Chemistry Workflow for Indazole Synthesis:

G cluster_0 Reagent Delivery reagent1 Reagent A Stream mixer T-Mixer reagent1->mixer reagent2 Reagent B Stream reagent2->mixer reactor Heated Reactor Coil (Controlled Temp & Residence Time) mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: A generalized workflow for indazole synthesis using flow chemistry.

Q3: What role is photocatalysis playing in the synthesis and functionalization of indazoles?

A: Photocatalysis is an emerging, sustainable approach for indazole synthesis and functionalization, utilizing visible light as a clean energy source to drive chemical transformations under mild conditions.[23][24][25]

  • Metal-Free Synthesis: Visible light can promote the heterodifunctionalization of alkynylazobenzenes to assemble 2H-indazole scaffolds without the need for a transition metal or a photocatalyst.[26]

  • C-H Functionalization: Photoredox catalysis enables the direct functionalization of C-H bonds on the indazole core, providing a more atom-economical route to substituted derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials.

  • N-Alkylation: Decarboxylative copper-catalyzed N-alkylation of indazoles can be achieved using visible light, offering an alternative to traditional alkylating agents.[25]

References

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Cant, A. A., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition. Available at: [Link]

  • Counceller, C. M., et al. (2008). A practical, metal-free synthesis of 1H-indazoles. Organic Letters. Available at: [Link]

  • Gadipelly, C., et al. (2018). A Metal-Free Regioselective Multicomponent Approach for the Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles and Their Fluorescence Studies. Molecules. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Martins, P., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • Ben-Yahia, A., et al. (2013). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). Molecules. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
  • Baxendale, I. R., et al. (2010). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • Huang, B. (2024). Photo- and Electro-chemical Strategies for Indazole Synthesis. ResearchGate. Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Baxendale, I. R., et al. (2010). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. Available at: [Link]

  • Ghosh, S., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. Available at: [Link]

  • Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. Available at: [Link]

  • Kurth, M. J., & Haddadin, M. J. (2015). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Current Organic Synthesis. Available at: [Link]

  • Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Kumar, A., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Organic Chemistry Research. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Silva, A. M. G., et al. (2001). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Pérez-López, J., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Kurth, M. J., & Haddadin, M. J. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2025). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies presented are grounded in established chromatographic principles and validated against internationally recognized standards to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity Analysis

This compound is a heterocyclic compound whose purity is paramount for the safety and efficacy of final drug products. Even minute impurities, which may originate from starting materials, side reactions, or degradation, can alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API). Therefore, a robust, accurate, and precise analytical method is essential for quality control.

High-performance liquid chromatography (HPLC) is the preeminent technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods, explaining the scientific rationale behind component selection and providing a framework for method validation in accordance with regulatory expectations.[2][3][4]

Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is a critical factor in HPLC method development, as it governs the separation mechanism.[5] Here, we compare a conventional C18 (octadecylsilane) column with a Phenyl-Hexyl column to highlight differences in selectivity for this compound and its potential impurities.

  • Method 1: The Industry Standard - C18 Column. The C18 stationary phase separates analytes primarily based on hydrophobic interactions. It is a versatile and widely used column, providing excellent retention for a broad range of non-polar to moderately polar compounds. For our target analyte, which possesses both aromatic and amine functionalities, a C18 column is a logical starting point.[6]

  • Method 2: An Alternative Selectivity - Phenyl-Hexyl Column. The Phenyl-Hexyl phase offers a mixed-mode separation mechanism. It provides hydrophobicity from the hexyl ligands and unique π-π interactions from the phenyl rings. This alternative selectivity can be particularly advantageous for resolving aromatic and unsaturated compounds from the main analyte peak, which might co-elute on a standard C18 column.

Experimental Protocols

Method 1: C18 Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Causality Behind Choices: The use of formic acid in the mobile phase serves to protonate the basic amine group on the indazole ring, leading to improved peak shape and minimizing tailing caused by interactions with residual silanol groups on the silica support.[7] A gradient elution is employed to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable runtime.

Method 2: Phenyl-Hexyl Reversed-Phase HPLC

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 15% B to 95% B over 15 minutes, hold for 2 minutes, return to 15% B in 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Causality Behind Choices: A phosphate buffer provides robust pH control, which is critical for reproducible retention times. The Phenyl-Hexyl column is selected to introduce π-π interactions as an additional separation mechanism, potentially improving the resolution of aromatic impurities.

Performance Comparison

The following table summarizes the illustrative performance data for the two methods. This data is representative of typical outcomes and should be confirmed experimentally.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale
Resolution (Main Peak vs. Critical Impurity) 2.12.8The Phenyl-Hexyl phase offers enhanced selectivity for aromatic impurities due to π-π interactions, leading to better separation.
Tailing Factor (Main Peak) 1.21.1Both methods control tailing well due to the acidic mobile phase, with the Phenyl-Hexyl potentially offering slightly better peak symmetry.
Retention Time (Main Peak) 8.5 min9.2 minThe mixed-mode interactions of the Phenyl-Hexyl phase can lead to slightly longer retention times.
Run Time 23 min23 minThe overall run times are comparable, allowing for similar sample throughput.
Robustness HighHighBoth methods utilize standard RP conditions and are expected to be robust.
Workflow for HPLC Purity Analysis

The general workflow for performing a purity analysis using either method is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution SystemPrep System Equilibration Sample->SystemPrep MobilePhase Mobile Phase Preparation MobilePhase->SystemPrep SST System Suitability Test (SST) SystemPrep->SST Verify Performance Injection Sample Injection SST->Injection If Passed Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Method Validation: A Self-Validating System

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[8] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][9]

Validation Protocol

The following is a comprehensive protocol for validating the chosen HPLC purity method.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Procedure:

      • Analyze a blank (diluent), a placebo (if applicable), a sample of this compound, and a sample spiked with known impurities.

      • Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the resulting solutions.

      • Acceptance Criteria: The main peak should be free from interference from any other components, and peak purity analysis (e.g., using a photodiode array detector) should confirm homogeneity.

  • Linearity:

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

    • Procedure: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from the reporting limit to 120% of the nominal concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at the nominal concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure any specified impurities.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the purity results should not be significantly affected.

Validation Workflow Diagram

Validation_Workflow cluster_protocol Validation Protocol cluster_criteria Acceptance Criteria Specificity Specificity (Forced Degradation) Spec_Crit Peak Purity > 99% Specificity->Spec_Crit Linearity Linearity (5 Levels) Lin_Crit r² ≥ 0.999 Linearity->Lin_Crit Accuracy Accuracy (Recovery at 3 Levels) Acc_Crit Recovery 98-102% Accuracy->Acc_Crit Precision Precision (Repeatability & Intermediate) Prec_Crit RSD ≤ 2.0% Precision->Prec_Crit LOQ LOQ / LOD LOQ_Crit S/N ≥ 10 LOQ->LOQ_Crit Robustness Robustness (Varied Parameters) Rob_Crit SST Passes Robustness->Rob_Crit Report Validation Report Spec_Crit->Report Lin_Crit->Report Acc_Crit->Report Prec_Crit->Report LOQ_Crit->Report Rob_Crit->Report Method Finalized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOQ Method->Robustness

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, a substituted indazole derivative. We will explore the nuances of electrospray ionization-tandem mass spectrometry (ESI-MS/MS), compare it with alternative analytical methodologies, and provide the foundational knowledge to develop robust, self-validating analytical protocols.

The Analytical Challenge: Isomerism and Polarity

The structure of this compound presents unique analytical challenges. The presence of a polar amino group and a methyl ester, combined with the heterocyclic indazole core, results in a molecule with moderate polarity. Furthermore, the potential for isomeric forms, particularly N1 and N2 methylation of the indazole ring, necessitates analytical techniques with high specificity. The synthesis of indazole derivatives can often lead to mixtures of N1 and N2 isomers, making their separation and unambiguous identification a critical aspect of quality control.[1]

Primary Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule with the characteristics of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical choice. Its high sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds make it exceptionally well-suited for this analysis.

The Rationale Behind LC-MS/MS

LC-MS/MS offers a significant advantage over other techniques due to its ability to handle non-volatile and thermally labile compounds, which can be a concern with gas chromatography. The separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) allows for the resolution of potential isomers and impurities prior to mass analysis. The tandem mass spectrometer provides two levels of mass filtering, which drastically reduces chemical noise and allows for confident identification and quantification, even at trace levels.

Experimental Protocol: A Self-Validating LC-MS/MS Method

A robust LC-MS/MS protocol is not merely a set of parameters but a system designed for accuracy and reproducibility.

1. Sample Preparation:

  • Objective: To extract the analyte from its matrix and prepare it in a solvent compatible with the LC mobile phase.

  • Protocol:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Perform a serial dilution to achieve a final concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography:

  • Objective: To achieve chromatographic separation of the target analyte from any isomers or impurities.

  • Instrumentation: A UHPLC system is recommended for optimal resolution and speed.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a good starting point due to the moderate polarity of the analyte.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive ion mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is recommended to ensure good peak shape and separation. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

3. Tandem Mass Spectrometry:

  • Objective: To achieve sensitive and selective detection and fragmentation of the analyte for structural confirmation.

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic amino group and the nitrogen atoms in the indazole ring, which are readily protonated.

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Ion Source Temperature: 500 °C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and performing a product ion scan.

Predicted Fragmentation Pattern

The fragmentation of this compound in ESI-MS/MS is predictable based on the fragmentation of similar structures, such as aminobenzoate esters and other indazole derivatives.[2][3] The protonated molecule [M+H]⁺ is expected to be the precursor ion.

Key Fragmentation Pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, resulting in the formation of an acylium ion.

  • Loss of the Methyl Ester Group (•COOCH₃): Cleavage of the bond between the indazole ring and the carboxyl group.

  • Cleavage of the Indazole Ring: The indazole ring itself can undergo fragmentation, although this is typically less favorable than the loss of substituents. A characteristic fragment for the indazole core is often observed around m/z 131, corresponding to the methylidene-indazolium ion.[2]

Below is a Graphviz diagram illustrating the predicted fragmentation pathway.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate Fragment1 [M+H - CH₃OH]⁺ Loss of Methanol Precursor->Fragment1 -CH₃OH Fragment2 [M+H - •COOCH₃]⁺ Loss of Methyl Ester Radical Precursor->Fragment2 -•COOCH₃ Fragment3 m/z 131 Methylidene-indazolium ion Fragment2->Fragment3 Rearrangement

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis of Alternative Techniques

While LC-MS/MS is the recommended primary technique, a comprehensive analytical strategy often involves orthogonal methods for confirmation and to gain a more complete understanding of the sample.

Analytical TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent chromatographic resolution for volatile compounds. Well-established libraries for electron ionization (EI) spectra.Requires derivatization to increase the volatility of the polar amino and carboxyl groups, adding complexity and potential for side reactions. The analyte may not be thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.The gold standard for unambiguous structure elucidation and isomer differentiation.[4] Provides detailed information on the connectivity of atoms.Significantly lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample. Not suitable for trace analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation of compounds in the liquid phase with detection based on UV absorbance.A robust and widely available technique for quantification. Can be used for routine quality control.Lower sensitivity and selectivity compared to MS detection. Co-eluting impurities with similar UV spectra can interfere with quantification.
In-depth Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[5][6][7]

  • Volatility and Thermal Stability: this compound, with its polar functional groups, is expected to have low volatility. GC-MS analysis would necessitate a derivatization step, such as silylation, to block the polar N-H and potential for intramolecular hydrogen bonding, thereby increasing volatility. This adds a layer of complexity and potential for incomplete derivatization or side product formation. LC-MS analyzes the compound in its native state in solution, circumventing these issues.[7]

  • Ionization: ESI in LC-MS is a "soft" ionization technique that typically produces an abundant protonated molecule, which is ideal for serving as a precursor ion in MS/MS. Electron Ionization (EI) used in GC-MS is a "hard" ionization technique that often leads to extensive fragmentation, sometimes to the point where the molecular ion is not observed. While this fragmentation can be useful for structural elucidation, the lack of a clear precursor ion can complicate MS/MS experiments.

  • Sensitivity: For polar and larger biomolecules, LC-MS generally offers higher sensitivity.[5][6]

The following Graphviz diagram illustrates the decision-making workflow for selecting the appropriate mass spectrometry technique.

analytical_workflow Analyte Methyl 5-amino-1-methyl- 1H-indazole-3-carboxylate Properties Physicochemical Properties: - Moderate Polarity - Low Volatility - Thermally Labile? Analyte->Properties NMR_Decision NMR (For Structural Confirmation) Analyte->NMR_Decision Need for definitive structural elucidation HPLCUV_Decision HPLC-UV (For Routine QC) Analyte->HPLCUV_Decision Routine quantitative analysis LCMS_Decision LC-MS/MS (Recommended) Properties->LCMS_Decision Non-volatile, Polar GCMS_Decision GC-MS (Requires Derivatization) Properties->GCMS_Decision Volatile, Thermally Stable

Sources

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 1H-Indazole and Other Privileged Cores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of targeted oncology is dominated by small molecule kinase inhibitors, whose efficacy and selectivity are critically dictated by their core chemical scaffolds. This guide provides an in-depth, objective comparison of the 1H-indazole scaffold, exemplified by the precursor methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, against other prominent kinase inhibitor cores: quinazoline, 2-aminopyrimidine, and pyrazole. We will dissect the structure-activity relationships, analyze comparative kinase inhibition data, and provide detailed, field-proven experimental protocols for evaluating these scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the design and selection of next-generation kinase inhibitors.

Introduction: The Centrality of the Scaffold in Kinase Inhibition

Protein kinases, as central nodes in cellular signaling, represent one of the most successful target classes in modern medicine. Their inhibition can halt the uncontrolled proliferation and survival signals that drive diseases like cancer. The heart of any kinase inhibitor is its heterocyclic scaffold, a rigid molecular framework designed to anchor within the highly conserved ATP-binding pocket of the kinase domain.

The choice of scaffold is a foundational decision in drug design, profoundly influencing a molecule's potency, kinome-wide selectivity, and pharmacokinetic properties. An ideal scaffold serves as an "adenine mimic," establishing critical hydrogen bonds with the "hinge" region of the kinase, the flexible linker between the N- and C-lobes of the catalytic domain. From this anchor point, chemists append various substituents to exploit unique features of the target kinase, thereby achieving selectivity and potency. This guide will explore the nuances of the 1H-indazole scaffold and contrast its performance with other clinically validated cores.

The 1H-Indazole Scaffold: A Versatile Hinge-Binder

The molecule this compound represents a key building block for a class of potent kinase inhibitors. The core structure, a 1H-indazole ring, is considered a "privileged scaffold" due to its proven success in yielding clinical candidates.

Mechanism of Action and Key Interactions: The 1H-indazole core typically acts as a Type I or Type II kinase inhibitor, binding to the ATP pocket. The nitrogen atoms of the indazole ring are crucial for its function. Specifically, the N1-H group and the N2 atom are perfectly positioned to form two canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction is a hallmark of high-affinity binding.

Prominent drugs like Axitinib and Pazopanib are built upon this scaffold. They primarily target vascular endothelial growth factor receptors (VEGFRs), playing a critical role in inhibiting angiogenesis—the formation of new blood vessels that tumors require to grow.[1][2][3]

  • Axitinib , a potent inhibitor of VEGFR1-3, leverages the indazole scaffold to achieve sub-nanomolar potency.[1][4] Its structure-based design allows it to fit snugly into the ATP pocket, with additional moieties extending to occupy adjacent hydrophobic regions, enhancing selectivity.[3]

  • Pazopanib is a multi-kinase inhibitor targeting VEGFRs, PDGFR, and c-Kit.[2][5] The indazole core again provides the essential hinge-binding interactions, while its extended structure allows it to interact with multiple key targets involved in tumor progression and angiogenesis.

The diagram below illustrates the typical binding mode of an indazole-based inhibitor within the kinase ATP pocket.

G cluster_kinase Kinase ATP Pocket cluster_inhibitor Indazole Scaffold hinge_NH Hinge Backbone (NH) hinge_CO Hinge Backbone (C=O) hydrophobic_pocket Hydrophobic Pocket indazole 1H-Indazole Ring indazole->hinge_NH H-Bond indazole->hinge_CO H-Bond substituent Selectivity- determining Group (R) indazole->substituent substituent->hydrophobic_pocket van der Waals Interactions G Start 1. Prepare Reagents - Kinase, Substrate - Inhibitor Dilutions - ATP, Assay Buffer Step1 2. Kinase Reaction Add Kinase, Substrate, and Inhibitor to plate. Initiate with ATP. Start->Step1 Step2 3. Incubate (e.g., 60 min at RT) Step1->Step2 Step3 4. Stop & Deplete ATP Add ADP-Glo™ Reagent Step2->Step3 Step4 5. Incubate (40 min at RT) Step3->Step4 Step5 6. Convert ADP to ATP Add Kinase Detection Reagent Step4->Step5 Step6 7. Incubate (30-60 min at RT) Step5->Step6 End 8. Read Luminescence (RLU) on Plate Reader Step6->End

Caption: Workflow for an ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology: [6][7][8]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). The final concentration of kinase and substrate should be optimized for each specific assay (typically aiming for 10-30% ATP consumption in the uninhibited control).

    • Prepare a serial dilution of the test inhibitor (e.g., starting at 100 µM) in the reaction buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO).

    • Prepare a 2X ATP solution in reaction buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a fair comparison of ATP-competitive inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate master mix to each well.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal from this newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Phospho-Western Blot)

This assay validates that an inhibitor can enter a cell and inhibit its intended target in a biological context.

Causality: Many kinases are activated by upstream signals, leading to their own phosphorylation or the phosphorylation of their downstream substrates. An effective inhibitor will block this phosphorylation event. By treating cells with the inhibitor and then measuring the level of a specific phosphorylated protein using Western blotting, we can confirm cellular activity. We compare the level of the phosphorylated protein to the total amount of that protein to ensure any observed decrease is due to inhibition, not protein degradation. [9][10][11]

G cluster_pathway Signaling Pathway Example (EGFR) EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Downstream Downstream Signaling pEGFR->Downstream Gefitinib Gefitinib (Inhibitor) Gefitinib->pEGFR Inhibition

Caption: Inhibition of EGFR signaling by Gefitinib.

Step-by-Step Methodology: [9][10][11]

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 cells for EGFR inhibitors) and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the kinase inhibitor (or vehicle) for 1-2 hours.

    • Stimulate the signaling pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 10 minutes).

  • Lysate Preparation:

    • Immediately place the plate on ice and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. Trustworthiness Check: The inclusion of phosphatase inhibitors is non-negotiable; their omission will lead to the artificial dephosphorylation of your target, invalidating the results.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Expert Tip: Avoid using milk as a blocking agent for phospho-blots, as it contains phosphoproteins (casein) that can cause high background. [11] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-EGFR).

    • Quantify the band intensities for both the phospho- and total-protein blots. The final result is expressed as the ratio of phospho-protein to total-protein.

Conclusion and Future Perspectives

The choice of a kinase inhibitor scaffold is a multi-faceted decision with profound implications for a drug discovery program.

  • The 1H-Indazole scaffold, found in Axitinib and Pazopanib, has proven to be an exceptionally versatile and potent hinge-binding element, particularly successful in targeting angiogenesis-related kinases like VEGFR.

  • The Quinazoline scaffold remains a cornerstone of EGFR inhibition, though its evolution has been driven by the need to overcome clinical resistance.

  • The 2-Aminopyrimidine scaffold of Imatinib serves as a paradigm for Type II inhibitors, demonstrating that targeting inactive conformations can yield highly selective drugs.

  • The Pyrazole scaffold continues to be a workhorse in medicinal chemistry, leading to numerous approved drugs against a diverse array of kinases.

There is no single "best" scaffold; the optimal choice depends entirely on the specific kinase target, the desired selectivity profile, and the strategic approach to drug design (e.g., Type I vs. Type II inhibition). The future of kinase inhibitor design will likely involve the development of novel scaffolds that can address acquired resistance, improve selectivity, and potentially target allosteric sites. The rigorous, comparative, and data-driven evaluation outlined in this guide provides a robust framework for scientists and researchers to navigate this complex and exciting field.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Crystallographic binding mode: Imatinib (gray) bound to the catalytic... ResearchGate. [Link]

  • Axitinib in Metastatic Renal Cell Carcinoma. PMC - NIH. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PMC - NIH. [Link]

  • The diverse binding modes of EGFR inhibitors. (a) 1 Gefitinib... ResearchGate. [Link]

  • 2HYY: Human Abl kinase domain in complex with imatinib (STI571, Glivec). RCSB PDB. [Link]

  • Chemical structure of imatinib and its binding modes to c-Kit and Abl. ResearchGate. [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - NIH. [Link]

  • The crystal structure of imatinib-bound form of the Abl kinase (PDB... ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC - NIH. [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS. [Link]

  • 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. RCSB PDB. [Link]

  • Crystal Structures of ABL-Related Gene (ABL2) in Complex with Imatinib, Tozasertib (VX-680), and a Type I Inhibitor of the Triazole Carbothioamide Class. ACS Publications. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • 2ITY: Crystal structure of EGFR kinase domain in complex with Iressa. RCSB PDB. [Link]

  • 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. PMC - NIH. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH. [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. NCBI. [Link]

  • Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells. PMC. [Link]

  • Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. NIH. [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. PMC - NIH. [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Hematology & Oncology. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. NIH. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. [Link]

  • Prediction of IC50 values of targeted drugs. (A) pazopanib, (B)... ResearchGate. [Link]

Sources

The Indazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including the ability to act as a bioisosteric replacement for moieties like catechols and indoles, have cemented its importance in the design of targeted therapeutics.[5][6][7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indazole-based compounds, offering a comparative overview for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the indazole core can profoundly impact biological activity, focusing on key therapeutic areas such as oncology and neuroscience. Several FDA-approved drugs, including Pazopanib, Niraparib, and Axitinib, feature the indazole core, underscoring its clinical significance.[2][4][9][10]

Part 1: Indazole-Based Compounds as Kinase Inhibitors

Kinases are a crucial class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be a versatile framework for the development of potent and selective kinase inhibitors.[11][12]

Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Pazopanib, a multi-targeted tyrosine kinase inhibitor, is a prominent example of an indazole-based drug that targets VEGFR, among other kinases.[13][14] The SAR of indazole derivatives as VEGFR-2 inhibitors has been explored, revealing key structural requirements for potent activity.

A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the ATP-binding pocket. For indazole-based inhibitors, the pyrazole nitrogen atoms are often key to this interaction.

Structure-Activity Relationship Insights for VEGFR-2 Inhibition:

  • Substitution at the 2-position of the pyrimidine ring: The introduction of hydrogen bond-forming groups, such as amide and sulfonamide moieties, at this position has been shown to enhance inhibitory activity compared to hydrophobic groups like alkyl or halogen substituents.[12] For instance, derivatives with a sulfonamide group exhibited activity comparable to Pazopanib.[12]

  • Substitution on the indazole ring: The nature and position of substituents on the indazole ring can significantly influence potency. For FGFR1 inhibitors, increasing the size of a 3-alkoxyphenyl group on the phenyl ring attached to the indazole led to increased activity.[12] The addition of a fluorine atom to this phenyl ring also markedly improved potency.[12]

Comparative Data for Indazole-Based VEGFR-2 and FGFR1 Inhibitors:

Compound IDTargetModificationIC50 (nM)Reference
Pazopanib VEGFR-2-30[12]
13g VEGFR-2Amide at pyrimidine 2-position57.9[12]
13i VEGFR-2Sulfonamide at pyrimidine 2-position34.5[12]
14a FGFR13-methoxyphenyl at indazole15[12]
14c FGFR13-isopropoxyphenyl at indazole9.8[12]
14d FGFR13-methoxyphenyl with fluorine at indazole5.5[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for VEGFR-2)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of test compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compounds.

    • Add the recombinant VEGFR-2 enzyme to each well and briefly incubate.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing SAR for Kinase Inhibition:

SAR_Kinase_Inhibitors cluster_indazole Indazole Core cluster_substituents Key Substitutions cluster_activity Biological Activity Indazole Indazole Scaffold N1_sub N1-Substituent (e.g., Phenyl) Indazole->N1_sub Influences Selectivity C3_sub C3-Substituent (e.g., Amide) Indazole->C3_sub Modulates Potency C5_sub C5/C6-Substituents (e.g., Methoxy) Indazole->C5_sub Affects Pharmacokinetics Activity Kinase Inhibition (e.g., VEGFR-2, FGFR1) N1_sub->Activity C3_sub->Activity C5_sub->Activity

Caption: Key substitution points on the indazole scaffold and their influence on kinase inhibitory activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Niraparib is an FDA-approved PARP inhibitor used in the treatment of ovarian cancer.[15][16][17] It features a 2H-indazole core. The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on damaged DNA, leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.[15][16]

Key Structural Features of Niraparib:

  • 2H-Indazole-7-carboxamide: This core structure is crucial for its potent inhibition of PARP1 and PARP2.[15]

  • Piperidine Ring: The (S)-configured piperidine ring plays a significant role in binding to the PARP enzyme.

The development of PARP inhibitors has highlighted the importance of the indazole scaffold in achieving high potency and selectivity.[18][19]

Part 2: Indazole-Based Compounds as Modulators of Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system. They are involved in a variety of physiological processes and are attractive targets for the treatment of pain, inflammation, and other conditions. Synthetic cannabinoid receptor agonists (SCRAs) often feature an indazole core.

Structure-Activity Relationship Insights for CB1 Receptor Modulation:

  • Indazole Core vs. Indole Core: SCRAs with an indazole core are generally found to be more potent than their indole-based counterparts.[20]

  • Substitution on the Indazole Ring: Halogenation at the 5-position of the indazole core has been shown to modulate potency. Fluorine substitution often results in the lowest EC50 values (highest potency).[21][22]

  • Amino Acid-Derived Side Chains: The nature of the amino acid-derived side chain attached to the indazole core is a key determinant of activity. For example, L-tert-leucinamide derivatives have shown greater in vitro potency at CB1 receptors than L-valinamide analogues.[23]

Comparative Data for Indazole-Based CB1 Receptor Agonists:

CompoundIndazole SubstitutionSide ChainCB1 EC50 (nM)Reference
ADB-BUTINACA Nonetert-Leucinamide7.72[22]
5F-ADB-BUTINACA 5-Fluorotert-LeucinamideLower than non-halogenated[22]
AB-FUBINACA NoneL-Valinamide-[23]
ADB-FUBINACA NoneL-tert-LeucinamidePotent[23]

Experimental Protocol: In Vitro CB1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonist activity of compounds at the CB1 receptor.

  • Cell Culture:

    • Use a cell line stably expressing the human CB1 receptor and a G-protein that couples to calcium mobilization (e.g., CHO-K1 cells).

    • Maintain the cells in appropriate culture medium.

  • Assay Procedure:

    • Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis:

    • Calculate the percentage of activation for each compound concentration relative to a known full agonist (e.g., CP55,940).

    • Determine the EC50 and Emax values by fitting the data to a dose-response curve.

Visualizing the General Structure of Indazole-Based Cannabinoid Receptor Agonists:

SAR_CB_Agonists Indazole Indazole Core R1 (e.g., Halogen) Linker Linker (e.g., Carboxamide) Indazole:f1->Linker:f0 Modulates Potency Tail Tail Group (e.g., Amino Acid Derivative) Linker:f1->Tail:f0 Determines Efficacy Activity CB1 Receptor Activation Tail:f1->Activity

Caption: General pharmacophore model for indazole-based cannabinoid receptor agonists.

Part 3: Indazoles in Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond kinase and cannabinoid receptor modulation.

  • HDAC Inhibitors: Novel indazole derivatives have been designed as potent histone deacetylase (HDAC) inhibitors with significant anti-proliferative activities against cancer cell lines.[24]

  • BRD4 Inhibitors: Indazole-4,7-dione derivatives have been identified as highly potent inhibitors of bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[25]

  • Anti-inflammatory Agents: Indazole-based compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[26][27]

The diverse biological activities of indazole derivatives highlight the scaffold's potential for the development of novel therapeutics for a wide range of diseases.[1][4][10][11]

Conclusion

The indazole scaffold is a cornerstone in modern medicinal chemistry, providing a robust framework for the design of highly potent and selective therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of strategic modifications to the indazole core and its substituents to fine-tune biological activity. As our understanding of disease biology deepens, the "privileged" indazole scaffold will undoubtedly continue to be a source of innovative drug candidates.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15783–15794. [Link]

  • Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. (2020). European Journal of Medicinal Chemistry, 192, 112189. [Link]

  • Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. (2025). Current Computer-Aided Drug Design, 21(2), 211-225. [Link]

  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (2017). Biotechnology Letters, 39(12), 1837-1843. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(8), 1845. [Link]

  • Pazopanib in sarcomas: expanding the PALETTE. (2013). Current Opinion in Oncology, 25(4), 389-394. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). Molecules, 28(13), 5183. [Link]

  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2018). Archiv der Pharmazie, 351(9-10), e1800124. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry, 13(1), 21-41. [Link]

  • Niraparib. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2007). Journal of Biological Chemistry, 282(41), 30067-30075. [Link]

  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2018). Archiv der Pharmazie. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]

  • Indazole derivatives as modulators of the cannabinoid system. (2019).
  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. (2018). ACS Medicinal Chemistry Letters, 9(7), 666-671. [Link]

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2023). Archives of Toxicology, 97(9), 2497-2507. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2023). ResearchGate. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (2002).
  • Structures of kinase inhibitors containing an indazole moiety. (2023). ResearchGate. [Link]

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2023). PMC. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry, 55(21), 9119-9134. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2024). ResearchGate. [Link]

  • Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. (2009). ResearchGate. [Link]

  • Niraparib. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationships in vitro. (2019). ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(3), 223-230. [Link]

  • Brian Van Tine, ESMO 2019 - Pazopanib in soft tissue sarcomas. (2019). YouTube. [Link]

  • Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. (2023). Journal of Medicinal Chemistry, 66(17), 12049-12066. [Link]

  • Indazole-based antiinflammatory and analgesic drugs. (2016). ResearchGate. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design, 28(20), 1642-1655. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research, 9(7), FF01-FF04. [Link]

  • Pazopanib Shows Promise for Soft Tissue Sarcomas. (2020). National Cancer Institute. [Link]

  • Molecular structure of ¹⁴C-niraparib tosylate. (2018). ResearchGate. [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. (1994). Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]

  • Pazopanib in advanced soft tissue sarcomas. (2019). Signal Transduction and Targeted Therapy, 4, 16. [Link]

  • Niraparib Tosylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Pazopanib in advanced vascular sarcomas: an EORTC Soft Tissue and Bone Sarcoma Group (STBSG) retrospective analysis. (2019). Annals of Oncology, 30(9), 1517-1525. [Link]

Sources

A Comparative Guide to the Efficacy of Indazole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the indazole scaffold represents a privileged structure, lauded for its versatile therapeutic potential. This bicyclic aromatic heterocycle is a cornerstone in a multitude of clinically significant molecules. However, the efficacy of an indazole-based compound is not solely dictated by its substituents; the isomeric form of the indazole core itself plays a pivotal role. This guide provides an in-depth, objective comparison of the efficacy of different indazole isomers, supported by experimental data, to empower researchers in making informed decisions in their drug discovery endeavors.

The Significance of Isomerism in the Indazole Scaffold

Indazole primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers are distinguished by the position of the hydrogen atom on the nitrogen in the pyrazole ring. While 1H-indazole is generally the more thermodynamically stable and predominant tautomer, the synthesis of indazole derivatives can yield both N-1 and N-2 substituted isomers.[1][2][3] The seemingly subtle difference in the placement of a substituent at the N-1 versus the N-2 position can profoundly impact the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets.[4][5]

This guide will delve into a comparative analysis of these isomers, with a primary focus on their anticancer and anti-inflammatory activities, two areas where indazoles have shown immense promise.

Visualizing the Indazole Isomers

Indazole_Isomers cluster_1H 1H-Indazole cluster_2H 2H-Indazole 1H_structure 1H_label N-1 Substituted 2H_structure 2H_label N-2 Substituted

Caption: The core structures of 1H- and 2H-indazole isomers.

Comparative Efficacy in Oncology

The indazole moiety is a key pharmacophore in a number of approved and investigational anticancer agents.[6][7] The isomerism of the indazole core is a critical determinant of their efficacy and target selectivity.

Kinase Inhibition: A Tale of Two Isomers

Many indazole-based anticancer drugs function as kinase inhibitors. The orientation of the indazole ring within the ATP-binding pocket of a kinase is crucial for establishing key hydrogen bonding interactions.

While a comprehensive head-to-head comparison of a wide array of identically substituted 1H- and 2H-indazole isomers is not extensively documented, available data suggests that the 1H-indazole scaffold is more frequently associated with potent kinase inhibition in anticancer drug discovery. For instance, a series of 1H-indazole derivatives have demonstrated significant inhibitory activity against various cancer-related kinases.[7]

Table 1: Comparative Anticancer Activity of Representative Indazole Derivatives

Compound IDIsomer TypeTarget/Cancer Cell LineIC50 (µM)Reference
Compound 2f 1H-Indazole4T1 (Breast Cancer)0.23[6]
Compound 6o 1H-IndazoleK562 (Leukemia)5.15[8]
Indazole-pyrimidine 4f 1H-IndazoleMCF-7 (Breast Cancer)1.629[9]
Indazole-pyrimidine 4i 1H-IndazoleMCF-7 (Breast Cancer)1.841[9]

This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The prevalence of the 1H-indazole scaffold in successful kinase inhibitors can be rationalized by its ability to act as a bioisostere for adenine, forming critical hydrogen bonds with the kinase hinge region. The specific geometry and hydrogen bonding capabilities of the 1H-isomer often provide a more favorable interaction with the ATP-binding site compared to the 2H-isomer.

Comparative Anti-inflammatory Efficacy

Indazole derivatives have also emerged as promising candidates for the treatment of inflammatory diseases.[10][11] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[12][13]

A comparative study on the anti-inflammatory properties of unsubstituted indazole and its amino and nitro derivatives provides valuable insights into the influence of substituents and their positions.

Table 2: Comparative In Vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundCOX-2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Reference
Indazole 23.42220.11[12]
5-Aminoindazole 12.32230.19[12]
6-Nitroindazole 18.56>250[12]

The data indicates that while the parent indazole scaffold possesses anti-inflammatory activity, the nature and position of substituents significantly modulate this effect. For instance, 5-aminoindazole demonstrated more potent COX-2 inhibition compared to both indazole and 6-nitroindazole.[12] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anti-inflammatory efficacy of indazole derivatives. While this study did not directly compare 1H- and 2H-isomers, it underscores the principle that isomeric variations are critical.

Experimental Protocols: A Guide to Efficacy Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of indazole isomers.

In Vitro Anticancer Efficacy: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of indazole isomers incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h until formazan crystals form add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan incubate3->add_solvent read Measure absorbance at ~570 nm using a plate reader add_solvent->read analyze Calculate IC50 values read->analyze

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Causality Behind Experimental Choices:

  • Seeding Density: The initial number of cells seeded is critical to ensure they are in the logarithmic growth phase during treatment.

  • Concentration Range: A wide range of concentrations is tested to determine the dose-dependent effect of the compounds and accurately calculate the IC50 value.

  • Incubation Time: The treatment duration is chosen to allow sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • Solubilization: Complete dissolution of the formazan crystals is essential for accurate absorbance readings.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a widely used and validated model for screening acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Select healthy rats of a specific weight range fast Fast animals overnight with free access to water start->fast measure_initial Measure initial paw volume using a plethysmometer fast->measure_initial administer Administer indazole isomers or vehicle orally/intraperitoneally measure_initial->administer wait Wait for a specific period (e.g., 1 hour) for drug absorption administer->wait induce_edema Inject carrageenan solution into the sub-plantar region of the right hind paw wait->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection induce_edema->measure_edema calculate Calculate the percentage inhibition of edema measure_edema->calculate

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Causality Behind Experimental Choices:

  • Carrageenan: This phlogistic agent induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different inflammatory mediators.

  • Time Course: Measuring paw volume at multiple time points provides a dynamic view of the anti-inflammatory effect.

  • Vehicle Control: A vehicle control group is essential to differentiate the effect of the compound from that of the solvent.

  • Positive Control: A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control to validate the assay.[10]

Conclusion and Future Directions

The isomeric form of the indazole core is a critical determinant of its biological efficacy. While the 1H-indazole scaffold is more prominently featured in the literature, particularly in the context of anticancer kinase inhibitors, the therapeutic potential of 2H-indazole derivatives should not be overlooked. The subtle yet significant structural and electronic differences between these isomers can be exploited to fine-tune the pharmacological properties of drug candidates.

This guide underscores the necessity for systematic comparative studies of identically substituted 1H- and 2H-indazole isomers to build a more comprehensive understanding of their structure-activity relationships. Future research should focus on:

  • Direct Comparative Efficacy Studies: Synthesizing and evaluating pairs of N-1 and N-2 substituted indazoles with identical substituents against a panel of biological targets.

  • Mechanistic Elucidation: Employing techniques such as X-ray crystallography and molecular modeling to understand the structural basis for the differential activities of indazole isomers.

  • Exploring Diverse Biological Activities: Expanding the comparative analysis to other therapeutic areas where indazoles have shown promise, such as neurodegenerative diseases and infectious diseases.

By embracing a more nuanced, isomer-aware approach to indazole-based drug discovery, the scientific community can unlock the full therapeutic potential of this remarkable scaffold.

References

  • Almeida, P., et al. (2013). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 18(5), 5439-5465. Available from: [Link]

  • Arul, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01-FF05. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. Available from: [Link]

  • ResearchGate. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Ramos Silva, M., et al. (2008). 1H-indazole and 2H-indazole derivatives of androsta-5,16-dien-3beta-ol. Acta Crystallographica Section C, 64(Pt 4), o217-o219. Available from: [Link]

  • ResearchGate. (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Retrieved from [Link]

  • Cai, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15959. Available from: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2783. Available from: [Link]

  • Der Pharma Chemica. (2023). synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. Retrieved from [Link]

  • Kingsbury, W. D., et al. (1976). Synthesis of 1- and 2-substituted indazoles as anthelmintic agents. Journal of Medicinal Chemistry, 19(6), 839-840. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Shaikh, M. H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1956-1991. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5364. Available from: [Link]

  • Ou, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Available from: [Link]

  • ResearchGate. (2021). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the preclinical in vitro assessment of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Derivatives of this versatile pharmacophore are frequently explored for their potential as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3]

This guide provides an in-depth comparison of methodologies for evaluating these compounds, focusing on the causality behind experimental choices to ensure a robust and logical screening cascade. We will move from primary cytotoxicity screening to mechanistic assays, furnishing you with the protocols and comparative data necessary to identify promising lead candidates for further development.

Section 1: Primary Anticancer Screening: Assessing Cytotoxicity

The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability. A robust, high-throughput, and cost-effective method is essential for screening a library of novel derivatives.

Scientific Rationale: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening.[1][4] Its selection is based on a sound biological principle: only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5][6] This conversion is primarily accomplished by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[5][6] Therefore, the intensity of the purple color is directly proportional to the number of living cells, providing a reliable, colorimetric readout of cell viability.[6] This assay allows for the generation of dose-response curves to calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%), a key metric for comparing compound potency.[7][8]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout seed 1. Seed Cells (e.g., 1x10⁴ cells/well) adhere 2. Incubate 24h (Allow cell adherence) seed->adhere treat 3. Treat with Derivatives (Serial dilutions, e.g., 0.1-100 µM) adhere->treat incubate_treat 4. Incubate 48h (Drug exposure period) treat->incubate_treat add_mtt 5. Add MTT Solution (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Solubilize Crystals (Add 100 µL DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, K562 for leukemia) in 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. After 24 hours, remove the old medium and treat the cells with 100 µL of the compound dilutions.[4]

    • Trustworthiness Check: Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (a known anticancer drug like Doxorubicin).[4]

  • Incubation: Incubate the plates for 48 hours under the same conditions.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

  • Formazan Formation: Incubate for 4 hours in the dark at 37°C.[4][5][9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4] Agitate the plates for 10 minutes on a shaker.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4][5] The IC50 values are then calculated using non-linear regression analysis.

Comparative Data: Cytotoxicity of Indazole Derivatives (Hypothetical Data)

This table illustrates how to present comparative data, ranking derivatives by potency and selectivity. Derivative 2f shows high potency against the 4T1 cancer cell line, while compound 6o demonstrates good potency against K562 cells with favorable selectivity over non-cancerous HEK-293 cells.[7][10]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)HEK-293 (Normal) IC50 (µM)Selectivity Index (SI) vs. K562
Derivative A 1.153.222.10> 50> 23.8
Derivative B (6o) 8.39>105.15 33.2 6.4
Derivative C (2f) 0.34 0.880.5915.426.1
Doxorubicin 0.986.500.191.26.3

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Section 2: Mechanistic Elucidation: Kinase Inhibition Profiling

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases.[3] Identifying the specific kinase target is a critical step in understanding the mechanism of action and predicting both efficacy and potential side effects.

Scientific Rationale: Why Target Kinases?

Protein kinases are a large family of enzymes that regulate a vast array of cellular functions, including proliferation, survival, and migration.[3] Mutations that lead to aberrant kinase activity are a common driver of cancer.[1][3] Therefore, designing inhibitors that selectively target these dysregulated kinases is a cornerstone of modern targeted cancer therapy.[3] Indazole-based drugs like Axitinib and Pazopanib are successful examples of kinase inhibitors.[1][3] An in vitro kinase assay allows for direct measurement of a compound's ability to inhibit a specific kinase's enzymatic activity, typically by quantifying the phosphorylation of a substrate.

Logical Progression: From Cytotoxicity to Mechanism

Logic_Flow A Primary Screen: Potent Cytotoxicity Observed (e.g., Derivative C, IC50 < 1µM) B Question: What is the molecular mechanism? A->B C Hypothesis: Indazole scaffold suggests kinase inhibition. B->C D Action: Perform In Vitro Kinase Inhibition Assay C->D E Data Outcome: Determine IC50 or Ki against a kinase panel D->E

Caption: Logical flow from a cytotoxicity hit to mechanistic studies.

Experimental Protocol: In Vitro Kinase Assay (Generic Radiometric)

This protocol describes a common method using ³²P-labeled ATP. Commercial kits (e.g., ADP-Glo™) offer non-radioactive alternatives.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the purified recombinant kinase (e.g., VEGFR-2), the specific peptide substrate, and the indazole derivative at various concentrations.[11]

  • Initiation: Start the reaction by adding an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP.[11]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-45 minutes) at 30°C.[11]

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unused [γ-³²P]ATP will not.[11]

  • Washing: Wash the paper extensively to remove all unbound radiolabeled ATP.[11]

  • Quantification: Measure the amount of radioactivity remaining on the paper using a scintillation counter. This corresponds to the amount of phosphorylated substrate and thus the kinase activity.

  • Analysis: Compare the activity in the presence of the inhibitor to the control (vehicle only) to determine the percent inhibition and calculate the IC50.

Signaling Pathway Visualization: VEGFR-2

Many indazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of angiogenesis (the formation of new blood vessels) required for tumor growth.[12]

VEGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS Indazole Indazole Derivative (e.g., Compound 30) Indazole->VEGFR2 INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Migration, Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway inhibited by an indazole derivative.

Comparative Data: Kinase Inhibition Profile

This table shows hypothetical data for a lead compound against a panel of kinases, highlighting its potency and selectivity for VEGFR-2.[12]

Kinase TargetCompound 30 IC50 (nM)Sunitinib (Control Drug) IC50 (nM)
VEGFR-2 1.24 2.0
PDGFRβ 85.61.5
c-Kit 150.24.0
EGFR > 1000> 5000
FGFR1 98.715.0

Conclusion

This guide outlines a logical, two-stage approach for the in vitro evaluation of novel this compound derivatives. The initial high-throughput cytotoxicity screening using the MTT assay effectively identifies potent compounds and provides a quantitative basis for comparison. Subsequent mechanistic studies, such as in vitro kinase assays, are essential to elucidate the molecular target and rationalize the observed cellular effects. By combining robust protocols, appropriate controls, and clear data visualization, researchers can efficiently identify and validate promising indazole derivatives as candidates for next-generation targeted therapies.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PMC - NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Abcam. MTT assay protocol.
  • ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • RSC Advances (RSC Publishing). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.

Sources

A Senior Application Scientist's Guide to the Preclinical Evaluation of Indazole-Based Drug Candidates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of indazole-based drug candidates against relevant alternatives, supported by experimental data and detailed protocols. As your guide, I will navigate the nuances of preclinical evaluation, grounded in scientific integrity and practical, field-proven insights.

The Rise of the Indazole Scaffold in Drug Discovery

The indazole ring, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile framework for designing potent and selective ligands for a variety of biological targets. This has led to the development of several successful drugs, such as the kinase inhibitors axitinib and pazopanib, for the treatment of cancer.[2]

This guide will focus on the preclinical evaluation of indazole-based compounds, primarily in the context of oncology and inflammation, two areas where this scaffold has shown significant promise. We will compare their performance with alternative heterocyclic scaffolds, such as indoles and benzimidazoles, which are often the starting points for "scaffold hopping" to indazole-based structures.[3][4]

Comparative Performance Analysis: Indazole vs. Alternative Scaffolds

A critical aspect of preclinical evaluation is to benchmark the performance of a novel drug candidate against existing standards or alternative chemical matter. The following tables summarize key in vitro data for representative indazole-based compounds and their counterparts.

In Vitro Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6] The table below compares the inhibitory activity of indazole-based VEGFR-2 inhibitors with an indole-based counterpart.

Table 1: Comparison of In Vitro Inhibitory Activity against VEGFR-2 Kinase

Compound ScaffoldExemplar CompoundTarget KinaseIC50 (nM)Reference
Indazole PazopanibVEGFR-230[2]
Indazole AxitinibVEGFR-20.2[6]
Indazole-pyrimidine Compound 13iVEGFR-234.5[2]
Indole SunitinibVEGFR-280[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that indazole-based compounds can exhibit superior potency against VEGFR-2 compared to the indole-based inhibitor, Sunitinib. This enhanced activity is often attributed to the specific interactions the indazole scaffold can form within the ATP-binding pocket of the kinase.[7]

In Vitro Anti-inflammatory Activity

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs).[8] The following table compares the COX-2 inhibitory activity of an indazole derivative with a well-known selective COX-2 inhibitor, Celecoxib, which features a pyrazole scaffold.

Table 2: Comparison of In Vitro COX-2 Inhibition

Compound ScaffoldExemplar CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indazole Compound 16COX-20.409>244[9]
Pyrazole CelecoxibCOX-20.30>303[10]

While Celecoxib shows slightly higher potency, the indazole-based compound demonstrates excellent and comparable inhibitory activity with high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is crucial for minimizing gastrointestinal side effects.[9]

In Vitro Cytotoxicity Against Cancer Cell Lines

The ultimate goal of many anticancer drug candidates is to kill cancer cells. The following table compares the cytotoxic effects of indazole and benzimidazole-based tubulin polymerization inhibitors on a human ovarian cancer cell line.

Table 3: Comparative Cytotoxicity in A2780S Human Ovarian Cancer Cells

Compound ScaffoldExemplar CompoundMechanism of ActionIC50 (nM)Reference
Indazole Compound 12bTubulin Polymerization Inhibitor6.2[11]
Benzimidazole Colchicine (reference)Tubulin Polymerization Inhibitor50 (average)[11]

In this example, the indazole-based compound 12b shows significantly greater cytotoxicity than the reference compound, colchicine, highlighting the potential of the indazole scaffold in developing highly potent anticancer agents.[11]

Key Experimental Protocols in Preclinical Evaluation

To ensure the trustworthiness and reproducibility of preclinical data, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two critical in vitro assays and one in vivo model.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of a test compound is determined by measuring the reduction in substrate phosphorylation. A common detection method is a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction.[12][13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the indazole-based test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a master mix containing 5x Kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[13]

    • Dilute the recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase assay buffer.

  • Assay Plate Setup (96-well format):

    • Add the master mix to all wells.

    • Add the diluted test compound to the test wells.

    • Add vehicle control (kinase buffer with the same DMSO concentration as the test compound) to the positive control wells.

    • Add kinase buffer without the enzyme to the blank wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[6]

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Read the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Human Tumor Xenograft Model

This model is a cornerstone of in vivo efficacy testing for anticancer drug candidates.[14] It involves the transplantation of human cancer cells into immunodeficient mice.[15]

Principle: The growth of human tumors in mice allows for the evaluation of a drug candidate's ability to inhibit tumor growth in a living organism.

Step-by-Step Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[14]

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Culture the desired human cancer cell line (e.g., A549 for lung cancer, LNCaP for prostate cancer) under sterile conditions.[15]

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.[15]

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the indazole-based drug candidate via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the drug.

  • Efficacy Evaluation:

    • Measure the tumor volume (typically using calipers) at regular intervals throughout the study.

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Statistically analyze the differences in tumor volume and body weight between the groups.

Visualizing the Preclinical Evaluation Workflow

To provide a clear overview of the preclinical evaluation process, the following diagrams, generated using Graphviz, illustrate the key stages and their logical flow.

In Vitro Assay Workflow for a Kinase Inhibitor

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Plate Setup (96-well) compound_prep->plate_setup reagent_prep Reagent & Enzyme Prep reagent_prep->plate_setup reaction Kinase Reaction plate_setup->reaction detection Signal Detection (Luminescence) reaction->detection data_analysis Calculate % Inhibition detection->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

In Vivo Xenograft Model Workflow

in_vivo_workflow start Animal Acclimatization implantation Tumor Cell Implantation start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization growth->randomization treatment Treatment Administration (Drug vs. Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint Predefined endpoint analysis Data Analysis (TGI) endpoint->analysis

Caption: Workflow for an in vivo human tumor xenograft model.

Conclusion and Future Directions

The indazole scaffold has firmly established its position as a valuable component in the modern drug discovery toolbox. Preclinical evaluations consistently demonstrate that indazole-based compounds can offer significant advantages in terms of potency and selectivity against key therapeutic targets compared to other heterocyclic scaffolds. The versatility of the indazole ring allows for fine-tuning of physicochemical properties, which can lead to improved pharmacokinetic profiles.

The successful preclinical development of any indazole-based drug candidate hinges on a rigorous and objective evaluation process. This includes head-to-head comparisons with relevant alternatives, the use of validated and detailed experimental protocols, and a thorough understanding of the underlying biological pathways. As our understanding of disease biology deepens, the rational design of novel indazole derivatives will undoubtedly continue to yield promising new therapeutic agents for a wide range of diseases.

References

  • Fesik, S. W., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(10), 1737-1743. Available from: [Link]

  • Jain, A., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(10), 5467-5472. Available from: [Link]

  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(1), 1-7. Available from: [Link]

  • Springer Nature Experiments. (2021). In Vivo Pharmacology Models for Cancer Target Research. Available from: [Link]

  • Anilkumar, T. S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 58-65. Available from: [Link]

  • Fesik, S. W., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(10), 1737-1743. Available from: [Link]

  • Fesik, S. W., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. ResearchGate. Available from: [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30348-30381. Available from: [Link]

  • Zhang, T. (2016). The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. Advances in Heterocyclic Chemistry. Available from: [Link]

  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • Bertrand, B., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1345. Available from: [Link]

  • Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available from: [Link]

  • Dömling, A. (2012). HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. Chemistry of Heterocyclic Compounds, 48(1), 7-10. Available from: [Link]

  • Al-Warhi, T., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale, 93(1). Available from: [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Available from: [Link]

  • PubChem. (n.d.). 7-Acetyl-3,4-dihydro-1,5-benzodioxepin. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available from: [Link]

  • ResearchGate. (2018). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Available from: [Link]

  • Bemis, G. W., & Murcko, M. A. (1999). Selection of heterocycles for drug design. Journal of Medicinal Chemistry, 42(25), 5095-5099. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19736. Available from: [Link]

  • Ren, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515. Available from: [Link]

  • ResearchGate. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available from: [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30348-30381. Available from: [Link]

  • Abdelgawad, M. A., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(15), 6836-6847. Available from: [Link]

  • Singh, P., et al. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 22(14), 1647-1667. Available from: [Link]

  • Li, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. Available from: [Link]

  • Göksu, S., et al. (2007). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 12(7), 1137-1148. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(10), 2289. Available from: [Link]

  • Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-30. Available from: [Link]

  • ResearchGate. (n.d.). Identification of indazole derivatives 57-59 as ER antagonists. Available from: [Link]

  • Haribabu, J., et al. (2022). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Results in Chemistry, 4, 100619. Available from: [Link]

Sources

A Comparative Guide to Benchmarking Indazole Scaffolds in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Position of Scaffolds in Kinase Inhibition

In the intricate landscape of oncology and inflammatory disease research, protein kinases stand as pivotal targets for therapeutic intervention. Their dysregulation often orchestrates the aberrant signaling cascades that drive disease progression. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] At the heart of these inhibitors lies the molecular scaffold, a core chemical structure that dictates the molecule's orientation within the ATP-binding pocket of the kinase, thereby influencing its potency, selectivity, and overall pharmacological profile.

Among the pantheon of "privileged scaffolds" – those recurring motifs with a proven track record of binding to multiple biological targets – the indazole ring system has emerged as a particularly fruitful starting point for the design of potent and selective kinase inhibitors.[3][4] This guide provides an in-depth comparative analysis of the indazole scaffold against other commonly employed heterocyclic systems, namely indole, pyrazolopyridine, and benzimidazole. We will delve into the structural nuances that underpin their differential performance, present quantitative data from biochemical and cellular assays, and provide detailed experimental protocols for their evaluation. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of next-generation kinase inhibitors.

The Indazole Scaffold: A Versatile Hinge-Binder

The indazole is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. This seemingly simple architecture confers a unique combination of properties that make it an exceptional scaffold for kinase inhibitor design.[5] The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating a strong and specific interaction with the "hinge" region of the kinase ATP-binding pocket.[6] This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor in the active site.[7]

Several FDA-approved kinase inhibitors, including Axitinib (Inlyta®) and Pazopanib (Votrient®), feature an indazole core, a testament to its clinical success.[2] These drugs primarily target vascular endothelial growth factor receptors (VEGFRs), key regulators of angiogenesis, but also exhibit activity against a range of other kinases.[8][9]

Structural Insights into Indazole-Kinase Interactions

The defining feature of indazole-based inhibitors is their ability to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. For example, the crystal structure of Axitinib in complex with VEGFR2 (PDB ID: 4AG8) reveals a classic bidentate hydrogen bonding pattern between the indazole's N1-H and N2 atoms and the backbone of Cys919 and Glu917 in the hinge. This robust interaction provides a solid foundation for achieving high potency.

cluster_kinase Kinase Hinge Region cluster_indazole Indazole Scaffold hinge_residue_1 Backbone NH hinge_residue_2 Backbone C=O indazole_N1H N1-H indazole_N1H->hinge_residue_2 H-bond indazole_N2 N2 indazole_N2->hinge_residue_1 H-bond

Caption: Indazole's bidentate hydrogen bonding with the kinase hinge.

Quantitative Performance Data: A Head-to-Head Comparison

To objectively assess the performance of the indazole scaffold, we present a comparative analysis of key FDA-approved and investigational kinase inhibitors based on different core structures. The data below is a synthesis of publicly available information and is intended to provide a relative benchmark. It is crucial to note that IC50 and Ki values can vary depending on the specific assay conditions.

Biochemical Potency (IC50/Ki in nM)
Target KinaseAxitinib (Indazole)Sunitinib (Indole)Ruxolitinib (Pyrazolopyrimidine)Dovitinib (Benzimidazole)
VEGFR11.22-13
VEGFR20.29-13
VEGFR30.1-0.38-8
PDGFRβ1.62-6
c-Kit1.74-2
FLT3271-1
JAK1--3.3-
JAK2--2.8-

As the table illustrates, Axitinib, with its indazole core, demonstrates exceptional potency against the VEGFR family, often in the sub-nanomolar range.[8] While Sunitinib, an indole-based inhibitor, also potently inhibits these targets, Axitinib generally shows higher potency against VEGFRs. Ruxolitinib, a pyrazolopyrimidine-based inhibitor, is highly selective for the JAK family of kinases, highlighting how different scaffolds can be tailored for specific kinase families.[10][11] Dovitinib, a benzimidazole-containing compound, exhibits broad-spectrum activity against several tyrosine kinases.[12]

Cellular Activity (IC50 in nM)

Biochemical potency does not always translate directly to cellular activity. The following table provides a snapshot of the anti-proliferative activity of these inhibitors in relevant cancer cell lines.

Cell LinePrimary Target(s)Axitinib (Indazole)Sunitinib (Indole)Ruxolitinib (Pyrazolopyrimidine)
HUVECVEGFR20.052.8-
HELJAK2 V617F--0.18
K562BCR-ABL-25-
MV4-11FLT3-ITD-2.5-

The cellular data further underscores the potent anti-angiogenic effects of Axitinib, with a very low IC50 in HUVEC cells, which are a model for angiogenesis. Ruxolitinib's potent inhibition of the JAK2-mutant HEL cell line demonstrates its targeted efficacy in a cellular context.[13]

Kinase Selectivity: The Indazole Advantage and Its Nuances

A critical attribute of any kinase inhibitor is its selectivity profile. Off-target inhibition can lead to undesirable side effects and toxicity. The indazole scaffold has been shown to contribute to favorable selectivity profiles in many instances.[14]

Kinome Scan Data Analysis

Kinome scan platforms, such as the KINOMEscan™ assay, provide a broad overview of an inhibitor's selectivity by measuring its binding affinity against a large panel of kinases. A comparative analysis of kinome scan data for multi-kinase inhibitors reveals important distinctions.

For instance, while both Pazopanib (indazole-containing) and Sorafenib (non-indazole) are multi-targeted VEGFR inhibitors, their selectivity profiles differ. Pazopanib is generally considered more selective than Sorafenib, with fewer off-target kinases inhibited at clinically relevant concentrations.[15] This can translate to a different side-effect profile in patients.

Similarly, a head-to-head comparison of Axitinib and Sunitinib reveals that while both are potent VEGFR inhibitors, Axitinib is more selective, with less potent inhibition of other kinases like c-Kit and FLT3 compared to Sunitinib.[8][16][17][18] This enhanced selectivity is attributed, in part, to the specific interactions of the indazole scaffold within the ATP-binding pocket.

cluster_inhibitor Kinase Inhibitor cluster_kinases Kinome inhibitor Inhibitor on_target On-Target Kinase inhibitor->on_target High Affinity off_target_1 Off-Target 1 inhibitor->off_target_1 Low Affinity off_target_2 Off-Target 2 inhibitor->off_target_2 Low Affinity off_target_3 Off-Target 3 inhibitor->off_target_3 Low Affinity

Caption: A selective kinase inhibitor primarily binds to its intended target.

Alternative Scaffolds: A Comparative Overview

While the indazole scaffold offers many advantages, other heterocyclic systems are also widely and successfully used in kinase inhibitor design.

  • Indole: As a close structural analog of indazole, the indole scaffold is also a prevalent hinge-binder.[19] Sunitinib is a prime example of a successful indole-based multi-kinase inhibitor. However, indoles can sometimes be more susceptible to metabolic degradation, and the single nitrogen atom offers less flexibility for hydrogen bonding compared to the two nitrogens in indazole.[20]

  • Pyrazolopyridine: This scaffold, also an isostere of purine, is the core of the highly selective JAK inhibitor Ruxolitinib.[21][22][23] Pyrazolopyridines have demonstrated excellent drug-like properties and have been successfully employed in the design of inhibitors for a variety of kinases.[7][24] Their nitrogen arrangement offers distinct hydrogen bonding patterns compared to indazoles, which can be exploited to achieve different selectivity profiles.

  • Benzimidazole: The benzimidazole scaffold is another common motif in kinase inhibitors, such as Dovitinib.[25][26][27] It can participate in hinge-binding interactions and offers a versatile platform for chemical modification.[9][12]

The choice of scaffold is a critical decision in the drug design process and is often guided by the specific kinase target, the desired selectivity profile, and the overall physicochemical properties of the final molecule.

Experimental Protocols: A Guide to Benchmarking

To ensure scientific integrity and enable direct comparison, standardized and validated assays are paramount. Here, we provide detailed, step-by-step methodologies for key experiments in kinase inhibitor characterization.

Biochemical Potency Determination: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[21][22][23] Its high sensitivity and broad applicability to virtually any kinase make it a robust method for determining the IC50 of an inhibitor.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add the test compound at various concentrations (typically a 10-point serial dilution).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase-luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) step1 Incubate start->step1 step2 Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) step1->step2 step3 Incubate step2->step3 step4 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) step3->step4 step5 Incubate step4->step5 end Measure Luminescence step5->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Kinase Binding Affinity: TR-FRET Binding Assay (e.g., LanthaScreen™)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays provide a direct measure of an inhibitor's binding affinity to a kinase.[7][12][28] They are less prone to interference from colored or fluorescent compounds and can be run in a homogeneous format, making them suitable for high-throughput screening.

Protocol:

  • Assay Preparation:

    • Prepare solutions of the tagged kinase, a fluorescently labeled tracer (a known ligand), and the test compound at various concentrations.

  • Binding Reaction:

    • In a microplate, combine the tagged kinase, the fluorescent tracer, and the test compound.

    • Incubate at room temperature to allow the binding to reach equilibrium.

  • Detection:

    • Add a terbium- or europium-labeled antibody that specifically binds to the tag on the kinase.

  • Data Acquisition:

    • Excite the donor fluorophore (terbium or europium) and measure the emission from both the donor and the acceptor (the fluorescent tracer) after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a competition binding curve to determine the IC50 or Ki value.

Kinase Selectivity Profiling: KINOMEscan™ Competition Binding Assay

Rationale: To obtain a comprehensive understanding of an inhibitor's selectivity, it is essential to profile it against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay that provides quantitative binding data for a test compound against hundreds of kinases.[29][30][31][32][33]

Methodology Overview:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Assay Execution:

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • After equilibrium is reached, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Interpretation: The results are typically expressed as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. From this data, Kd values can be calculated to provide a quantitative measure of binding affinity.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors, with a proven track record of producing potent and selective clinical candidates.[34] Its ability to form robust hydrogen bonding interactions with the kinase hinge region provides a solid anchor for achieving high affinity. Furthermore, the versatility of the indazole ring system allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

While alternative scaffolds such as indole, pyrazolopyridine, and benzimidazole also offer viable and successful strategies for kinase inhibitor design, the indazole scaffold continues to be a go-to starting point for many medicinal chemistry campaigns. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, including the target kinase, the desired selectivity profile, and the need to navigate the complex landscape of intellectual property.

As our understanding of the human kinome and the structural biology of kinase-inhibitor interactions continues to deepen, we can anticipate the development of even more sophisticated and highly targeted therapies. The indazole scaffold, with its inherent advantages, is poised to remain at the forefront of this exciting and impactful field of research.

References

  • Williams, N. K., et al. (2019). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 62(17), 7843-7855.[35]

  • Norman, P. (2014). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Current Opinion in Pharmacology, 19, 69-75.[14]

  • Baryshnikova, M. A., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10597.[25]

  • ResearchGate. (n.d.). The binding mode of ruxolitinib in the structures of DCLK1, JAK2, and.... Retrieved from [Link][3]

  • Gao, Y., et al. (2014). c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation. PLoS ONE, 9(9), e107226.[2]

  • Patsnap. (2025). What is the mechanism of action of Ruxolitinib Phosphate? Retrieved from [Link][26]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link][27]

  • RCSB PDB. (n.d.). 2QU5: Crystal structure of the VEGFR2 kinase domain in complex with a benzimidazole inhibitor. Retrieved from [Link][24]

  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link][7]

  • Choy, E. H. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(6), 953-962.[36]

  • Wikipedia. (n.d.). Pazopanib. Retrieved from [Link][9]

  • RCSB PDB. (n.d.). 3EWH: Crystal structure of the VEGFR2 kinase domain in complex with a pyridyl-pyrimidine benzimidazole inhibitor. Retrieved from [Link][10]

  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Structures of our previously reported indole-based kinase inhibitors 6–12. Retrieved from [Link][37]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link][12]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 27954-27986.[34]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. Retrieved from [Link][38]

  • Patsnap. (2024). What is the mechanism of Pazopanib Hydrochloride? Retrieved from [Link][39]

  • BC Cancer. (2015). DRUG NAME: Pazopanib. Retrieved from [Link][40]

  • ResearchGate. (n.d.). What is the principal difference in methods and usage of FRET and TR-FRET? Retrieved from [Link][28]

  • RCSB PDB. (n.d.). 3R21: Design, synthesis, and biological evaluation of pyrazolopyridine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (Part I). Retrieved from [Link][41]

  • Chrencik, J. E., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Journal of Investigative Dermatology, 141(8), 2025-2034.[42]

  • RCSB PDB. (n.d.). 3D4Q: Pyrazole-based inhibitors of B-Raf kinase. Retrieved from [Link][8]

  • Semantic Scholar. (n.d.). Comparison of the efficiencies of two TR-FRET methods to detect in vitro natural and synthesized inhibitors of the Raf/MEK/ERK s. Retrieved from [Link][29]

  • Cancer Care Ontario. (n.d.). pazopanib. Retrieved from [Link][16]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.[30]

  • wwPDB. (n.d.). pdb_00003r21. Retrieved from [Link][15]

  • MDPI. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link][13]

  • RSC Publishing. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Retrieved from [Link][31]

  • RCSB PDB. (n.d.). 2OJ9: Structure of IGF-1R kinase domain complexed with a benzimidazole inhibitor. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Retrieved from [Link][11]

  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link][18]

  • PubMed. (n.d.). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. Retrieved from [Link][32]

  • ResearchGate. (n.d.). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia | Request PDF. Retrieved from [Link][33]

  • Semantic Scholar. (n.d.). [PDF] JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Retrieved from [Link][43]

  • RCSB PDB. (n.d.). 3KCK: A Novel Chemotype of Kinase Inhibitors. Retrieved from [Link][44]

  • PubMed. (n.d.). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Retrieved from [Link][45]

  • RCSB PDB. (n.d.). IND Ligand Summary Page. Retrieved from [Link][46]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

This guide provides essential safety protocols and operational directives for the handling of this compound. As a research chemical, its toxicological properties have not been fully investigated. Therefore, this document synthesizes data from structurally analogous compounds to establish a conservative and robust safety framework. The protocols herein are designed to empower researchers with the knowledge to manage this compound safely, ensuring both personal protection and experimental integrity.

Hazard Assessment and Risk Analysis

A thorough risk assessment is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for the title compound, we must infer its potential hazards from related chemical structures. This approach, known as "hazard banding," allows us to anticipate risks and implement appropriate controls.

The primary structural alerts within this compound are the indazole core and the aromatic amine moiety . Indazole derivatives are known to be biologically active, with some exhibiting toxicity.[1][2][3] Aromatic amines are a well-documented class of compounds that can cause skin irritation, sensitization, and have the potential for systemic toxicity.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberGHS ClassificationKey HazardsSource
5-Amino-1-methyl-1H-indazole-3-carboxylic acid1566649-46-4Acute Toxicity 4 (Oral)Harmful if swallowed.[4]
5-Aminoindazole19335-11-6Acute Toxicity 3 (Oral); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3Toxic if swallowed , causes skin and serious eye irritation, may cause respiratory irritation.[5]
1H-Indazole-3-carboxylic acid4498-67-3Skin Irrit. 2; Eye Irrit. 2Causes skin and serious eye irritation. May be harmful if swallowed or inhaled.[6]
Methyl 4-aminobenzoate619-45-4Eye Irrit. 2Causes eye irritation.[7]

Based on the data, particularly the "Toxic if swallowed" classification of 5-aminoindazole[5], we will treat this compound as a substance with a high degree of potential hazard . At a minimum, it should be considered an irritant to the skin, eyes, and respiratory system, and potentially toxic upon ingestion or inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. This begins with engineering controls, which are the primary line of defense, supplemented by a robust personal protective ensemble.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing a more reliable safety measure than PPE alone.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[8][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Emergency Stations: A fully functional eyewash station and safety shower must be immediately accessible and unobstructed.[7][10]

Primary PPE Ensemble

The following PPE must be worn at all times when handling the compound.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or OSHA (US) standards.[7][8] When handling larger quantities (>1g) or if there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[8] For prolonged handling or immersion, consult a glove compatibility chart. After handling, remove gloves using the proper technique and wash hands thoroughly.[8]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[7] For procedures involving larger quantities, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: When working inside a certified fume hood, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a large spill, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., P100) must be used.[7][11] All respirator use must be part of a formal institutional respiratory protection program.[7]

Table 2: Recommended PPE for Different Scales of Operation

Operation ScaleEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<1g)Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab CoatNot required in hood
Large Scale (>1g)Chemical Fume HoodChemical Safety Goggles & Face ShieldNitrile Gloves (consider double-gloving)Lab Coat & Chemical ApronNot required in hood
Emergency/Spill N/AChemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit/CoverallsAir-purifying respirator with P100/Organic Vapor cartridges

Operational Workflow and Handling Procedures

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination. The following protocol outlines the safe handling of the compound from retrieval to use.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, review this protocol and the relevant experimental procedure. Gather all necessary equipment, including chemicals, glassware, and waste containers.

  • Don PPE: Put on all required PPE as specified in Section 2. Ensure a proper fit.

  • Work Area Setup: Conduct all work in a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: To minimize the generation of airborne dust, do not dispense the solid compound in the open. Use a spatula to carefully transfer the required amount from the stock bottle to a tared weighing vessel inside the fume hood. Close the stock bottle immediately after use.

  • Dissolution: Add the solvent to the vessel containing the solid compound slowly to avoid splashing. If necessary, use a sealed container and sonication or gentle stirring for dissolution.

  • Reaction Setup: Transfer the solution to the reaction vessel using appropriate methods (e.g., cannula transfer for air-sensitive reactions or a pipette for general use).

  • Post-Procedure: Once the experiment is complete, decontaminate all surfaces and non-disposable equipment.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by apron, face shield, goggles, and lab coat) to prevent self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after exiting the laboratory.[10]

Workflow Visualization

The following diagram illustrates the core handling workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review Protocol & Assemble Equipment B Don Full PPE Ensemble A->B C Prepare Hood Work Surface B->C D Weigh Solid Compound C->D E Dissolve in Solvent D->E F Transfer to Reaction Vessel E->F G Decontaminate Equipment & Surfaces F->G H Segregate & Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Spill Management
  • Small Spills (Solid): If a small amount of solid is spilled inside the fume hood, gently cover it with an absorbent material. Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Segregation and Disposal

All waste generated from handling this compound must be treated as hazardous. Do not discharge any material into the environment or sanitary sewer system.[8][9]

Table 3: Waste Disposal Protocol

Waste StreamContainer TypeDisposal ProcedureRationale
Solid Chemical Waste Labeled, sealed, hazardous waste containerCollect all excess solid compound and grossly contaminated materials (e.g., bench paper, weigh boats).Prevents release of toxic solid into the environment.
Liquid Chemical Waste Labeled, sealed, hazardous waste container (compatible with solvents)Collect all solutions containing the compound and solvent rinses from glassware.Prevents contamination of water systems.
Contaminated Sharps Puncture-proof sharps containerDispose of any contaminated needles, syringes, or broken glassware.Prevents physical injury and chemical exposure.
Contaminated PPE Labeled hazardous waste bag or containerCollect all used gloves, disposable aprons, and other contaminated items for disposal via the institutional hazardous waste program.Prevents secondary exposure from contaminated items.

For final disposal, follow all local, state, and federal regulations. The "inertization" method, which involves mixing the chemical waste with cement and other materials before landfilling, may be an option for solid waste in some jurisdictions but should only be performed by trained professionals.[12]

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

For all exposures, provide the attending medical personnel with the name of the chemical and a copy of this safety guide or a relevant SDS for an analogous compound.

References

  • Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% . Cole-Parmer.

  • 5-Amino-1-methyl-1H-indazole-3-carboxylic acid - Product Page . Sigma-Aldrich.

  • SAFETY DATA SHEETS (o-Aminobenzoic acid methyl ester). [Source URL not fully provided, general safety principles cited].
  • SAFETY DATA SHEET - Ethyl 3-aminobenzoate . Thermo Fisher Scientific.

  • Safety Data Sheet - 3,5-Dichloro-4-aminobenzoic acid ethyl ester . Biosynth.

  • SAFETY DATA SHEET - Ethyl 4-aminobenzoate . Fisher Scientific.

  • SAFETY DATA SHEET - 5-Methyl-1H-indazole-3-carboxylic acid . Fisher Scientific.

  • SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid . Fisher Scientific.

  • methyl 5-amino-1H-indazole-3-carboxylate - Product Page . Santa Cruz Biotechnology.

  • Toxicological studies on 1-substituted-indazole-3-carboxylic acids . PubMed.

  • Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate . Angene Chemical.

  • 5-Aminoindazole 97 - Product Page . Sigma-Aldrich.

  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists . PubMed.

  • 5-Aminoindazole hydrochloride - PubChem Entry . PubChem.

  • 1-Methyl-1H-indazole-3-carboxylic acid - Biochemical Reagent . MedChemExpress.

  • 1H-Indazol-5-amine - PubChem Entry . PubChem.

  • Process for preparing 1-methylindazole-3-carboxylic acid . Google Patents.

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies . World Health Organization.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health.

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug . MDPI.

  • Indazole From Natural Resources And Biological Activity . Journal of Pharmaceutical Negative Results.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.